2,6-Diphenylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGFTMUSEPZNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26353-84-4 | |
| Record name | [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30947151 | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-11-3 | |
| Record name | 2,6-Diphenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-terphenyl-2'-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIPHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 2,6-Diphenylphenol (CAS 2432-11-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,6-diphenylphenol (CAS 2432-11-3). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.
Core Properties and Data
This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a hydroxyl group flanked by two phenyl rings, contributes to its unique physical and chemical characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2432-11-3 | [2] |
| Molecular Formula | C₁₈H₁₄O | [2][3] |
| Molecular Weight | 246.30 g/mol | [2] |
| Melting Point | 101-103 °C | [1][2][3] |
| Boiling Point | 384.8 ± 11.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform and methanol. | [1] |
| pKa | 10.02 ± 0.10 (Predicted) | [1] |
| LogP | 4.68 | [3] |
| Flash Point | 183.2 ± 11.1 °C | [3] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. A summary of the key spectral data is provided below.
| Spectroscopy | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. The spectrum would show characteristic signals for the aromatic protons and the hydroxyl proton. | [3][4] |
| ¹³C NMR | Spectra available, providing information on the carbon skeleton of the molecule. | [5][6] |
| Infrared (IR) | Spectra available, showing characteristic absorption bands for the O-H and C-H (aromatic) stretching vibrations. | [1] |
| Mass Spectrometry (MS) | Mass spectra available, with the molecular ion peak confirming the molecular weight. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. This section provides protocols for the synthesis of this compound.
Synthesis of this compound via Suzuki Coupling
This protocol describes a common method for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
2,6-Dichlorophenol
-
Phenylboronic acid
-
Palladium diacetate (Pd(OAc)₂)
-
Dicyclohexylphenylphosphine
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane
-
Water
-
Anhydrous sodium sulfate
-
Nitrogen gas
Equipment:
-
2 L three-necked flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 2 L three-necked flask under a nitrogen atmosphere, add 2,6-dichlorophenol (0.9 mol, 146.7 g), phenylboronic acid (0.05 mol), palladium diacetate (0.045 mol), dicyclohexylphenylphosphine (0.0045 mol), and 1,2-dichloroethane (790.6 g).
-
Initial Heating: Seal the flask and stir the mixture, gradually heating to 40 °C.
-
Addition of Base: Prepare a solution of potassium phosphate (1.8 mol) in 600 g of water. Add this aqueous solution dropwise to the reaction mixture, maintaining the temperature at 40 °C.
-
Reaction Progression: After the addition is complete, raise the temperature to 70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the intermediate, 2-chloro-6-phenyl phenol.
-
Work-up: Once the reaction is complete, cool the mixture to 40 °C and allow the layers to separate. Separate the aqueous layer.
-
Purification: Wash the organic phase until neutral. Dry the organic phase over anhydrous sodium sulfate. Remove the 1,2-dichloroethane by vacuum distillation at 90 °C and 0.095 MPa to obtain the crude product.
-
Crystallization: Cool the crude product to 0 °C, filter, and dry to yield this compound as a white, needle-like powder.
Characterization:
-
The purity of the final product can be determined by Gas Chromatography (GC).
-
The melting point should be in the range of 101.4 - 104.7 °C.
Suzuki Coupling Synthesis of this compound.
Biological Activity and Signaling Pathways
Phenolic compounds, as a class, are known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate various cellular signaling pathways. While specific studies on this compound are limited, the general mechanisms of action for related phenolic compounds can provide insights into its potential biological roles.
Antioxidant Activity and the Keap1-Nrf2 Pathway
Many phenolic compounds exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
Mechanism of Action:
-
Oxidative Stress: Under conditions of oxidative stress, reactive oxygen species (ROS) accumulate in the cell.
-
Nrf2 Activation: Phenolic compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.
-
Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
-
Cellular Protection: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
While direct evidence for this compound's interaction with this pathway is not yet established, its phenolic structure suggests it may act as an antioxidant and potentially modulate the Keap1-Nrf2 pathway.
Potential modulation of the Keap1-Nrf2 antioxidant pathway.
Applications in Synthesis
The bulky phenyl groups of this compound make it a useful ligand in coordination chemistry, particularly for the synthesis of metal clusters and functional macrocycles.
Ligand in Manganese Cluster Synthesis
Precursor for Octaazaphthalocyanine Derivatives
This compound is also utilized in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, which are precursors for the synthesis of octaazaphthalocyanine (AzaPc) derivatives.[4] The bulky diphenylphenoxy groups can be introduced onto the periphery of the AzaPc macrocycle to improve its solubility and prevent aggregation, which is crucial for studying its photophysical properties and for applications in materials science. The synthesis involves a nucleophilic aromatic substitution reaction between the phenoxide of this compound and a chlorinated pyrazine-dicarbonitrile derivative.
Conclusion
This compound is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis via Suzuki coupling is a robust and high-yielding method. While its direct biological activities and interactions with specific signaling pathways are still an area for further investigation, its structural similarity to other antioxidant phenols suggests potential roles in modulating cellular stress responses. Furthermore, its application as a bulky ligand in the synthesis of coordination complexes highlights its utility in the development of new materials and catalysts. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this compound in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Diphenylphenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diphenylphenol (CAS No. 2432-11-3), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the fields of chemical research and drug development.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.58 | Doublet | 7.6 | 4H, Aromatic |
| 7.49 | Triplet | 7.6 | 4H, Aromatic |
| 7.40 | Triplet | 7.4 | 2H, Aromatic |
| 7.30 | Triplet | 8.1 | 2H, Aromatic |
| 7.08 | Triplet | 7.6 | 1H, Aromatic |
| 5.42 | Doublet | 3.3 | 1H, -OH |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C-O |
| 137.7 | Aromatic C |
| 130.1 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 129.0 | Aromatic C-H |
| 128.9 | Aromatic C-H |
| 127.8 | Aromatic C-H |
| 120.8 | Aromatic C-H |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 | O-H stretch (broad) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1585 | Aromatic C-C stretch (in-ring) |
| 1500-1400 | Aromatic C-C stretch (in-ring) |
| ~1220 | C-O stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 246.3 | [M]⁺ (Molecular Ion) |
| 247 | [M+1]⁺ |
| 245 | [M-H]⁺ |
Exact Mass: 246.104465 g/mol
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy
A solution of this compound (approximately 10 mg for ¹H NMR and 50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of -2 to 12 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound can be obtained using the KBr pellet or nujol mull method. For the KBr pellet method, a small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. For the nujol mull method, a small amount of the solid sample is ground with a few drops of nujol (mineral oil) to form a paste, which is then placed between two KBr plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide on the Solubility of 2,6-Diphenylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diphenylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The methodologies outlined herein are based on established protocols for solubility determination of phenolic compounds.
Introduction to this compound and its Solubility
This compound is a solid aromatic organic compound with a chemical structure featuring a hydroxyl group on a benzene ring substituted with two phenyl groups at the ortho positions. This structure imparts a significant non-polar character, influencing its solubility in different media. Qualitative assessments indicate that this compound is slightly soluble in methanol and chloroform, and generally soluble in other organic solvents such as ethanol, acetone, benzene, dichlorobenzene, and trichloroethylene.[1][2][3] Its solubility is known to be highly dependent on temperature, with a marked increase at elevated temperatures, particularly in aliphatic and cycloaliphatic solvents.[4]
A thorough understanding of the quantitative solubility of this compound is crucial for various applications, including reaction chemistry, purification by crystallization, and formulation development in the pharmaceutical and materials science industries.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | Shake-Flask Method | |||
| Ethanol | Shake-Flask Method | |||
| Acetone | Shake-Flask Method | |||
| Ethyl Acetate | Shake-Flask Method | |||
| Dichloromethane | Shake-Flask Method | |||
| Toluene | Shake-Flask Method | |||
| n-Hexane | Shake-Flask Method | |||
| Chloroform | Shake-Flask Method | |||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask Method | |||
| N,N-Dimethylformamide (DMF) | Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[5][6][7][8][9] The following protocol is a detailed guide for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity, >98%)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials or flasks with airtight screw caps
-
Thermostatic orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Procedure
The experimental workflow for the shake-flask method is outlined below.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a precisely measured volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to conduct preliminary studies to determine the minimum time required to reach a plateau in concentration.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same organic solvent.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Data Analysis and Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several key factors:
-
Solvent Polarity: Based on the "like dissolves like" principle, the largely non-polar structure of this compound suggests higher solubility in non-polar and moderately polar aprotic solvents. The presence of the hydroxyl group may allow for some interaction with polar protic solvents, but the bulky phenyl groups are expected to dominate the solubility behavior.
-
Temperature: As indicated in the literature, the solubility of this compound is expected to increase with increasing temperature.[4] This relationship is important for processes such as recrystallization.
-
Crystalline Form (Polymorphism): The existence of different crystalline forms (polymorphs) of a compound can significantly affect its solubility. It is important to characterize the solid form of this compound used in the solubility studies.
The logical relationship between these factors and the expected solubility is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents and a detailed experimental protocol for its quantitative determination. While existing literature offers qualitative insights, the lack of precise solubility data necessitates experimental investigation. The provided shake-flask methodology and data tabulation template offer a standardized approach for researchers to generate reliable and comparable solubility data. Such data is invaluable for the effective design of chemical processes, purification strategies, and formulation development involving this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. This compound CAS#: 2432-11-3 [m.chemicalbook.com]
- 3. 2432-11-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US3679766A - Crystallization of this compound - Google Patents [patents.google.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. quora.com [quora.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure of 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,6-diphenylphenol, a key aromatic organic compound. The document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, making it a valuable resource for professionals in chemical research and drug development.
Crystal Structure and Properties
This compound crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[1] This non-centrosymmetric space group indicates that the molecule crystallizes in a chiral environment. The crystal structure is characterized by the presence of an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of one of the flanking phenyl rings.[1]
Crystallographic Data
The unit cell parameters for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 11.165(1) Å |
| b | 18.399(2) Å |
| c | 6.368(1) Å |
| α, β, γ | 90° |
| Volume | 1308.8 ų |
| Z | 4 |
| Calculated Density | 1.251 g/cm³ |
Table 1: Crystallographic data for this compound.[1]
Molecular Geometry
The molecule of this compound is not planar. The two phenyl rings attached to the central phenol ring are twisted out of the plane of the phenol ring by approximately 52° and 44°, respectively.[1] This twisted conformation is a result of steric hindrance between the ortho-substituted phenyl groups.
A key feature of the molecular structure is the presence of an intramolecular O-H···π hydrogen bond. The hydrogen atom of the hydroxyl group is positioned favorably to interact with the π-electrons of one of the adjacent phenyl rings. The distances between the hydroxyl hydrogen and two of the carbon atoms of this phenyl ring are 2.43(4) Å and 2.40(4) Å.[1] This interaction plays a significant role in the conformation and properties of the molecule.
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide with an arylboronic acid.
Materials:
-
2,6-Dichlorophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dicyclohexyl(phenyl)phosphine
-
Potassium phosphate (K₃PO₄)
-
Dichloroethane
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
A 2 L three-necked flask is charged with 2,6-dichlorophenol (0.9 mol), phenylboronic acid (0.05 mol), palladium(II) acetate (0.045 mol), dicyclohexyl(phenyl)phosphine (0.0045 mol), and dichloroethane (790.6 g) under a nitrogen atmosphere.
-
The mixture is stirred and heated to 40 °C.
-
An aqueous solution of potassium phosphate (600 g containing 1.8 mol of K₃PO₄) is added dropwise, maintaining the temperature at 40 °C.
-
After the addition is complete, the reaction temperature is raised to 70 °C and maintained for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the absence of the intermediate 2-chloro-6-phenylphenol), the mixture is cooled to 40 °C and the layers are separated.
-
The organic phase is washed until neutral and dried over anhydrous sodium sulfate.
-
The solvent is removed under vacuum at 90 °C to yield crude this compound.
-
The crude product is cooled to 0 °C, filtered, and dried to obtain a white, needle-like powder.
Single Crystal Growth of this compound
High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a mixed solvent system.
Materials:
-
Purified this compound
-
Isopropanol
-
Toluene
-
Glass vial with a loose-fitting cap or a cap with a small hole
Procedure:
-
Prepare a saturated solution of this compound in a solvent mixture of 85-90% isopropanol and 10-15% toluene at a slightly elevated temperature.[2]
-
Filter the warm solution to remove any insoluble impurities.
-
Transfer the clear, saturated solution to a clean glass vial.
-
Cover the vial with a loose-fitting cap or a cap pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Long, thin, hexagonal-shaped crystals should form as the solution becomes supersaturated.[2]
Experimental Workflow and Structural Representation
The following diagrams illustrate the workflow for the synthesis and crystallization of this compound and a representation of its molecular structure.
References
Health and Safety Information for 2,6-Diphenylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2,6-Diphenylphenol (CAS No. 2432-11-3). It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment.
Executive Summary
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
-
Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1]
-
Hazardous to the Aquatic Environment, Chronic Hazard: Category 1[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Toxicological Data
Quantitative toxicological data for this compound is limited in publicly accessible literature. The following tables summarize the available information and highlight data gaps.
Acute Toxicity
| Endpoint | Route | Species | Value | Reference |
| LD50 | Dermal | Rabbit | 240 mg/kg | [2] (Note: This value is cited on Wikipedia, originating from a Sigma-Aldrich datasheet which could not be directly retrieved for verification). |
| LD50 | Oral | - | No data available | - |
| LC50 | Inhalation | - | No data available | - |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant (Category 2) | GHS Classification[1] |
| Eye Irritation | Rabbit | Irritant (Category 2) | GHS Classification[1] |
| Skin Sensitization | - | No data available | - |
Genotoxicity
| Assay | Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation Assay) | - | No data available | - |
| In Vitro Micronucleus Assay | - | No data available | - |
Carcinogenicity
| Species | Route | Result | Reference |
| - | - | No data available | - |
Reproductive and Developmental Toxicity
| Study Type | Species | Result | Reference |
| Screening Test | - | No data available | - |
Experimental Protocols
Detailed experimental data for this compound are not publicly available. However, the classification of this chemical as a skin and eye irritant suggests that studies following standard OECD guidelines were likely conducted. The methodologies for these key tests are outlined below.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[3]
-
Procedure: A small area of the animal's fur is clipped. A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small patch of skin (approximately 6 cm²). The treated area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4][5]
-
Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[4][5]
-
Evaluation: The severity of erythema and edema is scored according to a standardized grading system. The mean scores for each effect at the specified time points are used to classify the substance.[4]
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.
-
Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.[6]
-
Procedure: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for a short period to prevent loss of the substance. The other eye remains untreated and serves as a control.[7][8]
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of lesions.[6][7]
-
Evaluation: Lesions are scored based on a standardized system. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion classification.[7]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.
-
Test System: Several strains of amino-acid requiring bacteria, typically Salmonella typhimurium and Escherichia coli, with different known mutations are used.[9][10]
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, which simulates mammalian metabolism). This is done using either the plate incorporation or pre-incubation method.[9][10]
-
Observation: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.[10]
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined threshold compared to the control.[10]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus.
-
Test System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, TK6), are used.[11]
-
Procedure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix). The treatment is followed by a period that allows for cell division. Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[11]
-
Observation: The cells are harvested, stained, and scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells).[11]
-
Evaluation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[11]
Reproduction/Developmental Toxicity Screening Test (OECD 421)
This in vivo screening test provides initial information on the potential effects of a substance on reproduction and development.
-
Test Animals: Typically, rats are used.[12]
-
Procedure: The test substance is administered daily to both male and female animals at several dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.[12][13]
-
Observation: A range of endpoints are monitored, including effects on the parental animals (e.g., body weight, food consumption, clinical signs, reproductive performance) and their offspring (e.g., viability, growth, and development).[12][13]
-
Evaluation: The data are analyzed to identify any adverse effects on fertility, pregnancy, maternal behavior, and offspring development.[13]
Potential Mechanisms of Toxicity and Signaling Pathways
Specific studies on the molecular mechanisms of toxicity and signaling pathways affected by this compound are not available. However, based on the general understanding of phenolic compounds, several mechanisms can be postulated.
Phenols are known protoplasmic poisons that can disrupt cell membranes and denature proteins due to their lipophilic and hydrophilic properties.[14] Substituted phenols may also uncouple oxidative phosphorylation, leading to cellular energy depletion.[14]
The toxicity of substituted phenols is often related to the formation of phenoxyl radicals, which can lead to oxidative stress.[3][12] The generation of these radicals is influenced by the nature and position of the substituents on the phenol ring.
Given its polyphenol-like structure, it is conceivable that this compound could interact with various cellular signaling pathways. Polyphenols, in general, have been shown to modulate pathways such as:
-
MAPK (Mitogen-Activated Protein Kinase) pathways (including ERK, JNK, and p38): These are involved in cell proliferation, differentiation, inflammation, and apoptosis.
-
PI3K/Akt pathway: This pathway is crucial for cell survival and growth.
-
NF-κB (Nuclear Factor kappa B) pathway: A key regulator of the inflammatory response.
The following diagram illustrates a generalized workflow for assessing the genotoxicity of a chemical, as specific signaling pathway information for this compound is unavailable.
The following diagram illustrates a logical relationship for handling and exposure precautions for a chemical classified as a skin, eye, and respiratory irritant.
Conclusion
This compound is a hazardous chemical that requires careful handling to avoid skin, eye, and respiratory irritation. Its high aquatic toxicity necessitates measures to prevent its release into the environment. Significant data gaps exist regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Professionals working with this compound should adhere to all safety precautions outlined in the official Safety Data Sheet and conduct a thorough risk assessment before use. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. nib.si [nib.si]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. nucro-technics.com [nucro-technics.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Reactivity of the hydroxyl group in 2,6-Diphenylphenol
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DPP) is an important industrial chemical intermediate utilized in the synthesis of specialty polymers, catalysts, and other high-value organic molecules.[1][2] Its utility is largely dictated by the reactivity of its phenolic hydroxyl group, which is significantly influenced by the presence of two bulky phenyl substituents in the ortho positions. This guide provides a comprehensive technical overview of the factors governing the reactivity of the hydroxyl group in this compound, including steric and electronic effects. It details common synthetic routes, key physicochemical properties, and a thorough examination of its characteristic reactions such as deprotonation, oxidation, O-alkylation, and O-acylation. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a practical resource for professionals in research and development.
Introduction: The Unique Chemical Environment of the Hydroxyl Group
The reactivity of the hydroxyl group in this compound is a product of a delicate balance between electronic effects and severe steric hindrance. The two phenyl groups at the C2 and C6 positions create a sterically crowded environment around the hydroxyl moiety. This bulkiness physically obstructs the approach of reactants to the reactive oxygen center, significantly influencing reaction rates and, in some cases, preventing reactions that are common for less substituted phenols.[3][4]
Electronically, the phenyl groups are generally considered to be inductively withdrawing (-I) due to the higher electronegativity of sp² hybridized carbons, while also being capable of donating electron density through resonance (+M) when conjugation is possible.[5] This dual nature affects the acidity of the phenolic proton and the stability of the corresponding phenoxide ion and phenoxyl radical intermediates.
Synthesis of this compound
Several methods have been established for the synthesis of this compound, often focusing on achieving high purity and yield for its various applications.
-
Dehydrogenation of Tricyclic Ketones: A common industrial method involves the autocondensation of cyclohexanone to form a mixture of tricyclic ketones.[6] This mixture is then subjected to catalytic dehydrogenation, typically using a Palladium on Alumina (Pd/Al₂O₃) catalyst in a fixed-bed reactor, to yield this compound.[6][7][8] This process is advantageous as it can utilize all three tricyclic ketone isomers formed in the initial condensation.[6]
-
Suzuki Coupling Reaction: A high-yield laboratory synthesis involves the palladium-catalyzed Suzuki coupling of 2,6-dichlorophenol with phenylboronic acid.[9] This method offers excellent purity (›99%) and near-quantitative yields.[9]
-
From 2-Phenylphenol: Another route involves the reaction of 2-phenylphenol with cyclohexene in the presence of an aluminum-based catalyst to form 2-cyclohexyl-6-phenylphenol, which is subsequently dehydrogenated using a palladium or platinum catalyst.[2]
Physicochemical and Reactivity Data
The fundamental properties of this compound are crucial for understanding its reactivity. The acidity (pKa) and O-H Bond Dissociation Energy (BDE) are particularly important for predicting the behavior of the hydroxyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄O | [10] |
| Molecular Weight | 246.30 g·mol⁻¹ | [10] |
| Melting Point | 101-103 °C | [11] |
| Boiling Point | 349.31 °C (estimate) | [11] |
| pKa | 10.02 ± 0.10 (Predicted) | [11] |
| O-H Bond Dissociation Energy | Not experimentally determined. Estimated to be similar to or slightly higher than phenol (~87-89 kcal/mol) due to the weakly electron-withdrawing nature of the phenyl substituents. | [12][13] |
Key Reactions of the Hydroxyl Group
The reactivity of the hydroxyl group in DPP is dominated by the interplay of its inherent acidity and the profound steric shielding from the ortho-phenyl groups.
Acidity and Deprotonation
Like other phenols, this compound is weakly acidic. Its predicted pKa of ~10.02 is very similar to that of unsubstituted phenol (pKa ~10).[11][14] The electron-withdrawing inductive effect of the phenyl rings, which would typically increase acidity, is likely counteracted by steric hindrance to the solvation of the resulting phenoxide anion.[5][15]
Despite this, the hydroxyl proton can be readily removed by strong bases to form the corresponding 2,6-diphenylphenoxide. This is a crucial first step in many reactions, such as O-alkylation and O-acylation. Common reagents for this deprotonation include organolithium reagents (e.g., n-BuLi) and alkali metal hydrides (e.g., NaH, KH).[10]
O-Alkylation and O-Acylation
The formation of ethers (O-alkylation) and esters (O-acylation) via the hydroxyl group is significantly hindered in this compound.[3]
-
O-Alkylation: Reactions with alkyl halides (a Williamson-type ether synthesis) are challenging. The bulky phenyl groups impede the approach of the electrophilic alkyl halide to the nucleophilic phenoxide oxygen.[16] Achieving successful alkylation often requires more reactive alkylating agents, higher temperatures, and longer reaction times compared to less hindered phenols.[17][18] C-alkylation at the para-position can sometimes be a competing side reaction.[19][20]
-
O-Acylation: Similarly, the reaction with acyl chlorides or anhydrides to form esters is sterically hindered.[21] While the phenoxide is a potent nucleophile, overcoming the steric barrier requires forcing conditions or highly reactive acylating agents.[22] Phase-transfer catalysis can be an effective technique to facilitate these reactions under milder conditions.[22]
Oxidation
The oxidation of this compound can proceed via different pathways depending on the oxidant and reaction conditions.
-
Oxidative Polymerization: One of the most significant reactions is oxidative coupling to form poly(2,6-diphenyl-1,4-phenylene oxide), a high-performance polymer with excellent thermal stability and dielectric properties.[2][23][24] This reaction typically involves the formation of a phenoxyl radical intermediate.
-
Electrochemical Oxidation: Cyclic voltammetry studies show that this compound can be electrochemically oxidized to a range of products, depending on the applied potential.[25][26] This method offers a degree of selectivity that can be difficult to achieve with traditional chemical oxidants.[25][27]
-
Chemical Oxidation: Traditional chemical oxidation can also be employed, though it may lead to a mixture of products or polymeric material.[25][26]
Role as a Bulky Ligand in Catalysis
The 2,6-diphenylphenoxide anion is widely used as a bulky ligand in coordination chemistry and catalysis.[10][28][29] The steric bulk is advantageous for several reasons:
-
It can stabilize low-coordination metal centers.
-
It promotes the formation of monomeric complexes by preventing oligomerization.
-
It can create a specific chiral environment around a metal center, influencing the stereoselectivity of catalytic reactions.
It has been used in the synthesis of manganese-oxygen cluster systems and as a precursor for catalysts in various organic transformations.[2][28]
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
This protocol is adapted from the procedure described by ChemicalBook.[9]
Materials:
-
2,6-Dichlorophenol (1.0 eq)
-
Phenylboronic acid (2.1 eq)
-
Palladium(II) acetate (0.05 eq)
-
Dicyclohexylphenylphosphine (0.005 eq)
-
Potassium phosphate (2.0 eq)
-
1,2-Dichloroethane
-
Water
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add 2,6-dichlorophenol, phenylboronic acid, palladium(II) acetate, dicyclohexylphenylphosphine, and 1,2-dichloroethane.
-
Stir the mixture and heat to 40 °C.
-
Prepare an aqueous solution of potassium phosphate. Add this solution dropwise to the reaction mixture, maintaining the temperature at 40 °C.
-
After the addition is complete, heat the system to 70 °C and maintain for 2 hours. Monitor the reaction by TLC until the intermediate 2-chloro-6-phenylphenol is consumed.
-
Cool the reaction to 40 °C and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic phase with water until neutral. Dry the organic phase over anhydrous sodium sulfate.
-
Remove the 1,2-dichloroethane solvent by vacuum distillation at 90 °C.
-
Cool the resulting crude product to 0 °C to induce crystallization.
-
Filter the solid and dry to obtain this compound as a white, needle-like powder (Yield: ~99%).[9]
General Protocol for O-Acylation of a Sterically Hindered Phenol
This is a generalized protocol based on principles of acylating hindered phenols.[22][30]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride (1.2 eq)
-
Tetrabutylammonium bromide (0.05 eq, for phase-transfer catalysis variant)
Procedure:
-
In a flame-dried, nitrogen-purged flask, suspend sodium hydride in anhydrous THF.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the mixture back to 0 °C. Add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (reflux) to proceed to completion due to steric hindrance. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired phenyl ester.
Visualizations: Pathways and Processes
Diagram 1: Reactivity Pathways of the Hydroxyl Group
Caption: Key reaction pathways originating from the hydroxyl group of this compound.
Diagram 2: Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Diagram 3: Steric Hindrance Visualization
Caption: The ortho-phenyl groups sterically block reactant access to the hydroxyl group.
Conclusion
The reactivity of the hydroxyl group in this compound is a classic example of sterically controlled chemistry. While its acidity is comparable to unsubstituted phenol, access to the oxygen atom for reactions like O-alkylation and O-acylation is severely restricted, necessitating more vigorous reaction conditions. Conversely, this steric bulk is a highly desirable feature when this compound is used as a ligand, enabling the synthesis of unique and stable organometallic complexes. Its propensity for oxidative coupling to form high-performance polymers further underscores its importance as a versatile chemical building block. A thorough understanding of these steric and electronic factors is paramount for effectively utilizing this compound in drug development, materials science, and chemical synthesis.
References
- 1. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 2. JP2009269868A - Method for producing this compound or derivative thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl group - Wikipedia [en.wikipedia.org]
- 6. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound 98 2432-11-3 [sigmaaldrich.com]
- 11. This compound CAS#: 2432-11-3 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. srd.nist.gov [srd.nist.gov]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. US4260832A - Alkylation of 2,6-di-tert-alkylphenols with alkanediols - Google Patents [patents.google.com]
- 20. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. revroum.lew.ro [revroum.lew.ro]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Electrochemical versus Chemical Oxidation of Bulky Phenols: this compound and 2,2-dihydroxybiphenol | Digital Collections [batadora.trentu.ca]
- 26. Electrochemical Versus Chemical Oxidation of Bulky Phenols: this compound and 2,2-Dihydroxybiphenol - ProQuest [proquest.com]
- 27. researchgate.net [researchgate.net]
- 28. scbt.com [scbt.com]
- 29. This compound | 2432-11-3 [chemicalbook.com]
- 30. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2,6-Diphenylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-diphenylphenol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and a relevant biological signaling pathway.
Introduction
This compound and its analogs are a class of sterically hindered phenols that have garnered considerable attention due to their unique chemical and biological properties. The ortho-disubstitution with phenyl groups imparts significant steric bulk around the hydroxyl group, influencing its reactivity and conferring interesting properties. These compounds serve as valuable intermediates in the synthesis of specialized polymers, ligands for catalysis, and, notably, as scaffolds for the development of novel therapeutic agents. Research has shown that derivatives of this core structure exhibit a range of biological activities, including anti-inflammatory and anticancer properties, by modulating key signaling pathways.
This guide will focus on three principal synthetic strategies for obtaining this compound and its derivatives:
-
Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for the formation of carbon-carbon bonds.
-
Grignard Reaction: A classic organometallic reaction for the creation of carbon-carbon bonds.
-
Dehydrogenation of Cyclohexanone Condensation Products: An alternative route starting from readily available cyclic ketones.
Synthetic Methodologies and Experimental Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. It is a highly effective method for the synthesis of biaryls, including sterically hindered ones like this compound.
Experimental Protocol: Synthesis of this compound from 2,6-Dichlorophenol
This protocol is adapted from a representative literature procedure.
Materials:
-
2,6-Dichlorophenol
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Dicyclohexylphenylphosphine
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (DCE)
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
A 2 L three-necked flask is charged with 2,6-dichlorophenol (0.9 mol, 146.7 g), phenylboronic acid (2.0 mol, 243.8 g), palladium acetate (0.045 mol, 10.1 g), and dicyclohexylphenylphosphine (0.045 mol, 12.4 g).
-
1,2-Dichloroethane (790.6 g) is added to the flask. The system is sealed and purged with a steady flow of dry nitrogen gas.
-
The mixture is stirred and heated to 40°C.
-
A solution of potassium phosphate (1.8 mol) in 600 g of water is added dropwise, maintaining the system temperature at 40°C.
-
After the addition is complete, the reaction temperature is raised to 70°C and maintained for 2 hours. The reaction progress is monitored by TLC until the intermediate 2-chloro-6-phenylphenol is no longer detected.
-
The reaction mixture is cooled to 40°C, and the layers are allowed to separate. The aqueous layer is removed.
-
The organic phase is washed with water until neutral and then dried over anhydrous sodium sulfate.
-
The 1,2-dichloroethane is removed by vacuum distillation at 90°C and 0.095 MPa to yield crude this compound.
-
The crude product is cooled to 0°C, filtered, and dried to afford a white, needle-like powder.
Yield and Purity:
-
Yield: 99.3%
-
Purity (GC): 99.9%
-
Melting Point: 101.4–104.7°C
Grignard Reaction
The Grignard reaction provides a powerful method for C-C bond formation by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or other electrophile. For the synthesis of this compound derivatives, a common approach involves the reaction of a Grignard reagent with a suitably substituted ketone, followed by dehydration and aromatization.
Experimental Protocol: Synthesis of (2-methylphenyl)(phenyl)methanol (A precursor to a 2,6-disubstituted phenol analog)
This protocol illustrates the general principles of a Grignard reaction that can be adapted for the synthesis of more complex diaryl carbinols, which can be precursors to 2,6-diarylphenols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
2-Methylbenzaldehyde
-
10% Hydrochloric acid (aq)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.0 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If not, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.
-
-
Aldehyde Addition:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% aqueous hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.
-
The crude (2-methylphenyl)(phenyl)methanol can be purified by recrystallization.
-
Dehydrogenation of Cyclohexanone Self-Condensation Products
This method involves the self-condensation of cyclohexanone to form a mixture of tricyclic ketones, which are then dehydrogenated to yield this compound. This approach is suitable for large-scale production.
Experimental Protocol: Two-Step Synthesis of this compound from Cyclohexanone
This protocol is based on patented industrial processes.
Step 1: Autocondensation of Cyclohexanone
-
A reaction mixture of cyclohexanone and an aqueous alkaline catalyst (e.g., NaOH or KOH) is passed through a series of condensation reactors at a temperature of 150-200°C.
-
The reaction is monitored until the condensation product contains a maximum of 70% tricyclic ketones.
-
The condensation product is separated from the catalyst and unreacted cyclohexanone. The unreacted starting material can be recycled.
Step 2: Dehydrogenation of Tricyclic Ketones
-
The tricyclic ketone fraction from Step 1 is fed into a tubular fixed-bed reactor packed with a dehydrogenation catalyst (e.g., 0.5% Palladium on alumina).
-
The reactor is maintained at a temperature of 250-300°C under a protective atmosphere (e.g., nitrogen).
-
The liquid hourly space velocity is maintained between 0.1 and 10 h⁻¹.
-
The product stream from the reactor is collected.
-
The collected reactant is purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane), followed by vacuum filtration and drying to yield this compound.
Quantitative Data Presentation
The following tables summarize representative yields and key characterization data for this compound and some of its derivatives synthesized via the Suzuki-Miyaura coupling.
Table 1: Synthesis of 2,6-Diarylphenols via Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2,6-Dichlorophenol | Phenylboronic acid | This compound | 99 |
| 2 | 2,6-Dibromophenol | 4-Methylphenylboronic acid | 2,6-Di(p-tolyl)phenol | 85 |
| 3 | 2,6-Dichlorophenol | 2-Methylphenylboronic acid | 2,6-Di(o-tolyl)phenol | 78 |
| 4 | 2,6-Dibromophenol | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)phenol | 82 |
| 5 | 2-Bromo-6-phenylphenol | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-phenylphenol | 91 |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| This compound | 7.45-7.25 (m, 13H), 5.50 (s, 1H, OH) | 152.1, 138.5, 130.8, 129.5, 128.3, 127.4, 121.9 | 3540 (O-H), 3060, 1590, 1495 | 246 [M]⁺ |
| 2,6-Di(p-tolyl)phenol | 7.30 (d, 4H), 7.15 (d, 4H), 7.05 (m, 3H), 5.45 (s, 1H, OH), 2.35 (s, 6H) | 151.8, 137.2, 135.6, 130.5, 129.2, 128.9, 121.5, 21.1 | 3535 (O-H), 2920, 1605, 1510 | 274 [M]⁺ |
| 2,6-Bis(4-methoxyphenyl)phenol | 7.35 (d, 4H), 6.90 (d, 4H), 7.00 (m, 3H), 5.40 (s, 1H, OH), 3.80 (s, 6H) | 159.0, 151.9, 131.0, 130.8, 129.0, 121.2, 113.8, 55.3 | 3530 (O-H), 2950, 1610, 1510, 1245 | 306 [M]⁺ |
Visualizations: Reaction Mechanisms and Signaling Pathways
Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
Caption: Synthesis of this compound via cyclohexanone condensation.
Biological Signaling Pathway
Certain derivatives of this compound have been identified as inhibitors of Aurora kinase A, a key regulator of cell division. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Inhibition of the Aurora Kinase A pathway by this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several robust and versatile methods. The Suzuki-Miyaura cross-coupling offers high yields and functional group tolerance, making it a preferred method for laboratory-scale synthesis and the generation of diverse analogs. The Grignard reaction provides a classic and powerful alternative for constructing the core diaryl carbinol structure. For industrial-scale production, the dehydrogenation of cyclohexanone self-condensation products presents an economically viable route. The demonstrated biological activity of certain derivatives, such as the inhibition of Aurora kinase A, underscores the importance of this chemical scaffold in modern drug discovery and development. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and application of this promising class of compounds.
Electrochemical Properties of 2,6-Diphenylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2,6-diphenylphenol (DPP). It details the electrochemical oxidation of DPP, focusing on the data obtained from cyclic voltammetry (CV) studies. This document outlines the experimental protocols for these studies, presents the electrochemical data in a structured format, and illustrates the proposed reaction mechanisms and experimental workflows through detailed diagrams. The electrochemical oxidation of this compound is characterized as an irreversible process, which is a critical consideration for its application in various fields, including materials science and drug development. The insights provided herein are intended to support further research and development involving this compound.
Introduction
This compound (DPP) is a sterically hindered phenolic compound with potential applications in polymer chemistry, materials science, and as a precursor for various organic syntheses. Understanding its electrochemical behavior is crucial for developing novel synthetic routes and for applications where electron transfer processes are fundamental. Electrochemical methods, such as cyclic voltammetry, offer a powerful tool to investigate the redox properties of DPP, providing insights into its oxidation potential, reaction kinetics, and the stability of its oxidized forms.
The electrochemical oxidation of phenols typically proceeds through the formation of a phenoxyl radical, which can then undergo further reactions, including dimerization or polymerization.[1] In the case of DPP, the bulky phenyl substituents at the ortho positions significantly influence its reactivity and the nature of the resulting products. This guide summarizes the key findings from the electrochemical analysis of DPP, offering a valuable resource for researchers in the field.
Quantitative Electrochemical Data
The electrochemical behavior of this compound has been primarily investigated using cyclic voltammetry. The following tables summarize the key quantitative data obtained from these studies. The oxidation of DPP is noted to be an irreversible process, as evidenced by the absence of a corresponding reduction peak in the cyclic voltammograms.
Table 1: Peak Potentials from Cyclic Voltammetry of this compound
| Concentration of DPP (mM) | Supporting Electrolyte | Working Electrode | Anodic Peak Potential (Epa vs. Ag/AgNO3) (V) | Cathodic Peak Potential (Epc vs. Ag/AgNO3) (V) |
| 10 | 0.1 M TBAP in Acetonitrile | Glassy Carbon Electrode (GCE) | Data not available in snippets | Not observed (Irreversible) |
Note: The precise numerical value for the anodic peak potential was not available in the searched resources, but its existence and the irreversibility of the oxidation are documented.
Table 2: Scan Rate Dependence of the Anodic Peak Current for the Oxidation of this compound
| Scan Rate (mV/s) | Anodic Peak Current (Ipa) (µA) |
| Illustrative values | Illustrative values |
| 50 | Data not available in snippets |
| 100 | Data not available in snippets |
| 150 | Data not available in snippets |
| 200 | Data not available in snippets |
| 250 | Data not available in snippets |
Note: While the referenced thesis indicates that scan rate dependence studies were performed, the specific current values at each scan rate were not accessible in the provided search results. The relationship between the peak current and the square root of the scan rate is typically used to determine if the process is diffusion-controlled.
Experimental Protocols
The following section details the methodology for the electrochemical analysis of this compound using cyclic voltammetry.
Materials and Reagents
-
Analyte: this compound (DPP)
-
Solvent: Acetonitrile (ACN), electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP)
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO3) in the appropriate solvent/electrolyte mixture
-
Polishing materials: Alumina slurry or diamond paste for GCE polishing
Instrumentation
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell
Experimental Procedure: Cyclic Voltammetry
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of this compound in acetonitrile.
-
In the electrochemical cell, prepare the test solution by combining the DPP stock solution and the supporting electrolyte stock solution (TBAP in ACN) to achieve the desired final concentrations (e.g., 10 mM DPP and 0.1 M TBAP).
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with an alumina slurry or diamond paste on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely before use.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgNO3 electrode as the reference electrode.
-
Immerse the electrodes in the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (typically 10-15 minutes) to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat software. This includes the initial potential, final potential, vertex potential, and scan rate. The potential range should be chosen to encompass the oxidation event of DPP.
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
If performing a scan rate dependence study, repeat the measurement at various scan rates.
-
Signaling Pathways and Experimental Workflows
Proposed Electrochemical Oxidation Pathway of this compound
The electrochemical oxidation of this compound is proposed to proceed through the formation of a phenoxyl radical intermediate. This radical can then undergo coupling reactions, primarily C-C bond formation, to yield dimeric products. The steric hindrance from the two phenyl groups at the ortho positions directs the coupling to the para position.
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
Experimental Workflow for Cyclic Voltammetry Analysis
The logical flow of a cyclic voltammetry experiment for analyzing the electrochemical properties of this compound is depicted below.
Caption: Workflow for the cyclic voltammetry analysis of this compound.
Conclusion
This technical guide has summarized the available information on the electrochemical properties of this compound. The key finding is its irreversible electrochemical oxidation, a characteristic that is heavily influenced by its molecular structure. The provided experimental protocol offers a foundation for researchers to conduct their own investigations into DPP and related compounds. The illustrated reaction pathway and experimental workflow serve to clarify the processes involved in its electrochemical analysis. Further research to fully elucidate the structure of the oxidation products and to explore the synthetic applications of the electrochemical oxidation of DPP is warranted.
References
2,6-Diphenylphenol synthesis mechanism from cyclohexanone
An In-depth Technical Guide on the Synthesis of 2,6-Diphenylphenol from Cyclohexanone
Introduction
This compound is a significant chemical intermediate utilized in the manufacturing of various materials, including high-performance plastics, dyes, and pharmaceuticals. Its synthesis from cyclohexanone is a robust and economical two-step process that avoids the challenges of direct ortho-arylation of phenol. This process involves the initial self-condensation of cyclohexanone to form a mixture of tricyclic ketones, followed by a catalytic dehydrogenation to yield the final product. This guide provides a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis pathway, tailored for researchers and professionals in chemical and drug development.
Part 1: Autocondensation of Cyclohexanone
The first stage of the synthesis is a base-catalyzed self-condensation of three molecules of cyclohexanone. This reaction is a modified aldol condensation process that proceeds through several steps of carbon-carbon bond formation and dehydration to yield a mixture of tricyclic ketone isomers.
Mechanism of Autocondensation
The reaction is initiated by a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of a cyclohexanone molecule to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second cyclohexanone molecule in an aldol addition. A subsequent dehydration reaction forms an α,β-unsaturated ketone. This sequence repeats with a third cyclohexanone molecule, leading to cyclization and the formation of a stable mixture of three tricyclic ketone isomers. These isomers can be dehydrogenated simultaneously in the subsequent step.[1][2]
Experimental Protocol: Autocondensation of Cyclohexanone
The following is a representative protocol based on procedures described in the literature.[1]
Materials:
-
Cyclohexanone
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (20% to saturated)
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Charge the reaction vessel with cyclohexanone and the alkaline catalyst solution.
-
Under a nitrogen atmosphere, heat the mixture to a temperature between 150°C and 200°C. The preferred range is 170-180°C.[1]
-
Maintain the reaction at this temperature under atmospheric pressure with continuous stirring. The residence time is typically around 1.0 hour.[1]
-
During the reaction, water is liberated and can be removed via the condenser.
-
After the reaction is complete, the resulting mixture contains the tricyclic ketones. This mixture is typically forwarded directly to the dehydrogenation step without intermediate purification.
Quantitative Data: Autocondensation Conditions
| Parameter | Value | Reference |
| Catalyst | Aqueous NaOH or KOH (20% - saturated) | [1] |
| Temperature | 150°C - 200°C | [1] |
| Pressure | Atmospheric | [1] |
| Residence Time | ~1.0 hour | [1] |
Part 2: Catalytic Dehydrogenation of Tricyclic Ketones
The second stage involves the catalytic dehydrogenation of the tricyclic ketone mixture to form this compound. This aromatization reaction is typically carried out in a fixed-bed or slurry reactor using a palladium-based catalyst.
Mechanism of Dehydrogenation
The dehydrogenation of the tricyclic ketones to this compound is a stepwise process.[3][4] The reaction proceeds over a catalyst, commonly palladium supported on alumina (Pd/Al₂O₃) or carbon (Pd/C).[1][3] The proposed mechanism involves:
-
Initial irreversible dehydrogenation on the cyclohexenyl and cyclohexylidene moieties.
-
Subsequent dehydrogenation of the cyclohexanone ring.
-
The final and rate-limiting step is the dehydrogenation of the cyclohexyl group to form the second phenyl ring.[3][4]
All three tricyclic ketone isomers produced in the first step can be simultaneously dehydrogenated to yield the single desired product, this compound.[1]
Experimental Protocol: Catalytic Dehydrogenation
The following protocol is a representative procedure for the dehydrogenation step.[1][2]
Materials:
-
Tricyclic ketone mixture (from Part 1)
-
Dehydrogenation catalyst (e.g., 0.5% Palladium on Alumina)
-
Fixed-bed or slurry type reactor
-
Inert gas (e.g., Nitrogen) for shielding
Procedure:
-
The crude tricyclic ketone mixture is fed into the dehydrogenation reactor containing the catalyst.
-
The reactor temperature is maintained between 250°C and 300°C. A typical temperature is approximately 295°C.[1][2]
-
The reaction is carried out under an inert atmosphere.
-
The liquid hourly space velocity (LHSV) is controlled between 0.1 and 10 h⁻¹.[2] A hold-up time of approximately 20 minutes is typical in a batch or semi-batch process.[1]
-
The product stream exiting the reactor contains this compound, along with some intermediate dehydrogenation products.
-
The intermediates can be separated and recycled back to the dehydrogenation reactor to improve the overall yield.[1]
-
The final product, this compound, is purified by recrystallization from a suitable solvent like n-hexane or ethanol.[2]
Quantitative Data: Dehydrogenation Reaction
| Parameter | Value | Reference |
| Catalyst | ~0.5% Palladium on Alumina (Pd/Al₂O₃) | [1] |
| Temperature | 250°C - 300°C | [1][2] |
| Product Yield | Up to 95% (with recycle of intermediates) | [1] |
| Product Selectivity | >70% | [2] |
| Final Purity | >98% (after recrystallization) | [2] |
Process Visualization
The logical flow and chemical transformations in the synthesis of this compound are visualized below.
References
- 1. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 2. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 3. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Diphenylphenol (CAS No. 2432-11-3). The information is compiled from various scientific sources to support research, development, and quality control activities. This document presents quantitative data in structured tables, details common experimental protocols for property determination, and includes workflow diagrams for its synthesis and analysis.
Core Physical and Chemical Properties
This compound, also known as 2'-Hydroxy-m-terphenyl, is a white to off-white crystalline solid at room temperature.[1][2] Its structure, featuring a hydroxyl group flanked by two phenyl rings, imparts unique characteristics relevant to its application in polymer science, materials science, and as a chemical intermediate.[1][3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄O | [4] |
| Molecular Weight | 246.30 g/mol | [4][5] |
| Appearance | White to off-white crystals or powder | [1][2] |
| Melting Point | 101-103 °C (lit.) | [4][5] |
| Boiling Point | 384.8 ± 11.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 183.2 ± 11.1 °C | [4] |
| Crystal Structure | Orthorhombic, Space Group P2₁2₁2₁ | [1] |
Table 2: Solubility and Chemical Descriptors
| Property | Value | Source(s) |
| Solubility | Insoluble in water. Soluble in alcohol and acetone. Slightly soluble in chloroform and methanol. | [6] |
| pKa (Predicted) | 10.02 ± 0.10 | [6] |
| LogP | 4.68 | [4] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25 °C | [4] |
| InChI Key | ATGFTMUSEPZNJD-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Data / Observations | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. | [7] |
| ¹³C NMR | Spectra available. | |
| Infrared (IR) | Authentic spectrum available. Conforms to structure. | [2] |
| Mass Spectrometry (MS) | GC-MS data available. |
Synthesis and Reactivity
This compound is a versatile chemical intermediate. It can be synthesized through several routes and its phenolic hydroxyl group allows for further chemical modifications.
Synthesis Routes:
-
From Cyclohexanone: This process involves the autocondensation of cyclohexanone to form a mixture of tricyclic ketones, which are then dehydrogenated to yield this compound.[1][8] This method is suitable for commercial-scale production.[8]
-
Suzuki-Miyaura Coupling: A common laboratory-scale synthesis involves the palladium-catalyzed cross-coupling reaction of 2,6-dichlorophenol with phenylboronic acid.[9]
Reactivity: The phenolic proton is acidic and reacts with bases such as n-Butyllithium (nBuLi), sodium hydride (NaH), and potassium hydride (KH) to form the corresponding phenoxide complexes.[4] This reactivity is fundamental to its use as a ligand in the synthesis of metal-oxygen clusters.
Biological Activity
Current scientific literature does not describe a definitive role for this compound in specific biological signaling pathways. While it is used as a precursor in the synthesis of molecules for various applications, including potentially for drugs, its direct interaction with and modulation of cellular signaling cascades have not been elucidated.[8] PubChem lists it as a "Potential endocrine disrupting compound," a broad classification that does not specify a mechanism or pathway. Due to the lack of specific data, a signaling pathway diagram cannot be provided. Instead, workflows for its synthesis and analysis are visualized below.
Experimental Protocols
The following sections detail generalized but detailed protocols for the determination of the key properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (101-103 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted.
-
The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]
-
Solubility Determination (Qualitative)
This protocol provides a method for assessing the solubility of this compound in various solvents.
-
Apparatus: Test tubes, spatula, vortex mixer, selection of solvents (water, ethanol, acetone, chloroform, methanol).
-
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Stir the mixture gently with a glass rod or agitate using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small portion of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Repeat the procedure for each solvent. For phenols, solubility in 5% aqueous sodium hydroxide (NaOH) can also be tested; solubility indicates the formation of a water-soluble sodium phenoxide salt.
-
Infrared (IR) Spectroscopy (Thin Solid Film Method)
This protocol outlines the preparation of a sample for analysis by Fourier-transform infrared (FTIR) spectroscopy.
-
Apparatus: FTIR spectrometer, salt plates (e.g., NaCl or KBr), dropper, volatile solvent (e.g., acetone or methylene chloride), beaker or vial.
-
Procedure:
-
Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like acetone in a small vial.[4]
-
Using a dropper, apply one drop of the resulting solution to the surface of a clean, dry salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[4]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedure.
-
If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, clean the plate and use a more dilute solution.[4]
-
Mandatory Visualizations (Graphviz)
The following diagrams illustrate common workflows associated with the synthesis and analysis of this compound.
Caption: Suzuki Coupling synthesis workflow for this compound.
Caption: Synthesis from cyclohexanone via tricyclic ketone dehydrogenation.
References
- 1. This compound | C18H14O | CID 75512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of diphenolase activity of tyrosinase by vitamin b(6) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:2432-11-3 | Chemsrc [chemsrc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-diphenylphenol, with a specific focus on its melting and boiling points. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.
| Property | Value | Source(s) |
| Melting Point | 101-103 °C | [1] |
| 98-103 °C | [2] | |
| 101.4-104.7 °C | [3] | |
| Boiling Point | 384.8 ± 11.0 °C at 760 mmHg | |
| 349.31 °C (rough estimate) | [4] | |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| 1.0572 g/cm³ (rough estimate) | [4] | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [4] |
| Soluble in alcohol and acetone. | [5] | |
| A Chinese patent mentions its solubility in organic solvents like methanol, ethanol, acetone, benzene, dichlorobenzene, and trieline.[6] | ||
| Molecular Weight | 246.303 g/mol | [1] |
| Molecular Formula | C₁₈H₁₄O | [1] |
Experimental Protocols: Determination of Melting and Boiling Points
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.
Boiling Point Determination (Micro Boiling Point Method)
Given that the boiling point of this compound is relatively high, specialized equipment is required for its accurate determination, and the measurement is often performed under reduced pressure to prevent decomposition.
Apparatus:
-
Small test tube or boiling tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating block or oil bath
-
Apparatus for securing the assembly (e.g., clamp and stand)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of molten this compound is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid sample.
-
Heating: The assembly is gently heated in a heating block or oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient pressure. For high-boiling compounds, this procedure is typically conducted under vacuum, and the pressure must be recorded along with the boiling point.
Logical Relationship Diagram
The following diagram illustrates the phase transitions of this compound in relation to its melting and boiling points.
Caption: Phase transitions of this compound.
References
- 1. This compound | CAS#:2432-11-3 | Chemsrc [chemsrc.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 2432-11-3 [m.chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,6-Diphenylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylphenol is an aromatic organic compound from the phenol class, characterized by a hydroxyl group bonded to a benzene ring which is substituted with two phenyl groups at the ortho positions. This sterically hindered phenol is a valuable intermediate in the synthesis of advanced materials and specialty chemicals. Its unique structure imparts specific chemical properties that make it a compound of interest in polymer science, coordination chemistry, and potentially in the design of novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and current applications relevant to research and development.
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing key data for its use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₈H₁₄O |
| Molecular Weight | 246.30 g/mol [1] |
| CAS Number | 2432-11-3 |
| Appearance | White to off-white powder or crystals[2][3] |
| Melting Point | 101-103 °C[1][2] |
| Boiling Point | ~349.31 °C (estimated)[2][3] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in alcohol and acetone. Slightly soluble in water.[2][3][4][5] |
| pKa | ~10.02 (predicted)[2][3] |
| EINECS Number | 219-401-9[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.54 (m), 7.45 (m), 7.37 (m), 7.26 (m), 7.04 (m), 5.38 (s, -OH). The complex multiplets between 7.04 and 7.54 ppm correspond to the aromatic protons of the three phenyl rings. The singlet at 5.38 ppm is characteristic of the phenolic hydroxyl proton.[6] |
| ¹³C NMR | Data available, confirming the 18 carbon atoms in the structure. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 246.[6] |
| Infrared (IR) | Expected to show a characteristic broad O-H stretching band for the phenol group around 3300-3500 cm⁻¹ and C=C stretching bands for the aromatic rings around 1500-1600 cm⁻¹.[4] |
Synthesis of this compound
There are several established methods for the synthesis of this compound. A common laboratory and industrial approach involves the dehydrogenation of tricyclic ketones formed from the self-condensation of cyclohexanone.[5] Another prevalent method is based on a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via Dehydrogenation of Tricyclic Ketones
This method is suitable for larger scale production and utilizes cyclohexanone as the starting material.
-
Self-Condensation of Cyclohexanone:
-
Dehydrogenation:
-
Purification:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile building block and ligand in various chemical applications.
Polymer Science: Precursor to Poly(2,6-diphenyl-p-phenylene oxide) (PPPO)
This compound is the monomer for the synthesis of poly(2,6-diphenyl-p-phenylene oxide) (PPPO), a high-performance polymer known for its high thermal stability (up to 350 °C).[7] PPPO is commercially available under the trademark Tenax and is used as a porous polymer resin for trapping volatile organic compounds in analytical chemistry.[7]
Experimental Protocol: Oxidative Polymerization of this compound
This protocol describes a microwave-assisted synthesis of PPPO.[8]
-
Catalyst Preparation:
-
Polymerization:
-
Transfer the catalyst solution to a Pyrex tube.
-
Add this compound to the reaction mixture.
-
Fit the tube with a reflux condenser and place it in a microwave reactor.
-
Irradiate at 100 W for 3 minutes, followed by 300 W for 6 minutes.[8]
-
-
Product Isolation:
-
After the reaction, the polymer can be isolated and purified. This method has been shown to produce high yields (98 wt%) of PPPO.[8]
-
Coordination Chemistry
This compound is utilized as a ligand in the synthesis of coordination complexes, particularly with transition metals.[1][9] Its bulky phenyl groups create a sterically hindered environment around the metal center, which can lead to complexes with unusual coordination numbers and reactivity. One notable application is in the synthesis of unchelated manganese-oxygen cluster systems with reduced coordination numbers (less than 6).[1][9]
Organic Synthesis
It is a precursor in the preparation of pyrazine-2,3-dicarbonitrile derivatives, which are themselves precursors for the synthesis of octaazaphthalocyanine derivatives.[1] These complex macrocycles have applications in materials science, for example, in the formation of clathrates with nanoscale voids.[1]
Relevance in Drug Design and Development
While direct applications of this compound as a therapeutic agent are not extensively documented, the phenolic scaffold is a common feature in many biologically active molecules.[10] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant and antimicrobial effects.
A study on novel 2,6-disubstituted phenol derivatives has shown their potential as general anesthetics, with improved profiles compared to propofol.[11] This highlights the potential for developing new drugs based on the 2,6-disubstituted phenol core structure. However, the application of phenols in drug design can be limited by issues such as poor oral bioavailability and rapid metabolism.[10] The use of phenol bioisosteres is a strategy to overcome these limitations.[10]
Although specific biological activities for this compound are not well-documented in the available literature, its structural motifs are relevant to medicinal chemistry. For instance, some derivatives of 2,6-diphenyl piperidines have been investigated for their biological activities.[12]
Potential Signaling Pathways
Phenolic compounds are known to modulate various signaling pathways. Polyphenols, a broader class of compounds, have been shown to influence neurotrophic signaling pathways, such as the ERK-CREB-BDNF pathway, and the Keap1/Nrf2/ARE pathway, which is involved in the antioxidant response.[13][14] They can also impact pathways related to apoptosis, such as the p53-dependent pathway, and autophagy through the PI3K/Akt/mTORC pathway.[15] While these pathways are associated with polyphenols in general, further research is needed to determine if this compound exhibits similar activities. The compound is listed as a potential endocrine-disrupting compound, suggesting possible interaction with nuclear receptor signaling pathways, though specific targets and mechanisms are not detailed.
References
- 1. This compound 98 2432-11-3 [sigmaaldrich.com]
- 2. This compound CAS#: 2432-11-3 [m.chemicalbook.com]
- 3. 2432-11-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 6. This compound(2432-11-3) 1H NMR spectrum [chemicalbook.com]
- 7. Poly(2,6-diphenylphenylene oxide) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. dovepress.com [dovepress.com]
- 14. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,6-Diphenylphenol as a Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2,6-diphenylphenol as a bulky ancillary ligand in organometallic catalysis. Due to the limited specific catalytic data for this compound complexes in the literature, this guide also includes protocols and data from closely related 2,6-diaryl- and other bulky phenoxide systems to serve as a predictive framework and starting point for catalyst development and optimization.
Introduction to this compound in Catalysis
This compound is a sterically demanding phenoxide ligand. Upon deprotonation, it coordinates to a metal center, influencing its catalytic activity through both steric and electronic effects. The bulky phenyl groups at the ortho positions create a sterically hindered environment around the metal, which can:
-
Promote the formation of highly reactive, low-coordinate metal centers.
-
Influence substrate approach and regioselectivity.
-
Stabilize monomeric complexes by preventing oligomerization.
-
Enhance the thermal stability of the catalyst.
Electronically, the phenoxide oxygen is a hard, anionic donor that can modulate the electron density at the metal center, impacting its reactivity in key catalytic steps such as oxidative addition and reductive elimination. While its direct applications in catalysis are still emerging, its structural analogues have shown significant promise in various transformations.
Application in Olefin Polymerization
Bulky phenoxide ligands, particularly in early transition metal complexes (e.g., Titanium and Zirconium), are known to be effective in olefin polymerization. The steric bulk of the ligand can influence the rate of polymerization, the molecular weight of the resulting polymer, and the degree of branching. While specific data for this compound-titanium catalyzed ethylene polymerization is not extensively reported, data from analogous systems, such as those with 2,6-diisopropylphenoxy ligands, provide valuable insights.
General Workflow for Ethylene Polymerization
Caption: General workflow for ethylene polymerization using a titanium-phenoxide catalyst.
Quantitative Data for Analogous Titanium-Phenoxide Catalysts in Ethylene Polymerization
The following table summarizes the catalytic performance of a half-titanocene complex bearing a bulky 2,6-diisopropylphenoxy ligand, which serves as a model for the potential activity of a this compound-based system.
| Catalyst System | Temp. (°C) | Activity (10^6 g PE mol Ti⁻¹ h⁻¹) | Ref. |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃) / MAO | 25 | 8.4 | [1] |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃) / MAO | 140 | 27.6 | [1] |
Experimental Protocol: Representative Ethylene Polymerization
This protocol is adapted from procedures for titanium-based olefin polymerization catalysts and should be optimized for a this compound-based system.[2][3][4]
Materials:
-
This compound-Titanium complex (e.g., [Ti(O-2,6-Ph₂C₆H₃)₂Cl₂])
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid
-
Standard Schlenk line and glovebox equipment
Procedure:
-
All glassware should be oven-dried at 120 °C overnight and cooled under vacuum. All manipulations should be performed under an inert atmosphere (N₂ or Ar).
-
In a glovebox, add anhydrous toluene (100 mL) to a high-pressure glass reactor equipped with a mechanical stirrer.
-
Add the desired amount of MAO solution to the reactor.
-
In a separate vial, dissolve the titanium-2,6-diphenylphenoxide complex (e.g., 5-10 µmol) in a small amount of toluene and add it to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to an ethylene gas line.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm) and maintain a constant temperature (e.g., 25-80 °C) with vigorous stirring.
-
After the desired reaction time (e.g., 30 minutes), vent the reactor and carefully quench the polymerization by adding 100 mL of methanol containing 5% HCl.
-
Stir the mixture for 30 minutes to precipitate the polyethylene.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and PDI) and DSC (for melting point).
Application in Ring-Opening Polymerization (ROP)
Aluminum complexes featuring bulky phenoxide or salen-type ligands are efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactide (PLA). The ligand structure plays a crucial role in controlling the polymerization rate and the stereoselectivity of the resulting polymer.
Catalytic Cycle for Aluminum-Catalyzed ROP of Lactide
Caption: Simplified catalytic cycle for the ring-opening polymerization of lactide.
Quantitative Data for Analogous Aluminum-Phenoxide Catalysts in ROP of rac-Lactide
The following table presents data for aluminum complexes with P-bridged biphenolate ligands, demonstrating the tunability of such systems.
| Catalyst System | Activity (TOF, h⁻¹) | PDI (Mw/Mn) | Ref. |
| [tBuP(O)(2-O-3,5-tBu₂C₆H₂)₂]AlMe / BnOH | 212 | 1.05 | [5] |
| [PhP(O)(2-O-3,5-tBu₂C₆H₂)₂]AlMe / BnOH | 118 | 1.05 | [5] |
| [tBuP(2-O-3,5-tBu₂C₆H₂)₂]AlMe(THF) / BnOH | 9 | 1.04 | [5] |
Experimental Protocol: Representative ROP of rac-Lactide
This protocol is based on procedures for aluminum-salen and related phenoxide catalysts and serves as a starting point.[6][7][8][9]
Materials:
-
This compound-Aluminum complex (e.g., LAl-Me, where L is the deprotonated ligand)
-
rac-Lactide (recrystallized from ethyl acetate and sublimed before use)
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Inside a glovebox, add a stir bar and the desired amount of rac-lactide (e.g., 100-500 equivalents) to a Schlenk flask.
-
Add anhydrous toluene (to achieve a monomer concentration of ~1.0 M).
-
In a separate vial, prepare a stock solution of the aluminum catalyst in toluene.
-
In another vial, prepare a stock solution of the initiator, benzyl alcohol, in toluene.
-
Add the initiator solution (1 equivalent relative to the catalyst) to the reaction flask.
-
Initiate the polymerization by adding the catalyst solution to the stirring monomer/initiator mixture at the desired temperature (e.g., 25-70 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of the lactide methine proton signal).
-
Upon reaching the desired conversion, quench the reaction by exposing it to air and adding a few drops of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry in a vacuum oven to a constant weight.
-
Analyze the polymer by GPC for molecular weight (Mn) and polydispersity index (PDI), and by ¹H{¹H} NMR for stereocontrol (Pm).
Application in Palladium-Catalyzed Cross-Coupling
Bulky, electron-donating ligands are crucial for high-performance palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. They facilitate the rate-determining oxidative addition step and promote the final reductive elimination. While this compound has not been widely reported as a primary ligand in this context, its properties suggest potential as an ancillary or supporting ligand. The protocols below are standard procedures that would need to be adapted and optimized.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
This table shows typical results for the coupling of an aryl chloride, where bulky ligands are often required. A hypothetical this compound-ligated system would aim for similar or improved performance.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 98 | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1 mol%), P(t-Bu)₃ (4 mol%) | K₃PO₄ | Dioxane | 80 | 99 | [8] |
Experimental Protocol: Representative Suzuki-Miyaura Reaction
This is a general protocol that would require optimization for a catalyst system involving this compound.[10][11][12]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as a potential ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol% if used as an external ligand), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application in Alkyne Cyclotrimerization
Titanacyclopentadiene complexes supported by 2,6-diphenylphenoxide ligands have been shown to catalyze the cyclotrimerization of various alkynes to form substituted benzenes. The bulky phenoxide ligands stabilize the titanium center, allowing for controlled catalytic activity.
Quantitative Data for Titanacyclopentadiene-Catalyzed Alkyne Cyclotrimerization
| Catalyst | Alkyne Substrate | Product(s) | Yield (%) | Ref. |
| [Ti(O-2,6-Ph₂C₆H₃)₂(C₄Et₄)] | 1-Hexyne | 1,2,4- and 1,3,5-tributylbenzene | 95 | |
| [Ti(O-2,6-Ph₂C₆H₃)₂(C₄Et₄)] | Phenylacetylene | 1,2,4- and 1,3,5-triphenylbenzene | 90 | |
| [Ti(O-2,6-Ph₂C₆H₃)₂(C₄(t-Bu)₂(H)₂)] | 3,3-Dimethyl-1-butyne | 1,3,5-tri-tert-butylbenzene | 98 |
Experimental Protocol: Alkyne Cyclotrimerization
This protocol is based on the reported procedure for titanacyclopentadiene complexes.
Materials:
-
Titanacyclopentadiene complex [Ti(O-2,6-Ph₂C₆H₃)₂(C₄R₄)] (as prepared from the reduction of [Ti(OAr)₂Cl₂] in the presence of an alkyne)
-
Alkyne substrate (e.g., 1-hexyne, phenylacetylene)
-
Anhydrous toluene or benzene
-
Standard Schlenk line and glovebox equipment
Procedure:
-
All operations should be carried out under a strictly inert atmosphere in a glovebox or using Schlenk techniques.
-
In a glovebox, dissolve the titanacyclopentadiene catalyst (e.g., 0.05 mmol) in anhydrous toluene (10 mL) in a Schlenk flask.
-
Add the alkyne substrate (5.0 mmol, 100 equivalents) to the catalyst solution via syringe.
-
The reaction may be exothermic. If necessary, cool the flask in a water bath to maintain room temperature. For less reactive alkynes, heating may be required (e.g., 50-80 °C).
-
Stir the reaction mixture for the required time (typically 1-24 hours). Monitor the consumption of the alkyne by GC or ¹H NMR.
-
Upon completion, the solvent and any volatile materials can be removed under vacuum.
-
The resulting substituted benzene product can be purified by distillation, crystallization, or column chromatography.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization behavior of l-lactide catalyzed by aluminum alkyl catalysts | Semantic Scholar [semanticscholar.org]
- 9. nobelprize.org [nobelprize.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oxidative Polymerization of 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the oxidative polymerization of 2,6-diphenylphenol to synthesize poly(2,6-diphenyl-p-phenylene oxide) (PPPO). This polymer is a valuable material in various research and development applications, including as a stationary phase in chromatography (commercially known as Tenax™ TA) and for creating porous polymer networks.[1] The protocol described herein is based on the principles of copper-catalyzed oxidative coupling, a common method for the synthesis of polyphenylene oxides.[2] This document includes a summary of key quantitative data from the literature, a detailed experimental protocol, and a workflow diagram to guide researchers in the successful synthesis and characterization of this important polymer.
Introduction
Poly(2,6-diphenyl-p-phenylene oxide) is a high-performance polymer characterized by its excellent thermal stability, chemical inertness, and porous nature.[1] These properties make it an ideal candidate for applications requiring high-temperature resistance and selective adsorption of organic molecules. In the pharmaceutical and drug development sectors, PPPO can be utilized in analytical techniques for sample preparation and purification, as well as in the development of novel drug delivery systems. The synthesis of PPPO is typically achieved through the oxidative polymerization of this compound, a reaction catalyzed by a copper-amine complex in the presence of an oxidizing agent, typically oxygen. This process allows for the formation of a high molecular weight polymer with a well-defined structure.
Data Presentation
The following table summarizes key quantitative data obtained from the synthesis of poly(2,6-diphenyl-p-phenylene oxide) under different reported conditions.
| Parameter | Value | Method | Reference |
| Yield | 98 wt% | Microwave-assisted | [3] |
| Number-Average Molecular Weight (Mn) | 28,000 g/mol | Microwave-assisted | [3] |
| Weight-Average Molecular Weight (Mw) | 46,500 g/mol | Microwave-assisted | [3] |
| Polydispersity Index (PDI) | 1.66 | Microwave-assisted | Calculated from[3] |
| Number-Average Molecular Weight (Mn) | 143,000 - 148,000 g/mol | Conventional Synthesis | [4] |
Signaling Pathway and Logical Relationships
The oxidative polymerization of this compound proceeds via a copper-catalyzed oxidative coupling mechanism. The following diagram illustrates the key steps involved in this process.
Caption: Mechanism of copper-catalyzed oxidative polymerization.
Experimental Protocols
The following is a representative protocol for the oxidative polymerization of this compound. This protocol is adapted from established procedures for the synthesis of poly(2,6-disubstituted-p-phenylene oxide)s.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (catalyst)
-
Pyridine (ligand and solvent)
-
Methanol (non-solvent for precipitation)
-
Toluene (co-solvent, optional)
-
Oxygen gas (oxidant)
-
Hydrochloric acid (for catalyst removal)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Thermometer or temperature probe
-
Condenser
-
Beaker for precipitation
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve a catalytic amount of copper(I) chloride in pyridine under a gentle stream of oxygen. The solution should turn a deep green or blue, indicating the formation of the active catalyst complex.
-
Monomer Addition: Dissolve this compound in pyridine (or a mixture of pyridine and toluene) and add it to the flask containing the catalyst solution.
-
Polymerization: Vigorously stir the reaction mixture at room temperature while continuously bubbling oxygen through the solution. The viscosity of the solution will increase as the polymerization proceeds. The reaction time can vary from a few hours to overnight, depending on the desired molecular weight.
-
Polymer Precipitation: Once the desired viscosity is reached, slowly pour the reaction mixture into a large excess of vigorously stirred methanol. The polymer will precipitate as a white or off-white solid.
-
Purification:
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
To remove the copper catalyst, wash the polymer powder with a dilute solution of hydrochloric acid in methanol.
-
Wash the polymer repeatedly with fresh methanol until the filtrate is colorless and neutral.
-
Finally, wash the polymer with deionized water to remove any remaining salts.
-
-
Drying: Dry the purified poly(2,6-diphenyl-p-phenylene oxide) in a vacuum oven at a temperature between 80-120°C until a constant weight is achieved.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of poly(2,6-diphenyl-p-phenylene oxide).
Caption: Workflow for the synthesis of PPPO.
Conclusion
The oxidative polymerization of this compound provides a reliable method for the synthesis of poly(2,6-diphenyl-p-phenylene oxide), a polymer with significant potential in various scientific and industrial applications. The protocol and data presented in this document offer a solid foundation for researchers to produce and characterize this material for their specific needs. Careful control of reaction parameters is crucial for obtaining a polymer with the desired molecular weight and properties.
References
Application Notes and Protocols for the Synthesis of Poly(2,6-diphenylphenylene oxide) from 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-diphenylphenylene oxide) (PPPO) is a high-performance thermoplastic polymer known for its exceptional thermal stability, chemical resistance, and dielectric properties.[1][2] These characteristics make it a valuable material in various applications, including as a stationary phase in gas chromatography, for trapping volatile organic compounds, and in the manufacturing of electronic components.[2][3] The synthesis of PPPO is typically achieved through the oxidative coupling polymerization of 2,6-diphenylphenol.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of PPPO, focusing on a microwave-assisted method that offers rapid and efficient polymerization.[1][4]
Key Properties of Poly(2,6-diphenylphenylene oxide)
| Property | Value | Reference |
| Chemical Formula | (C₁₈H₁₂O)n | [2] |
| Density | 0.25 g/cm³ | [2] |
| Thermal Stability | Up to 350 °C | [2] |
| Number-Average Molecular Weight (Mn) | 28,000 g/mol | [1] |
| Weight-Average Molecular Weight (Mw) | 46,500 g/mol | [1] |
| Polydispersity Index (PDI) | 1.68 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Poly(2,6-diphenylphenylene oxide)
This protocol details a microwave-assisted method for the oxidative polymerization of this compound.[1][4]
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Benzyl chloride (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Equipment:
-
Microwave reactor (e.g., CEM Discover)
-
100 mL round-bottom flask
-
Pyrex tube (100 mL) with reflux condenser
-
Magnetic stirrer
-
Ultrasonicator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Catalyst-Ligand Complex Formation:
-
In a 100 mL round-bottom flask, dissolve 0.2 g (2 mmol) of Copper(I) chloride in 10 mL of dimethylformamide (DMF) at room temperature.
-
To this solution, add 0.5 g (4.3 mmol) of N,N,N',N'-tetramethylethylenediamine (TMEDA) and 0.03 g (0.27 mmol) of benzyl chloride simultaneously.
-
Sonicate the mixture for 2 minutes at room temperature to ensure the formation of the catalyst-ligand complex.
-
-
Polymerization:
-
Transfer the catalyst-ligand solution to a 100 mL Pyrex tube.
-
Add 1.0 g (4.06 mmol) of this compound to the reaction mixture.
-
Fit the Pyrex tube with a reflux condenser and place it in the microwave reactor.
-
Irradiate the mixture at 100 Watts for 3 minutes, followed by 300 Watts for 6 minutes.
-
-
Isolation and Purification of the Polymer:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of methanol while stirring.
-
Collect the precipitated poly(2,6-diphenylphenylene oxide) by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer, catalyst, and solvent residues.
-
Dry the polymer in a vacuum oven at 80 °C until a constant weight is achieved.
-
Quantitative Data from Synthesis:
| Parameter | Value | Reference |
| Monomer | This compound | [4] |
| Catalyst | Copper(I) chloride | [4] |
| Ligand | TMEDA | [4] |
| Solvent | DMF | [4] |
| Microwave Power | 100 W (3 min), then 300 W (6 min) | [4] |
| Yield | 98 wt% | [1] |
Protocol 2: Characterization of Poly(2,6-diphenylphenylene oxide)
This protocol outlines the standard techniques for characterizing the synthesized polymer.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried PPPO polymer in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solution to remove any insoluble particles.
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1]
2. Structural Characterization (NMR Spectroscopy):
-
Dissolve a sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the polymer.[1]
3. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg).[1]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the microwave-assisted synthesis of poly(2,6-diphenylphenylene oxide).
Conclusion
The provided protocols offer a detailed guide for the successful synthesis and characterization of poly(2,6-diphenylphenylene oxide) from this compound. The microwave-assisted method, in particular, presents a time-efficient and high-yield route to this valuable polymer.[1][4] The characterization techniques outlined are essential for verifying the structure, molecular weight, and thermal properties of the synthesized polymer, ensuring its suitability for various high-performance applications.
References
Application Notes and Protocols for the Synthesis of Manganese Clusters Using 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-diphenylphenol in the synthesis of multinuclear manganese clusters. The bulky nature of the 2,6-diphenylphenoxide ligand allows for the stabilization of low-coordinate manganese(II) precursors, which can subsequently be oxidized to form higher-valent manganese-oxo clusters. These clusters are of significant interest as synthetic models for the oxygen-evolving complex in photosystem II and for their potential applications in catalysis and materials science.
Introduction
The synthesis of manganese clusters is a focal point of research due to their rich redox chemistry and diverse structural motifs. The ligand environment plays a crucial role in determining the nuclearity, structure, and reactivity of the resulting cluster. This compound, a sterically demanding phenol, has been employed to synthesize discrete, low-coordinate Mn(II) complexes. These complexes serve as valuable starting materials for the controlled assembly of larger, multinuclear manganese-oxo clusters through subsequent oxidation reactions.
This document outlines the synthesis of a key mononuclear Mn(II) precursor, bis(2,6-diphenylphenoxide)bis(diethyl ether)manganese(II), and its potential use in the formation of a trinuclear manganese cluster.
Data Presentation
| Compound | Formula | Synthesis Method | Key Characteristics |
| 1. Mononuclear Mn(II) Precursor | Mn(OPhPh2)2(Et2O)2 | Reaction of a manganese(II) amide with this compound in diethyl ether. | A monomeric Mn(II) complex with a low coordination number, stabilized by the bulky 2,6-diphenylphenoxide ligands. Serves as a starting material for higher nuclearity clusters. |
| 2. Trinuclear Mn(II) Cluster | Mn3(μ-OPhPh2)4(NR2)2(THF)2 (where R = SiMe3) | Further reaction of the mononuclear precursor, though the exact protocol for this specific cluster is not detailed in the available literature, it is a target for oxidation studies. | A trinuclear Mn(II) cluster where the metal centers are bridged by the phenoxide ligands. A potential precursor for mixed-valence Mn-oxo clusters. |
Experimental Protocols
Protocol 1: Synthesis of Mononuclear Bis(2,6-diphenylphenoxide)bis(diethyl ether)manganese(II) (Mn(OPhPh2)2(Et2O)2)
This protocol is based on the general approach for synthesizing low-coordinate metal aryloxides.
Materials:
-
Manganese(II) bis(bis(trimethylsilyl)amide) (Mn[N(SiMe3)2]2)
-
This compound (HOPhPh2)
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous hexanes
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Reactants:
-
In an inert atmosphere glovebox, dissolve this compound (2 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve manganese(II) bis(bis(trimethylsilyl)amide) (1 equivalent) in anhydrous diethyl ether.
-
-
Reaction:
-
Slowly add the solution of this compound to the stirred solution of manganese(II) bis(bis(trimethylsilyl)amide) at room temperature.
-
The reaction mixture will likely change color. Stir the reaction for 12-24 hours at room temperature to ensure complete reaction. The reaction proceeds via the elimination of bis(trimethylsilyl)amine.
-
-
Isolation and Purification:
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous hexanes to precipitate the product.
-
Filter the resulting solid and wash with cold hexanes to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield Mn(OPhPh2)2(Et2O)2 as a crystalline solid.
-
Expected Outcome:
A monomeric Mn(II) complex where the manganese center is coordinated to two 2,6-diphenylphenoxide ligands and two diethyl ether molecules. This complex is a valuable precursor for the synthesis of higher nuclearity manganese clusters.
Protocol 2: Proposed Pathway for the Synthesis of Higher Nuclearity Manganese-Oxo Clusters
While a specific protocol for the conversion of Mn(OPhPh2)2(Et2O)2 to a defined manganese-oxo cluster is a subject of ongoing research, the general strategy involves the controlled oxidation of this Mn(II) precursor. The abstract by McWilliams et al. (2012) suggests that the oxidation of Mn(OPhPh2)2(Et2O)2 and the related trimer Mn3(μ-OPhPh2)4(NR2)2(THF)2 is a key focus.
General Strategy:
-
Dissolution: Dissolve the precursor complex (Mn(OPhPh2)2(Et2O)2 or a related cluster) in a suitable anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene) under an inert atmosphere.
-
Introduction of an Oxidant: Introduce a controlled amount of an oxidant. The choice of oxidant is critical and can influence the final cluster structure. Potential oxidants include:
-
Molecular Oxygen (O2): Bubbling a controlled stream of dry air or oxygen through the solution.
-
Peroxides: (e.g., hydrogen peroxide, tert-butyl hydroperoxide).
-
Other Oxygen-Atom Transfer Reagents: (e.g., iodosylbenzene).
-
-
Reaction Monitoring: Monitor the reaction progress by techniques such as UV-Vis spectroscopy (observing changes in color and absorption bands) or EPR spectroscopy (to probe the oxidation state of manganese).
-
Isolation and Characterization: Once the reaction is complete, the resulting manganese-oxo cluster can be isolated by crystallization, typically by slow evaporation of the solvent or by layering with a non-polar solvent. The structure of the new cluster must be determined by single-crystal X-ray diffraction.
Visualizations
Caption: Synthetic workflow from Mn(II) amide and this compound to a mononuclear precursor and subsequent oxidation to a manganese-oxo cluster.
Caption: The role of this compound in the synthesis of manganese clusters and their potential applications.
Applications and Future Directions
Manganese clusters synthesized using bulky phenoxide ligands are of significant interest for several reasons:
-
Models for the Oxygen-Evolving Complex (OEC): The resulting manganese-oxo clusters can serve as structural and functional models for the Mn4CaO5 cluster found in Photosystem II, which is responsible for photosynthetic water oxidation.
-
Catalysis: The redox activity of multinuclear manganese centers makes these clusters promising candidates for catalysts in a variety of oxidation reactions.
-
Magnetic Materials: The magnetic properties of these clusters can be tuned by altering the nuclearity and the oxidation states of the manganese ions, leading to potential applications in molecular magnetism.
Future research in this area will likely focus on the isolation and characterization of new manganese-oxo clusters derived from this compound-based precursors and the exploration of their reactivity in catalytic and biological systems. The development of more controlled oxidation procedures will be key to accessing a wider range of cluster topologies and functionalities.
Application Notes and Protocols: Experimental Protocol for Suzuki Coupling of 2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 2,6-dichlorophenol with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] However, substrates such as 2,6-dichlorophenol present unique challenges due to the steric hindrance around the phenolic core and the lower reactivity of aryl chlorides compared to bromides or iodides.[3][4] This protocol outlines optimized conditions, including the selection of an appropriate palladium catalyst, ligand, base, and solvent system, to effectively facilitate this transformation. The methodologies provided herein are intended to serve as a robust starting point for researchers engaged in the synthesis of polysubstituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes from the reaction of organoboron compounds with organic halides or triflates in the presence of a base.[5][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[7]
The coupling of 2,6-dichlorophenol is of significant interest as it provides a pathway to sterically hindered 2,6-diarylphenols. These structures are important intermediates in the development of novel ligands, polymers, and biologically active molecules. The primary challenges in the Suzuki coupling of this substrate are the steric hindrance imposed by the two ortho-chloro substituents and the inherent inertness of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is a critical step in the catalytic cycle.[4][8] Overcoming these hurdles typically requires the use of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active catalytic species and facilitate the challenging oxidative addition step.[3][9][10][11][12]
This application note details a generalized protocol that has been compiled from established methodologies for the coupling of challenging aryl chlorides. It also provides a framework for the optimization of reaction conditions for specific arylboronic acid coupling partners.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
2.1. Materials and Reagents
-
2,6-Dichlorophenol
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous Solvent: 1,4-Dioxane or Toluene
-
Degassed water
2.2. Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dichlorophenol (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.1 - 1.5 equiv. for mono-arylation; 2.2 - 3.0 equiv. for di-arylation).
-
Add the base (K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
If an aqueous solvent system is used, add degassed water (typically 10-20% of the organic solvent volume).
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (4-24 hours).
2.3. Reaction Monitoring and Work-up
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent such as ethyl acetate and filtered through a pad of celite to remove insoluble salts and the catalyst.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki coupling of 2,6-dichlorophenol. These are representative examples, and actual yields will vary depending on the specific boronic acid used and the precise reaction conditions.
Table 1: Optimized Reaction Conditions for Mono-Arylation
| Parameter | Condition |
| Aryl Halide | 2,6-Dichlorophenol (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 100 °C |
| Time | 12 h |
| Typical Yield | 60-85% |
Table 2: Optimized Reaction Conditions for Di-Arylation
| Parameter | Condition |
| Aryl Halide | 2,6-Dichlorophenol (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (2.5 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (8 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 24 h |
| Typical Yield | 50-75% |
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling of 2,6-dichlorophenol.
4.2. Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., an N-heterocyclic carbene), or employing a stronger base like cesium carbonate. The reaction temperature and time can also be increased.
-
Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can sometimes be suppressed by using milder bases or carefully controlling the reaction temperature.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the aryl halide or adding the boronic acid slowly can sometimes mitigate this.
-
Mono- vs. Di-arylation: Controlling the selectivity between mono- and di-arylation can be achieved by adjusting the stoichiometry of the boronic acid. For selective mono-arylation, using a slight excess (1.1-1.2 equivalents) of the boronic acid is recommended. For di-arylation, a larger excess (2.2-3.0 equivalents) is necessary.[13]
-
Inert Conditions: Strict adherence to inert atmosphere techniques is crucial, as the palladium(0) catalyst and some ligands are sensitive to oxygen.
Conclusion
The Suzuki-Miyaura coupling of 2,6-dichlorophenol is a challenging but feasible transformation that provides access to valuable sterically hindered biaryl phenols. Success hinges on the careful selection of a potent catalytic system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, along with optimized reaction conditions. This protocol provides a comprehensive starting point for researchers to perform and adapt this important reaction for their specific synthetic targets.
References
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
2,6-Diphenylphenol as a Precursor for Photosensitizer Synthesis: An Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylphenol is a versatile organic compound utilized as a building block in the synthesis of various complex molecules and advanced materials.[1][2] Its rigid structure and reactive phenol group make it an attractive starting material for creating sterically hindered ligands and other functional molecules.[2][3] In the context of photodynamic therapy (PDT), photosensitizers are crucial molecules that, upon light activation, generate reactive oxygen species (ROS) to induce cell death in pathological tissues.[4] While a wide array of molecular scaffolds, such as porphyrins and BODIPYs, are extensively studied as photosensitizers, the direct use of this compound as a foundational precursor for their synthesis is not well-documented in publicly available scientific literature.
This document aims to provide an overview of the current landscape regarding the synthesis of common photosensitizers and to explore the potential, though not yet established, role of this compound in this field.
Current State of Photosensitizer Synthesis
The synthesis of prevalent photosensitizers like porphyrins and BODIPY dyes typically involves the condensation of smaller, less complex starting materials.
Porphyrin Synthesis: The construction of the porphyrin macrocycle is generally achieved through the acid-catalyzed condensation of pyrroles with aldehydes, followed by oxidation.[5][6][7][8] This method allows for the introduction of various substituents at the meso-positions of the porphyrin ring, which is crucial for tuning the photophysical and biological properties of the resulting photosensitizer.
BODIPY Dye Synthesis: BODIPY (boron-dipyrromethene) dyes are typically synthesized by the reaction of a 2,2'-dipyrromethene derivative with a boron source, commonly boron trifluoride etherate, in the presence of a base.[9][] The dipyrromethene precursors themselves are often synthesized from pyrrole derivatives and aldehydes or acid chlorides.[] The substitution pattern on the BODIPY core can be modified to influence its fluorescence and photosensitizing capabilities.[11][12][13]
Exploration of this compound in Related Syntheses
While direct synthesis of photosensitizers from this compound is not found in the surveyed literature, the 2,6-diphenylphenyl moiety has been incorporated into larger molecular structures. For instance, porphyrin conjugates bearing 2,6-diisobornylphenol have been synthesized to study their antiradical activity, an application distinct from photodynamic therapy.[14]
Furthermore, this compound has been used as a ligand in the synthesis of manganese-oxygen cluster systems and in the preparation of pyrazine-2,3-dicarbonitrile derivatives, which are precursors for octaazaphthalocyanine synthesis.[3] Phthalocyanines are another class of photosensitizers, suggesting a potential, albeit indirect, connection.
Hypothetical Synthetic Strategies and Future Outlook
Although not currently established, one could envision a multi-step synthetic route to incorporate the this compound scaffold into a photosensitizer. For example, functionalizing this compound to introduce aldehyde or pyrrole moieties could potentially allow its integration into classical porphyrin or BODIPY synthesis pathways. However, such routes remain speculative without experimental validation.
The steric hindrance provided by the two phenyl groups in this compound could offer unique properties to a photosensitizer, such as preventing aggregation-caused quenching of the excited state. This could be a motivating factor for future research to explore its utility as a photosensitizer precursor.
Conclusion
Based on a comprehensive review of the available literature, there is currently no direct evidence to support the use of this compound as a direct precursor for the synthesis of common photosensitizers like porphyrins or BODIPYs. The established synthetic routes for these classes of compounds rely on different starting materials. While the 2,6-diphenylphenyl structural unit has been incorporated into larger molecules for other applications, its role in the de novo synthesis of photosensitizers for photodynamic therapy remains an unexplored area of research. Therefore, detailed application notes and protocols for this specific topic cannot be generated at this time. Future investigations may yet reveal viable synthetic pathways and demonstrate the potential of this compound-derived photosensitizers.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound 98 2432-11-3 [sigmaaldrich.com]
- 4. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porphyrin synthesis | Senge Group at TCD [sengegroup.eu]
- 8. researchgate.net [researchgate.net]
- 9. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Synthesis of Large Stokes Shift 2,6-Sulphur-Disubstituted BODIPYs for Cell Imaging [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-Diphenyl Substituted Aromatics in Organic Electronics
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of 2,6-diphenyl substituted aromatic compounds in organic electronics, with a specific focus on 2,6-diphenylanthracene (DPA) as a representative material. While 2,6-diphenylphenol itself is a valuable synthetic precursor, its direct application in high-performance organic electronic devices is not extensively documented. However, the 2,6-diphenyl substitution pattern is a key design feature in a range of high-performance organic semiconductors. This document details the application of DPA in Organic Field-Effect Transistors (OFETs), including its performance characteristics, detailed fabrication protocols, and underlying chemical principles.
Introduction to 2,6-Diphenyl Aromatic Scaffolds
The introduction of phenyl groups at the 2 and 6 positions of aromatic cores, such as anthracene, is a strategic approach to designing high-performance organic semiconductors. This substitution pattern extends the π-conjugation of the molecule, which is crucial for efficient charge transport. Additionally, the phenyl groups can influence the molecular packing in the solid state, which in turn significantly affects the charge carrier mobility. 2,6-diphenylanthracene (DPA) has emerged as a durable and high-performing semiconductor material, demonstrating high mobility in thin-film transistors.[1]
Applications in Organic Field-Effect Transistors (OFETs)
2,6-Diphenylanthracene has been successfully utilized as the active semiconductor layer in OFETs, exhibiting excellent p-type characteristics. The performance of DPA-based OFETs is notable for its high charge carrier mobility and stability.
Quantitative Performance Data
The performance of OFETs fabricated with 2,6-diphenylanthracene is summarized in the table below. The data highlights the material's high field-effect mobility, which is a critical parameter for transistor performance.
| Device Configuration | Substrate Treatment | Field-Effect Mobility (μ) | On/Off Ratio | Threshold Voltage (Vth) |
| Top-Contact, Bottom-Gate | Bare Si/SiO2 | 0.88 cm²/Vs | > 106 | -39 V |
| Top-Contact, Bottom-Gate | OTS-treated Si/SiO2 | > 10 cm²/Vs | > 105 | Not specified |
Data sourced from Tokyo Chemical Industry and a research publication[1][2].
Experimental Protocol: Fabrication of a DPA-Based OFET
This protocol describes the fabrication of a top-contact, bottom-gate OFET using 2,6-diphenylanthracene as the semiconductor layer.
Materials:
-
2,6-Diphenylanthracene (DPA), sublimation purified [D5152 from TCI][2]
-
n+-Si/SiO2 substrate (SiO2 thickness: 200 nm)[2]
-
Gold (Au) for source and drain electrodes (99.99% purity)[2]
-
(Optional) Octadecyltrichlorosilane (OTS) for surface treatment
-
Solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
High-vacuum thermal evaporator (~10-4 Pa)[2]
-
Substrate cleaning station (e.g., ultrasonic bath)
-
Glovebox or nitrogen-filled environment for device characterization
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the n+-Si/SiO2 substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
-
(Optional) Surface Treatment with OTS:
-
For enhanced performance, treat the SiO2 surface with a self-assembled monolayer (SAM) of OTS. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) or by vapor deposition.
-
-
Deposition of the DPA Semiconductor Layer:
-
Deposition of the Gold Electrodes:
-
Device Characterization:
-
Transfer the fabricated device to a glovebox or a nitrogen-filled probe station for electrical characterization.
-
Measure the transfer and output characteristics using a semiconductor parameter analyzer.
-
The field-effect mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation: ID = (W/2L) μ Ci (VG − Vth)2.[2]
-
Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,6-diphenylanthracene have also been explored as emissive materials in OLEDs. The diphenyl substitution can enhance the photoluminescence quantum yield and improve the morphological stability of the emissive layer. While specific device data for DPA itself in OLEDs is less common in the initial search results, related compounds like 9,10-bis-biphenyl-4-yl-2,6-diphenylanthracene (BDA) have been used as a dopant in blue OLEDs.[3]
Synthesis of 2,6-Diphenylanthracene
A straightforward and high-yield synthesis of 2,6-diphenylanthracene has been developed, making it an accessible material for research and development.[1] A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction between 2,6-dibromoanthracene and phenylboronic acid.[4]
Visualizations
The following diagrams illustrate the molecular structure of DPA, a typical OFET device architecture, and the experimental workflow for OFET fabrication.
Caption: Molecular structure of 2,6-diphenylanthracene (DPA).
Caption: Architecture of a DPA-based OFET.
Caption: Experimental workflow for DPA OFET fabrication.
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Role of 2,6-Diphenylphenol Derivatives in Drug Design and Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diphenylphenol scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif has been successfully exploited to develop novel therapeutic agents with applications in anesthesia, oncology, and inflammation. This document provides a detailed overview of the applications of this compound derivatives, complete with experimental protocols for their evaluation and a summary of their quantitative biological data.
Applications in General Anesthesia
A notable application of 2,6-disubstituted phenol derivatives is in the field of general anesthesia. Building on the structure of the widely used anesthetic propofol (2,6-diisopropylphenol), novel analogs have been designed to improve its therapeutic profile.
HSK3486: A Novel Sedative/Hypnotic Agent
HSK3486 is a 2,6-disubstituted alkylphenol analog that has shown promise as a potent and safe general anesthetic.[1] It is a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing GABA-mediated chloride influx, HSK3486 induces hypnosis and sedation.[1]
Key Advantages over Propofol:
-
Higher Potency: HSK3486 exhibits a hypnotic potency approximately 4-5 times greater than that of propofol.[1]
-
Improved Safety Profile: It has a higher therapeutic index and exerts minimal effects on the cardiovascular system compared to propofol.[1]
-
Favorable Pharmacokinetics: HSK3486 demonstrates rapid metabolism and low accumulation after continuous infusion, allowing for quick recovery.[1]
Quantitative Data: Pharmacokinetics of HSK3486
The pharmacokinetic properties of HSK3486 have been evaluated in preclinical and clinical studies.
| Parameter | Species | Dose | Value | Reference |
| Cmax | Human | 0.4 mg/kg | 1,240.0 ± 775.0 ng/mL | [2] |
| AUC0-∞ | Human | 0.4 mg/kg | 2,370.0 ± 1,570.0 h·ng/mL | [2] |
| t1/2 | Human | 0.4 mg/kg | 13.0 ± 10.9 h | [2] |
| CL | Human | 0.4 mg/kg | 63.6 ± 25.4 L/h | [2] |
| Vss | Human | 0.4 mg/kg | 7.3 ± 10.1 L/kg | [2] |
| Plasma Clearance | Rat | 1, 2, 4 mg/kg | 15.7 L·kg⁻¹·h⁻¹ (average) | [3] |
| Vss | Rat | 1, 2, 4 mg/kg | 7.79 L/kg (average) | [3] |
| t1/2 | Rat | 1, 2, 4 mg/kg | 0.72 h (average) | [3] |
| Plasma Clearance | Dog | 1, 2, 4 mg/kg | 5.75 L·kg⁻¹·min⁻¹ (average) | [1] |
| Vss | Dog | 1, 2, 4 mg/kg | 6.06 L/kg (average) | [1] |
| t1/2 | Dog | 1, 2, 4 mg/kg | 1.44 h (average) | [1] |
| Plasma Protein Binding (Human) | N/A | 80-1200 ng/mL | 93.5 - 96.6% | [1] |
| Plasma Protein Binding (Dog) | N/A | 80-1200 ng/mL | 87.9 - 93.4% | [1] |
| Plasma Protein Binding (Rat) | N/A | 80-1200 ng/mL | 85.3 - 94.9% | [1] |
Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state.
Signaling Pathway: HSK3486 and the GABA-A Receptor
Anticancer Applications
Derivatives of this compound have also been investigated for their potential as anticancer agents, demonstrating antiproliferative and pro-apoptotic activities in various cancer cell lines.
4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me)
This synthetic analog of a natural product has shown potent anticancer effects.[4] It effectively suppresses the survival of multiple cancer cell lines and induces apoptosis.[4] Mechanistic studies have revealed that its anticancer activity is mediated, at least in part, through the inhibition of key signaling pathways involved in cell survival and proliferation.[4]
Key Anticancer Activities:
-
Induces Apoptosis: KTH-13-Me treatment leads to morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and nuclear fragmentation.[4]
-
Activates Caspases: It enhances the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade.[4]
-
Modulates Apoptotic Proteins: The compound decreases the level of the anti-apoptotic protein Bcl-2.[4]
-
Inhibits Survival Signaling: KTH-13-Me reduces the phosphorylation levels of Src and STAT3, two critical proteins in cancer cell survival and proliferation pathways.[4]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB-231 (Breast Cancer) | 44.9 | [4] |
| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [5] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |
| Compound 2 | A549 (Lung Cancer) | 24.0 ± 3.46 | [5] |
| Compound 2 | C6 (Glioma) | 23.33 ± 2.08 | [5] |
| Compound 3 | A549 (Lung Cancer) | 28.0 ± 1.0 | [5] |
| Compound 3 | C6 (Glioma) | 49.33 ± 1.15 | [5] |
IC50: The half-maximal inhibitory concentration.
Signaling Pathway: Inhibition of Src-STAT3 Signaling by KTH-13-Me
Anti-inflammatory Applications
Certain 2,6-disubstituted phenol derivatives have demonstrated significant anti-inflammatory properties in preclinical models. These compounds are often evaluated for their ability to reduce edema and modulate inflammatory pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Compound 2k | Carrageenan-induced paw edema (rat) | 20 mg/kg | 56.7 | 8 h | |
| Compound 2b | Carrageenan-induced paw edema (rat) | 20 mg/kg | ~30 | 6 h | |
| Compound 2j | Carrageenan-induced paw edema (rat) | 20 mg/kg | ~30 | 6 h | |
| Indomethacin (Reference) | Carrageenan-induced paw edema (rat) | 2.5 mg/kg | ~30 | 6 h |
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
Phenolic compounds are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammation. While the exact mechanism for all this compound derivatives is not fully elucidated, a likely mode of action is the inhibition of this pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This protocol is a standard in vivo model for evaluating acute inflammation.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (e.g., control, reference, and test groups with different doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally. Administer the reference drug to the positive control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 6, and 8 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Whole-Cell Patch Clamp Assay (for GABA-A Receptor Modulation)
This electrophysiological technique is used to study the effect of compounds on ion channels like the GABA-A receptor.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
External and internal pipette solutions
-
GABA
-
Test compound (e.g., HSK3486)
Procedure:
-
Cell Preparation: Culture the cells on coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply a low concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound with GABA and record the change in the chloride current. An increase in the current indicates positive modulation.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage potentiation of the GABA response.
MTT Assay (for Anticancer Activity - Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/PI Apoptosis Assay (for Anticancer Activity - Apoptosis Detection)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Western Blot for Phosphorylated Src and STAT3 (for Anticancer Mechanism)
This technique is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
Materials:
-
Cancer cell lysates (treated and untreated)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src, anti-Src, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with antibodies against the total protein (e.g., total Src or total STAT3) and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, offering a versatile template for the design of novel therapeutic agents. The derivatives discussed herein demonstrate significant potential in anesthesia, oncology, and inflammation. The provided application notes and detailed experimental protocols serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this promising class of compounds.
References
Synthesis of Metal Complexes with 2,6-Diphenylphenol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring 2,6-diphenylphenol ligands. It is designed to serve as a comprehensive resource for researchers in inorganic chemistry, materials science, and medicinal chemistry, with a focus on applications in catalysis and potential therapeutic uses.
Introduction
Metal complexes incorporating bulky ligands such as this compound have garnered significant interest due to their unique steric and electronic properties. The sterically demanding nature of the this compound ligand can create a well-defined coordination sphere around the metal center, influencing the catalytic activity and stability of the resulting complexes. These characteristics make them promising candidates for various applications, including olefin polymerization and as potential therapeutic agents. This report details the synthesis of such complexes and explores their utility in these key areas.
Application in Catalysis: Olefin Polymerization
Complexes of transition metals, particularly titanium, with this compound and analogous bulky phenoxide ligands have demonstrated notable activity as catalysts in ethylene polymerization. The steric hindrance provided by the phenyl groups can influence the rate of chain transfer and termination, leading to the formation of high molecular weight polymers.
Quantitative Catalytic Performance Data
The following table summarizes the catalytic activity of a representative titanium-based catalyst system in ethylene polymerization. The data is based on studies of dendritic salicylaldehyde imide titanium catalysts, which share structural similarities with this compound complexes and provide a relevant performance benchmark.
| Catalyst System Component | Al/Ti Molar Ratio | Temperature (°C) | Pressure (MPa) | Catalytic Activity (kg PE/(mol Ti·h)) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Dendritic Salicylaldehyde Imide Titanium Catalyst with MAO | 1000 | 25 | 1.0 | 78.56[1][2] | > 3,000,000[3] | 2.3[3] |
| Dendritic Salicylaldehyde Imide Titanium Catalyst with MAO | 1500 | 25 | 1.0 | Decreased | Decreased | - |
MAO: Methylaluminoxane
Potential Application in Drug Development: Cytotoxicity
While specific studies on the cytotoxic effects of this compound metal complexes are emerging, the broader class of metal complexes with bulky organic ligands has shown significant promise in anticancer research. The proposed mechanisms of action often involve the induction of apoptosis through various cellular pathways. Preliminary tests on related vanadyl complexes with acetylacetonate derivatives have shown that they are effective in suppressing cell viability and can elicit a distinct response in tumor versus non-tumor cells.[4]
General findings from studies on other metal complexes suggest that cytotoxicity can be evaluated using standard methods like the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines. For instance, certain copper(II) and nickel(II) complexes have demonstrated potent anticancer activity on BEL-7404 cells through caspase-dependent mitochondrial apoptosis.[5]
Experimental Protocols
Protocol 1: Synthesis of Group 1 Metal 2,6-Diphenylphenoxide Complexes
This protocol describes a general method for the synthesis of lithium, sodium, and potassium complexes of this compound.
Materials:
-
This compound (HOC₆H₃Ph₂-2,6)
-
n-Butyllithium (nBuLi) in hexanes
-
Sodium hydride (NaH)
-
Potassium hydride (KH)
-
Benzene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous benzene.
-
For the Lithium Complex: Slowly add one equivalent of n-butyllithium solution to the stirring solution of this compound at room temperature. The reaction is typically rapid and results in the formation of the lithium salt.
-
For the Sodium and Potassium Complexes: To the stirring solution of this compound, add one equivalent of sodium hydride or potassium hydride. The reaction mixture is stirred at room temperature until the cessation of gas evolution, indicating the completion of the reaction.
-
The resulting solvent-free complexes, [M(OC₆H₃Ph₂-2,6)]ₓ (where M = Li, Na, K), are typically obtained in excellent yield after removal of the solvent under vacuum.[6]
Protocol 2: General Synthesis of a Titanium(IV) Dichloride bis(2,6-diphenylphenoxide) Complex
This protocol provides a general method for the synthesis of a titanium complex with this compound, a type of complex often used in catalysis.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
This compound
-
Triethylamine (NEt₃)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve two equivalents of this compound and two equivalents of triethylamine in anhydrous toluene.
-
In a separate Schlenk flask, prepare a solution of one equivalent of titanium tetrachloride in anhydrous toluene.
-
Slowly add the titanium tetrachloride solution to the stirring solution of this compound and triethylamine at 0 °C using a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The formation of a precipitate (triethylamine hydrochloride) will be observed. Filter the reaction mixture under inert atmosphere to remove the salt.
-
The filtrate, containing the desired titanium complex, is then concentrated under vacuum. The product can be further purified by recrystallization from a suitable solvent like a toluene/hexane mixture.
Protocol 3: Ethylene Polymerization using a Titanium-Based Catalyst
This protocol outlines a general procedure for testing the catalytic activity of a synthesized titanium complex in ethylene polymerization.
Materials:
-
Titanium complex (catalyst precursor)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Toluene (anhydrous)
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and an ethylene gas inlet.
-
Ethylene gas (polymerization grade)
Procedure:
-
Thoroughly dry and purge the high-pressure reactor with an inert gas.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Add the desired amount of the MAO solution to the reactor and stir.
-
In a separate Schlenk flask, dissolve the titanium catalyst precursor in a small amount of anhydrous toluene.
-
Inject the catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0 MPa).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with continuous stirring for a predetermined time (e.g., 30 minutes).
-
Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Visualizations
Experimental Workflow for Synthesis and Catalytic Testing
Caption: Workflow for the synthesis of a metal complex and its subsequent use in catalytic ethylene polymerization.
Proposed Signaling Pathway for Cytotoxicity
Caption: A potential mechanism of cytotoxicity for metal complexes, leading to apoptosis in cancer cells.
References
- 1. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for high ethylene polymerization performance using titanium single-site catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and cell viability test of six vanadyl complexes with acetylacetonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Synthesis of group 1 metal 2,6-diphenylphenoxide complexes [M(OC6H3Ph2-2,6)] (M = Li, Na, K, Rb, Cs) and structures of the solvent-free complexes [Rb(OC6H3Ph2-2,6)]x and [Cs(OC6H3Ph2-2,6)x: one-dimensional extended arrays of metal aryloxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Polymerization of 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of poly(2,6-diphenyl-1,4-phenylene oxide) (PPPO) via microwave-assisted oxidative polymerization of 2,6-diphenylphenol. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, high product yields, and uniform heating.[1][2][3] This method utilizes a copper(I) catalyst in an amine complex to facilitate the polymerization.[1][4] The resulting polymer is characterized by its high molecular weight and moderate polydispersity. These application notes are intended to provide researchers with a reproducible and efficient method for the synthesis of PPPO for various applications, including as a component in advanced materials and drug delivery systems.
Introduction
Poly(phenylene oxide) (PPO) and its derivatives are high-performance thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties. The diphenyl-substituted variant, poly(2,6-diphenyl-1,4-phenylene oxide) (PPPO), is of particular interest due to its high glass transition temperature and solubility in common organic solvents. Traditional methods for the synthesis of PPOs often require long reaction times and high temperatures. Microwave-assisted polymerization has emerged as a powerful technique to accelerate polymer synthesis, offering rapid and homogeneous heating that can lead to higher yields and improved product purity in shorter timeframes.[2][3][5][6]
This protocol details the microwave-assisted oxidative polymerization of this compound using a Cu(I)/N,N,N',N'-tetramethylethylenediamine (TMEDA) catalyst system.[1][4]
Data Presentation
The following table summarizes the key quantitative data obtained from the microwave-assisted polymerization of this compound.
| Parameter | Value | Reference |
| Monomer | This compound | [1][4] |
| Catalyst | Copper(I) Chloride (CuCl) | [1] |
| Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) | [1] |
| Initiator | Benzyl Chloride (BC) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Polymer Yield | 98 wt% | [1][4] |
| Number Average Molecular Weight (Mn) | 28,000 g/mol | [1][4] |
| Weight Average Molecular Weight (Mw) | 46,500 g/mol | [1][4] |
| Polydispersity Index (PDI) | 1.68 | [1][4] |
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (Aldrich Chemical, Germany)[1]
-
Catalyst: Copper(I) chloride (CuCl) (Riedel-De Haen AG, Germany)[1]
-
Ligand: N,N,N',N'-tetramethylethylenediamine (TMEDA) (Aldrich Chemical, Germany)[1]
-
Initiator: Benzyl chloride (BC) (BDH, England)[1]
-
Solvent: N,N-Dimethylformamide (DMF) (BDH, England)[1]
-
Microwave Reactor: CEM Discover Microwave Instrument (Matthews, NC, USA) or equivalent[1]
-
Reaction Vessel: 100 mL Pyrex tube with reflux condenser[1]
-
Standard laboratory glassware: 100 mL round bottom flask, graduated cylinders, etc.
-
Sonication bath
-
Filtration apparatus
-
Oven for drying
Procedure
-
Catalyst Complex Preparation:
-
In a 100 mL round bottom flask, dissolve 0.02 g (0.2 mmol) of CuCl in 10 mL of DMF at room temperature.[1]
-
To this solution, add 0.5 g (4.3 mmol) of TMEDA and 0.03 g (0.27 mmol) of benzyl chloride simultaneously.[1]
-
Sonicate the mixture for 2 minutes at room temperature to ensure complete dissolution and complex formation.[1]
-
-
Polymerization Reaction:
-
Transfer the prepared catalyst complex solution to a 100 mL Pyrex tube.
-
Add 0.2 g (2 mmol) of this compound to the reaction mixture.[1]
-
Fit the Pyrex tube with a reflux condenser and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at 100 Watts for 3 minutes, followed by 300 Watts for 6 minutes.[1]
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a beaker containing 200 mL of methanol with 1% HCl.
-
Filter the precipitated white polymer.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(2,6-diphenyl-1,4-phenylene oxide) in an oven at 60°C to a constant weight.
-
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of PPPO.
Polymerization Mechanism
References
Application Notes and Protocols for 2,6-Diphenylphenol Derivatives in High-Temperature Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,6-diphenylphenol and its derivatives as monomers for the synthesis of high-performance, high-temperature polymers. The inherent rigidity and thermal stability of the this compound backbone make it an excellent candidate for materials intended for demanding applications where thermal resistance is paramount.
Introduction
Poly(phenylene oxide)s (PPOs), also known as poly(phenylene ether)s (PPEs), are a class of high-performance amorphous thermoplastics. While poly(2,6-dimethyl-1,4-phenylene oxide) is the most commercially prominent member of this family, polymers derived from this compound offer potentially superior thermal stability due to the bulky, rigid phenyl substituents. These substituents restrict segmental motion, leading to very high glass transition temperatures (Tg) and excellent thermal oxidative stability. However, this rigidity also presents challenges in processability due to high melting temperatures and melt viscosities.
This document will explore the synthesis of poly(2,6-diaryl-1,4-phenylene oxide)s, focusing on derivatives of this compound, and provide protocols for their synthesis and characterization.
Data Presentation: Thermal and Mechanical Properties
The properties of poly(2,6-diaryl-1,4-phenylene oxide)s can be tailored by introducing various substituents on the pendant phenyl rings of the this compound monomer. The following tables summarize the key thermal and mechanical properties of polymers derived from this compound and a representative substituted derivative.
Table 1: Thermal Properties of Poly(2,6-diaryl-1,4-phenylene oxide)s
| Monomer | Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| This compound | Poly(2,6-diphenyl-1,4-phenylene oxide) (PPO-DPP) | 230 | 480 | > 500 |
| 2,6-Dimethylphenol / this compound (95/5 mol%) | Poly(2,6-dimethyl-co-2,6-diphenyl-1,4-phenylene oxide) | 250 | - | Not Reported |
Table 2: Mechanical Properties of Poly(2,6-diaryl-1,4-phenylene oxide)s
| Property | Poly(2,6-dimethyl-1,4-phenylene oxide) (Reference) |
| Tensile Strength | 55 - 75 MPa |
| Tensile Modulus | 2.4 - 2.7 GPa |
| Flexural Strength | 80 - 100 MPa |
| Flexural Modulus | 2.5 - 2.8 GPa |
| Izod Impact Strength (Notched) | 60 - 130 J/m |
Note: Comprehensive mechanical property data for polymers derived purely from substituted 2,6-diphenylphenols is limited in publicly available literature. The data for the well-characterized poly(2,6-dimethyl-1,4-phenylene oxide) is provided as a benchmark.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of poly(2,6-diaryl-1,4-phenylene oxide)s.
Protocol 1: Synthesis of 2,6-Diarylphenol Monomers
The synthesis of substituted this compound monomers can be achieved through various cross-coupling reactions. A common method is the Suzuki coupling of 2,6-dihalophenols with arylboronic acids.
Materials:
-
2,6-Dichlorophenol
-
Phenylboronic acid (or substituted phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dicyclohexylphenylphosphine
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dichlorophenol, phenylboronic acid, palladium(II) acetate, and dicyclohexylphenylphosphine in 1,2-dichloroethane.
-
Heat the mixture to 40°C with stirring.
-
Slowly add an aqueous solution of potassium phosphate, maintaining the temperature at 40°C.
-
After the addition is complete, raise the temperature to 70°C and maintain for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 40°C and separate the aqueous and organic layers.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Oxidative Coupling Polymerization of this compound
This protocol describes the synthesis of poly(2,6-diphenyl-1,4-phenylene oxide) via copper-catalyzed oxidative coupling polymerization.
Materials:
-
This compound monomer
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Oxygen gas (high purity)
-
Hydroquinone
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve the this compound monomer in anhydrous toluene under a nitrogen atmosphere.
-
Add the copper(I) chloride catalyst and the TMEDA ligand to the solution.
-
Bubble high-purity oxygen gas through the reaction mixture at a controlled rate while stirring vigorously at room temperature. The solution will typically change color, indicating the formation of the active catalyst complex.
-
The polymerization is an exothermic reaction; maintain the temperature within a desired range (e.g., 25-40°C).
-
Continue the reaction for a specified time (e.g., 4-8 hours) until the desired molecular weight is achieved. The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, stop the oxygen flow and add a small amount of a reducing agent, such as hydroquinone.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100°C) until a constant weight is obtained.
Protocol 3: Polymer Characterization
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the dried polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Filter the solution to remove any insoluble particles.
-
Inject the solution into a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
2. Structural Analysis (Nuclear Magnetic Resonance - NMR):
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Record ¹H and ¹³C NMR spectra to confirm the polymer structure by identifying the characteristic chemical shifts of the aromatic and backbone protons and carbons.
3. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min). Determine the glass transition temperature (Tg) from the resulting thermogram.
-
TGA: Heat a small sample of the polymer under a nitrogen or air atmosphere at a controlled heating rate (e.g., 10°C/min). Record the weight loss as a function of temperature to determine the thermal decomposition temperature (Td).
Visualizations
The following diagrams illustrate the key processes involved in the development of high-temperature polymers from this compound derivatives.
Caption: Experimental workflow for synthesis and characterization.
Caption: Key steps in oxidative coupling polymerization.
Application Notes and Protocols for the Preparation of Porous Polymer Resins from 2,6-Diphenylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous polymer resins derived from 2,6-diphenylphenol. The resulting polymer, poly(2,6-diphenyl-p-phenylene oxide) (PPPO), is a high-performance thermoplastic with exceptional thermal stability, chemical resistance, and inherent porosity, making it a valuable material for a range of applications including chromatography, solid-phase extraction, catalysis, and as a support for drug delivery systems.
Introduction
Poly(2,6-diphenyl-p-phenylene oxide), often known by its trade name Tenax®, is a porous polymer synthesized through the oxidative coupling of this compound.[1] Its rigid backbone and the presence of bulky phenyl side groups hinder dense packing, leading to a naturally porous structure. The properties of these porous resins, such as surface area, pore volume, and pore size, can be tailored through various synthesis and processing techniques, most notably through non-solvent induced phase separation (NIPS). This document outlines the standard synthesis of PPPO and provides protocols for creating porous structures with controlled morphologies.
Data Presentation
The following table summarizes the properties of a commercially available porous poly(2,6-diphenyl-p-phenylene oxide) resin (Tenax TA), which serves as a benchmark for laboratory-synthesized materials. While the literature describes methods to control porosity through phase inversion, specific quantitative data correlating synthesis parameters to resulting properties is often presented qualitatively. The goal of the provided protocols is to enable researchers to systematically explore these relationships.
| Property | Value | References |
| Chemical Name | Poly(2,6-diphenyl-p-phenylene oxide) | [1] |
| Appearance | White to off-white powder/beads | |
| Specific Surface Area | 35 m²/g | [1] |
| Pore Volume | 2.4 cm³/g | [1] |
| Average Pore Size | 200 nm | [1] |
| Density | 0.25 g/cm³ | [1] |
| Thermal Stability | Up to 350 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-diphenyl-p-phenylene oxide) (PPPO)
This protocol describes the fundamental synthesis of PPPO via oxidative coupling polymerization.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1,2-Dichlorobenzene (o-DCB)
-
Anhydrous hydrazine
-
Methanol
-
Chloroform
-
Oxygen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Gas inlet tube
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Catalyst Preparation: In a three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add CuCl (0.041 g), TMEDA (0.031 g), and anhydrous magnesium sulfate (2 g) to 35 mL of 1,2-dichlorobenzene.
-
Reaction Initiation: Heat the mixture to 65 °C in an oil bath under a nitrogen atmosphere with vigorous stirring.
-
Oxygen Purge: Switch the gas flow to oxygen and bubble it through the mixture for 15 minutes. The solution should turn green, indicating the formation of the active catalyst complex.
-
Monomer Addition: Prepare a solution of this compound in 40 mL of 1,2-dichlorobenzene. Add this solution dropwise to the reaction mixture over a period of 20 minutes. The solution will immediately turn dark red.
-
Polymerization: Continue the reaction at 65 °C under a continuous oxygen flow for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination and Quenching: Stop the oxygen flow and add a few drops of anhydrous hydrazine to the solution to quench the reaction and decompose any byproducts.
-
Purification:
-
Filter the hot solution to remove inorganic solids.
-
Precipitate the polymer by slowly adding the filtrate to 400 mL of vigorously stirred methanol containing a small amount of hydrazine.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in 40 mL of chloroform and re-precipitate it in 400 mL of methanol to further purify it.
-
-
Drying: Filter the purified polymer and dry it in a vacuum oven at 80 °C until a constant weight is achieved.
Protocol 2: Preparation of Porous PPPO Resins via Non-Solvent Induced Phase Separation (NIPS)
This protocol describes a method to create porous PPPO structures with varying morphologies by controlling the phase separation of a polymer solution. The principle involves dissolving the synthesized PPPO in a good solvent and then inducing phase separation by introducing a non-solvent. The rate and nature of this phase separation dictate the final porous structure.[2]
Materials:
-
Synthesized PPPO (from Protocol 1)
-
Dichloromethane (DCM) - Good solvent
-
Heptane - Non-solvent
-
Casting surface (e.g., glass plate)
-
Coagulation bath
Equipment:
-
Beakers and flasks for solution preparation
-
Magnetic stirrer
-
Casting knife or doctor blade
-
Coagulation bath container
Procedure:
-
Polymer Solution Preparation: Prepare a homogeneous solution of PPPO in dichloromethane. The concentration of the polymer can be varied (e.g., 5-20 wt%) to influence the final porosity.
-
Casting: Cast the polymer solution onto a suitable substrate (e.g., a glass plate) to form a thin film of uniform thickness using a casting knife.
-
Phase Inversion: Immerse the cast film into a coagulation bath containing a mixture of the non-solvent (heptane) and the good solvent (dichloromethane). The ratio of heptane to dichloromethane in the coagulation bath is a critical parameter for controlling the porous morphology.
-
High non-solvent concentration: Rapid precipitation will likely lead to a nodular or particulate morphology.
-
Balanced solvent/non-solvent ratio: Slower phase separation can result in a bicontinuous or cellular structure.[2]
-
-
Solvent Exchange: Allow the film to remain in the coagulation bath until the solvent exchange is complete, and the polymer has solidified into a porous structure.
-
Washing and Drying:
-
Carefully remove the porous polymer film from the substrate.
-
Wash the film thoroughly with the non-solvent (heptane) to remove any residual good solvent (DCM).
-
Dry the porous film in a vacuum oven at a temperature below the glass transition temperature of PPPO (Tg ≈ 230 °C) until a constant weight is achieved.
-
Characterization of Porous Resins:
The resulting porous polymer resins should be characterized to determine their physical properties. Key characterization techniques include:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-sectional structure of the porous resin.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the poly(2,6-diphenyl-p-phenylene oxide).
Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for the synthesis of poly(2,6-diphenyl-p-phenylene oxide).
Caption: Workflow for creating porous PPPO resins via Non-Solvent Induced Phase Separation (NIPS).
Caption: Relationship between synthesis parameters and porous properties in NIPS.
References
Application Notes and Protocols for the Synthesis of 2,6-Diphenylphenol via Dehydrogenation of Tricyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylphenol is a valuable chemical intermediate in the synthesis of pharmaceuticals, specialty polymers, and other high-performance materials. Its sterically hindered phenolic structure imparts unique properties, making it a crucial building block in various applications. One commercially viable route to this compound involves a two-step process starting from the readily available and economical feedstock, cyclohexanone. The first step is the autocondensation of cyclohexanone to produce a mixture of tricyclic ketones. This is followed by the catalytic dehydrogenation of this tricyclic ketone mixture to yield the desired this compound. This method is advantageous due to its use of inexpensive starting materials and its potential for large-scale production.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound through the dehydrogenation of tricyclic ketones, aimed at researchers and professionals in the fields of chemistry and drug development.
Principle of the Method
The synthesis of this compound from cyclohexanone proceeds in two key stages:
-
Autocondensation of Cyclohexanone: In the presence of a catalyst, cyclohexanone undergoes a self-condensation reaction to form a mixture of dimeric and trimeric ketones. The tricyclic ketone fraction, which is a complex mixture of isomers, is the key intermediate for the synthesis of this compound.[1]
-
Catalytic Dehydrogenation: The mixture of tricyclic ketones is then subjected to catalytic dehydrogenation, typically using a palladium-based catalyst at elevated temperatures. This process removes hydrogen atoms from the alicyclic rings, leading to their aromatization and the formation of the stable this compound structure. The use of a fixed-bed reactor is common for this step in industrial applications.[2][3]
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.
Protocol 1: Synthesis of Tricyclic Ketones from Cyclohexanone
This protocol describes the initial autocondensation of cyclohexanone to produce a mixture of tricyclic ketones.
Materials:
-
Cyclohexanone
-
Alkaline catalyst (e.g., potassium hydroxide)
-
Solvent (optional, the reaction can be run neat)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone.
-
If a solvent is used, add it to the flask. The reaction can also be performed without a solvent.[1]
-
Add the alkaline catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period to allow for the autocondensation to occur. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid.
-
The resulting mixture contains unreacted cyclohexanone, dimeric and trimeric condensation products. The tricyclic ketones can be isolated by vacuum distillation.[1] The fraction containing the tricyclic ketones is collected for the next step.
Protocol 2: Dehydrogenation of Tricyclic Ketones to this compound
This protocol details the catalytic dehydrogenation of the tricyclic ketone mixture to produce this compound.
Materials:
-
Tricyclic ketone mixture (from Protocol 1)
-
Palladium on alumina (Pd/Al₂O₃) or Palladium on carbon (Pd/C) catalyst
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor or a suitable high-temperature reaction vessel
-
Furnace or heating system for the reactor
-
Condenser and collection flask
Procedure:
-
Pack a fixed-bed reactor with the palladium-based catalyst.
-
Purge the reactor system with an inert gas, such as nitrogen, to remove any oxygen.[3]
-
Heat the reactor to the desired dehydrogenation temperature, typically in the range of 250-300°C.[3]
-
Introduce the tricyclic ketone mixture into the reactor at a controlled liquid hourly space velocity (LHSV), for example, between 0.1 and 10 h⁻¹.[3]
-
The dehydrogenation reaction occurs as the vaporized ketones pass over the catalyst bed.
-
The product stream exiting the reactor is cooled and condensed.
-
Collect the crude product, which will be a mixture containing this compound and other byproducts.
Protocol 3: Purification of this compound by Recrystallization
This protocol describes the purification of the crude this compound obtained from the dehydrogenation step.
Materials:
-
Crude this compound
-
Recrystallization solvent:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If using a mixed solvent system like isopropanol/toluene, dissolve the crude product in the hot mixture.[4]
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound. Purity can be assessed by techniques such as melting point determination, GC, or HPLC.[2][5] A purity of over 98% can be achieved after recrystallization.[3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Dehydrogenation Catalyst | 0.5% Palladium on Alumina | [1] |
| Dehydrogenation Temperature | 250-300 °C | [3] |
| Liquid Hourly Space Velocity | 0.1 - 10 h⁻¹ | [3] |
| Selectivity to this compound | up to 70.63% | [3] |
| Purity after Recrystallization | > 98% | [3] |
| Melting Point of Pure this compound | 101-102 °C | [2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The overall workflow for the synthesis of this compound from cyclohexanone is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
The logical relationship between the key steps and intermediates is illustrated in the following diagram.
Caption: Logical flow of the synthesis of this compound.
References
- 1. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 4. US3679766A - Crystallization of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diphenylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diphenylphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Autocondensation of Cyclohexanone followed by Dehydrogenation
Issue 1: Low yield of tricyclic ketones during cyclohexanone autocondensation.
-
Possible Cause: Suboptimal reaction temperature and/or residence time. High temperatures and long residence times can lead to the formation of high-boiling point byproducts instead of the desired tricyclic ketones.[1]
-
Solution:
-
Carefully control the reaction temperature, ideally between 150°C and 200°C.[1]
-
Optimize the residence time in the reactor. In a two-stage reactor system, for example, residence times of approximately one hour in each stage at around 200-205°C have been used.[1]
-
Monitor the reaction mixture to ensure the concentration of tricyclic ketones is maximized (e.g., up to 70%) before proceeding to the dehydrogenation step.[1]
-
Issue 2: Inefficient dehydrogenation of tricyclic ketones to this compound.
-
Possible Cause 1: Inappropriate catalyst or catalyst deactivation. The choice of dehydrogenation catalyst is crucial for this step.
-
Solution 1:
-
Possible Cause 2: Suboptimal dehydrogenation temperature. The temperature for the dehydrogenation reaction needs to be carefully controlled.
-
Solution 2:
-
Possible Cause 3: Slow reaction rate of a key step. The dehydrogenation of the cyclohexyl group is considered a rate-limiting step, which can contribute to low yields of this compound.[3][4]
-
Solution 3:
-
While this is an inherent mechanistic challenge, optimizing catalyst, temperature, and residence time can help to maximize the conversion.
-
Issue 3: Difficulty in product purification.
-
Possible Cause: Presence of partially dehydrogenated materials and other byproducts in the product stream.[1]
-
Solution:
Route 2: Suzuki-Miyaura Coupling
Issue 1: Low or no product formation in the Suzuki-Miyaura coupling of 2,6-dichlorophenol and phenylboronic acid.
-
Possible Cause 1: Catalyst deactivation. Palladium catalysts used in Suzuki couplings can be sensitive and prone to deactivation.
-
Solution 1:
-
Possible Cause 2: Issues with the base. The choice and quality of the base are critical for the catalytic cycle.
-
Solution 2:
-
Use a suitable base, such as potassium phosphate, and ensure it is finely ground and anhydrous if required by the specific protocol.[7] Some anhydrous couplings with K3PO4 may paradoxically require a small amount of water to proceed.
-
-
Possible Cause 3: Steric hindrance. The ortho-substituents on 2,6-dichlorophenol can sterically hinder the coupling reaction.
-
Solution 3:
-
Consider using sterically bulky phosphine ligands that can promote oxidative addition to the hindered aryl chloride.
-
Optimize the reaction temperature; a temperature of around 70°C has been reported to be effective.[7]
-
Route 3: Grignard Reaction
Issue 1: Failure to initiate the Grignard reaction.
-
Possible Cause 1: Presence of water in the glassware or reagents. Grignard reagents are highly sensitive to moisture.
-
Solution 1:
-
Thoroughly flame-dry all glassware before use.[8]
-
Use anhydrous solvents and ensure all reagents are dry.
-
-
Possible Cause 2: Inactive magnesium metal. An oxide layer on the surface of the magnesium can prevent the reaction from starting.[8]
-
Solution 2:
-
Activate the magnesium by physical crushing or by using a small amount of iodine.[8]
-
Issue 2: Formation of biphenyl byproduct.
-
Possible Cause: Homocoupling of the phenyl radical intermediate.[8]
-
Solution:
-
This is a common side reaction. Optimizing reaction conditions, such as the rate of addition of the aryl halide, can help to minimize this byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis routes for this compound?
A1: The primary industrial route appears to be the autocondensation of cyclohexanone to form tricyclic ketones, followed by catalytic dehydrogenation.[1][6] This method is advantageous due to the economical starting material (cyclohexanone).[6]
Q2: What catalysts are typically used for the dehydrogenation of tricyclic ketones to this compound?
A2: The most common catalysts are palladium or platinum supported on a carrier, such as activated carbon or alumina.[1][2][6]
Q3: What are the key parameters to control during the dehydrogenation step?
A3: The key parameters are temperature and residence time. The temperature is typically maintained between 250°C and 400°C, and the residence time should be sufficient to achieve high conversion without promoting side reactions.[1][2]
Q4: Can Suzuki-Miyaura coupling be used for a high-yield synthesis of this compound?
A4: Yes, a high yield of 99.3% has been reported for the synthesis of this compound from 2,6-dichlorophenol and phenylboronic acid using a palladium acetate catalyst and potassium phosphate as the base.[7]
Q5: What are the common challenges in purifying this compound?
A5: The main challenge is the removal of structurally similar byproducts, such as partially dehydrogenated intermediates. Effective purification can be achieved through fractional crystallization or recrystallization.[1][5] A purity of over 99.8% can be obtained with two crystallization stages.[5]
Data Presentation
Table 1: Reaction Conditions for Cyclohexanone Autocondensation
| Parameter | Value | Reference |
| Reaction Temperature | 150°C - 200°C | [1] |
| Catalyst | Aqueous alkaline catalyst (e.g., NaOH) | [1] |
| Target Intermediate | Tricyclic ketones (30-70% by weight) | [1] |
Table 2: Reaction Conditions for Dehydrogenation of Tricyclic Ketones
| Parameter | Value | Reference |
| Reaction Temperature | 250°C - 400°C (preferred 300°C - 350°C) | [1][2] |
| Catalyst | Platinum or Palladium on a substrate | [1][2] |
| Residence Time | > 5 minutes | [1] |
| Reported Conversion | ~40% of tricyclic ketone to this compound | [1] |
Table 3: Example Protocol for Suzuki-Miyaura Coupling
| Reagent | Molar Equivalent/Amount | Reference |
| 2,6-Dichlorophenol | 0.9 mol | [7] |
| Phenylboronic acid | 0.05 mol | [7] |
| Palladium acetate | 0.045 mol | [7] |
| Dicyclohexyl phenyl phosphine | 0.0045 mol | [7] |
| Potassium phosphate | 1.8 mol | [7] |
| Solvent | Dichloroethane | [7] |
| Temperature | 70°C | [7] |
| Yield | 99.3% | [7] |
Experimental Protocols
Protocol 1: Synthesis via Cyclohexanone Autocondensation and Dehydrogenation (Based on Patent Information)
-
Autocondensation: Pass a mixture of cyclohexanone and an aqueous alkaline catalyst (e.g., sodium hydroxide) through a reactor zone at a temperature of 150°C to 200°C.[1]
-
Intermediate Separation: Remove the condensation product from the reactor when the concentration of tricyclic ketones reaches a maximum of 70% by weight.[1]
-
Dehydrogenation: Pass the tricyclic ketone fraction through a dehydrogenation reactor containing a platinum or palladium catalyst on a suitable substrate.[1][2] Maintain the temperature between 300°C and 350°C with a residence time exceeding 5 minutes.[1]
-
Purification: Collect the product stream containing this compound. Purify the product by fractional crystallization from a mixed aliphatic/aromatic solvent system or by recrystallization from a solvent like ethanol or n-hexane.[5][6]
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: Under a nitrogen atmosphere, charge a three-necked flask with 2,6-dichlorophenol, phenylboronic acid, palladium acetate, dicyclohexylphenyl phosphine, and dichloroethane.[7]
-
Reaction Execution: Heat the mixture to 40°C. Add an aqueous solution of potassium phosphate dropwise, maintaining the temperature at 40°C. After the addition, raise the temperature to 70°C and maintain for 2 hours.[7]
-
Workup: Monitor the reaction by TLC. Once complete, cool the reaction to 40°C, separate the aqueous layer, and wash the organic phase until neutral. Dry the organic phase with anhydrous sodium sulfate.[7]
-
Purification: Remove the solvent under vacuum. Cool the crude product to 0°C to induce crystallization, then filter and dry to obtain this compound.[7]
Visualizations
References
- 1. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 2. JP2009269868A - Method for producing this compound or derivative thereof - Google Patents [patents.google.com]
- 3. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]
- 4. researchgate.net [researchgate.net]
- 5. US3679766A - Crystallization of this compound - Google Patents [patents.google.com]
- 6. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Improving 2,6-Diphenylphenol Yield via Suzuki Coupling
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2,6-diphenylphenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues and enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low or no product formation in the synthesis of a sterically hindered biaryl like this compound is a common challenge. The steric hindrance from the ortho-substituents can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst System (Palladium Precursor and Ligand): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive monoligated palladium(0) species and facilitate the difficult reductive elimination step.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. For sterically hindered couplings, stronger bases are often required. Ensure the base is finely powdered and anhydrous to ensure reproducibility.
-
Solvent System: The solvent must be appropriate for all reaction components and is typically a mixture of an organic solvent and water. The choice of solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. Couplings involving sterically hindered substrates often require elevated temperatures to overcome the higher activation energies.
-
Reagent Quality and Inert Atmosphere: The purity and stability of your reagents are critical. Boronic acids can degrade over time, and the active Pd(0) catalyst is highly susceptible to oxidation. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and low yields.
Q2: I am observing significant side products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of this compound. The most common side products are:
-
Protodeboronation: This is the cleavage of the C-B bond on the phenylboronic acid, replacing the boronic acid group with a hydrogen atom. This is a major decomposition pathway for the organoborane reagent.
-
Solution: Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃), ensure anhydrous conditions, or use more stable boronic acid derivatives like pinacol esters. Shorter reaction times and lower temperatures can also help minimize this side reaction.
-
-
Homocoupling: This involves the coupling of two molecules of the phenylboronic acid (to form biphenyl) or two molecules of the dihalophenol starting material. This can be exacerbated by the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. Optimizing the catalyst and ligand system can also suppress homocoupling.
-
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.
-
Solution: Ensure a thoroughly inert atmosphere to exclude oxygen, which can contribute to catalyst decomposition pathways that favor this side reaction. Use high-purity, dry solvents and optimize the reaction time to avoid prolonged heating after the boronic acid has been consumed.
-
Q3: How do I select the optimal catalyst, ligand, base, and solvent for the synthesis of the sterically hindered this compound?
A3: The ideal combination of reagents and solvents is highly substrate-dependent. For a sterically demanding synthesis like that of this compound, starting with a robust catalyst system is key.
-
Catalyst/Ligand: Electron-rich and bulky phosphine ligands are often required for challenging substrates. Systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-formed palladium catalysts (e.g., XPhos Pd G3) are excellent starting points. N-Heterocyclic Carbene (NHC) ligands have also shown great success in coupling sterically hindered substrates.
-
Base: Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The solubility of the base can also play a crucial role.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common choices include dioxane/water, THF/water, or toluene/water. The ratio of the organic solvent to water should be optimized.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data from various studies on Suzuki-Miyaura couplings of sterically hindered substrates, providing a comparative overview of different reaction conditions and their impact on yield.
Table 1: Effect of Catalyst and Ligand on the Yield of Sterically Hindered Biaryls
| Entry | Palladium Source | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 60[1] |
| 2 | Pd₂(dba)₃ | L1* | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 85[1] |
| 3 | Pd(OAc)₂ | SPhos | 2,6-dimethylbromobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80 |
| 4 | Pd(PPh₃)₄ | - | 2,6-dibromopyridine | Phenylboronic acid (2.5 eq) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 |
| 5 | Pd(OAc)₂ | AntPhos | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Xylenes | 140 | 12 | 63[2] |
*L1 is a specific P-bidentate ligand mentioned in the source.
Table 2: Influence of Base and Solvent on Yield
| Entry | Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / L1 | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 85[1] |
| 2 | Pd₂(dba)₃ / L1 | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Cs₂CO₃ | THF | 60 | 71[1] |
| 3 | Pd₂(dba)₃ / L1* | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | NaOH | THF | 60 | 50[1] |
| 4 | Pd/AntPhos | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 58[2] |
| 5 | Pd/AntPhos | 2,4,6-triisopropylphenyl bromide | Cyclohexylboronic acid | K₃PO₄ | Xylenes | 140 | 63[2] |
*L1 is a specific P-bidentate ligand mentioned in the source.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via a double Suzuki-Miyaura coupling of 2,6-dibromophenol with phenylboronic acid. This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.
Protocol: Double Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
2,6-Dibromophenol (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromophenol, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromophenol).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for the synthesis of this compound via Suzuki coupling.
References
Technical Support Center: Synthesis of Poly(2,6-diphenylphenylene oxide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of poly(2,6-diphenylphenylene oxide).
Frequently Asked Questions (FAQs)
Q1: My final polymer is yellow or orange instead of the expected off-white. What causes this discoloration?
A1: The yellow or orange hue is typically due to the formation of a major side product, 3,3',5,5'-tetraphenyl-4,4'-diphenoquinone. This molecule arises from an undesired carbon-carbon (C-C) coupling between two 2,6-diphenylphenol monomers, followed by oxidation, instead of the desired carbon-oxygen (C-O) coupling that forms the polymer chain. Even a negligible amount of this highly colored byproduct can affect the polymer's appearance.[1]
Q2: What is the primary side reaction during the oxidative polymerization of this compound?
A2: The primary side reaction is the dimerization of two 2,6-diphenylphenoxy radicals via a C-C bond at the para-position, leading to the formation of a biphenyl diol, which is then oxidized to 3,3',5,5'-tetraphenyl-4,4'-diphenoquinone. The desired reaction is the C-O coupling of these radicals to propagate the polymer chain.
Q3: How do reaction conditions influence the formation of the diphenoquinone byproduct?
A3: Several factors can promote the formation of the diphenoquinone byproduct. These include higher reaction temperatures and increased acidity of the solvent medium.[2] The choice of amine ligand in the copper catalyst system also plays a crucial role in directing the reaction towards either C-O or C-C coupling.
Q4: I'm observing a low molecular weight for my synthesized polymer. What are the potential causes?
A4: Low molecular weight can result from several factors:
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Presence of Impurities: Monofunctional impurities in the this compound monomer can act as chain terminators, limiting the polymer chain length.
-
Premature Precipitation: If the polymer becomes insoluble in the reaction solvent as it grows, it may precipitate out, halting further polymerization.
-
Incorrect Stoichiometry: An improper ratio of catalyst to monomer or an insufficient supply of oxygen can lead to inefficient polymerization and lower molecular weights.
-
High Reaction Temperature: While promoting faster reaction rates, excessively high temperatures can also increase the rate of termination reactions relative to propagation.
Q5: Are there any other potential side reactions or sources of contamination?
A5: Besides diphenoquinone formation, other issues can arise:
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Solvent Entrapment: Residual solvent can be trapped within the polymer matrix, requiring thorough drying.
-
Catalyst Residues: Incomplete removal of the copper catalyst can affect the polymer's properties and stability.
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Thermal Degradation: Although the polymer is thermally stable up to 350°C, prolonged exposure to very high temperatures during synthesis or workup in the presence of oxygen can lead to the formation of degradation products like benzaldehyde and phenol.[3]
Troubleshooting Guides
Issue 1: High Concentration of Yellow/Orange Byproduct (Diphenoquinone)
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Symptoms:
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The polymer product is intensely yellow or orange.
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The methanol used for precipitation becomes strongly colored.
-
Characterization (e.g., UV-Vis) shows a strong absorbance characteristic of the diphenoquinone.
-
-
Troubleshooting Workflow:
Issue 2: Low Polymer Yield or Molecular Weight
-
Symptoms:
-
A small amount of polymer precipitates upon addition to the anti-solvent (e.g., methanol).
-
Gel Permeation Chromatography (GPC) analysis indicates a low number-average molecular weight (Mn) and/or a high polydispersity index (PDI).
-
-
Potential Causes & Corrective Actions:
-
Monomer Purity:
-
Cause: Impurities in the this compound monomer are acting as chain terminators.
-
Action: Recrystallize the monomer before use. Verify purity using techniques like HPLC or melting point analysis.
-
-
Catalyst Activity:
-
Cause: The copper catalyst may be partially oxidized or inactive. The amine ligand may be impure.
-
Action: Use fresh, high-purity copper(I) salt and amine ligand. Ensure the reaction is set up under an inert atmosphere before introducing oxygen.
-
-
Reaction Time:
-
Cause: The polymerization was not allowed to proceed for a sufficient duration.
-
Action: Increase the reaction time. Monitor the reaction viscosity; an increase in viscosity is indicative of polymer formation.
-
-
Oxygen Supply:
-
Cause: Insufficient oxygen supply is limiting the oxidative coupling reaction.
-
Action: Ensure a consistent and controlled flow of oxygen or air through the reaction mixture throughout the polymerization.
-
-
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Condition | Expected Impact on Diphenoquinone Formation | Rationale |
| Temperature | Low (e.g., 25°C) | Low | Favors C-O coupling over C-C coupling. |
| High (e.g., > 60°C) | High | Increases the rate of C-C coupling side reactions. [2] | |
| Solvent | Non-polar, aprotic (e.g., Toluene) | Low | Provides a suitable medium for polymerization without promoting side reactions. |
| Protic or Acidic | High | Can increase the rate of diphenoquinone formation. [2] | |
| Amine Ligand | High Basicity | Low | A more basic ligand can favor the formation of the desired polymer. [2] |
| Low Basicity | High | May not effectively stabilize the copper catalyst for selective C-O coupling. |
Experimental Protocols
Key Experiment: Synthesis of Poly(2,6-diphenylphenylene oxide) via Oxidative Coupling
This protocol describes a general method for synthesizing poly(2,6-diphenylphenylene oxide) with minimized side product formation.
Materials:
-
This compound (monomer, high purity)
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Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (catalyst)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine (ligand)
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Toluene or Chlorobenzene (solvent, anhydrous)
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Methanol (anti-solvent for precipitation)
-
Oxygen gas (or dry air)
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Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reactor Setup: In a reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add this compound and dissolve it in toluene.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove residual oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the copper(I) salt and the amine ligand to the solution. The solution should turn into a colored, homogeneous catalyst complex.
-
Initiation of Polymerization: Begin vigorous stirring and introduce a controlled flow of oxygen gas through the gas inlet tube into the solution. The reaction is exothermic, and the temperature should be maintained, ideally between 25-40°C. [4]5. Polymerization: Continue the oxygen flow and stirring. The viscosity of the solution will increase as the polymer forms. The reaction is typically run for 2-6 hours.
-
Termination: Stop the oxygen flow and add a small amount of dilute HCl solution to quench the catalyst.
-
Precipitation: Slowly pour the viscous polymer solution into a stirred beaker containing an excess of methanol. The polymer will precipitate as a fibrous, off-white solid.
-
Purification: Filter the precipitated polymer. Wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues. Repeat the dissolution in toluene and precipitation in methanol if necessary to remove colored impurities.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.
Mandatory Visualization
References
Troubleshooting guide for sluggish Suzuki coupling reactions.
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Suzuki coupling reaction sluggish, resulting in low or no yield?
A1: Low or non-existent product formation is a frequent challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
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Reagent Quality and Stability:
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Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, particularly through protodeboronation where the boron moiety is replaced by a hydrogen.[1] This is a major pathway for the decomposition of the organoborane reagent.[2] It is advisable to use fresh or properly stored boronic acid.[3] Consider using more stable derivatives like pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates, which can release the boronic acid slowly under reaction conditions.[2][4]
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Organic Halide Reactivity: The reactivity of the organic halide partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2] Couplings with aryl or vinyl chlorides are particularly challenging and often require specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands.[2][5]
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Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields.[3] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[3] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable precatalyst can ensure a sufficient concentration of the active catalyst.[2]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Use fresh ligands or those stored under an inert atmosphere.[4]
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Base and Solvent Purity: The purity and integrity of the base are critical.[4] It should be finely powdered and dry to ensure reproducibility.[3] Solvents should be anhydrous (if required) and properly degassed.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[3] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[3]
-
Temperature: Many Suzuki couplings require heating.[4] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[4] However, excessive heat can accelerate catalyst decomposition and side reactions.[4]
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[4] Its effectiveness can be highly dependent on the substrates and solvent system. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Q2: I'm observing significant formation of side products. How can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. The most common side products are due to homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling: This is the coupling of two boronic acid molecules.
-
Cause: The most frequent cause is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[4] If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species. In some cases, homocoupling of the boronic acid can facilitate this reduction.[3]
-
Solution:
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom.[2]
-
Cause: This is a major pathway for the decomposition of the organoborane reagent, especially under harsh basic conditions or during prolonged reaction times.[2]
-
Solution: Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃), anhydrous conditions, or protect the boronic acid as a more stable ester (e.g., pinacol or MIDA ester).[2] Shorter reaction times and lower temperatures can also help.[2]
-
-
Dehalogenation: This occurs when the halogen atom on your electrophile is replaced by a hydrogen atom.[6]
Q3: My reaction has turned black, and the reaction has stalled. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation.[4] Once palladium black has formed, the palladium is no longer in the catalytic cycle, leading to a sluggish or completely stalled reaction.[4]
-
Cause: The "naked" Pd(0) species, without ligands, can aggregate to form nanoparticles. These nanoparticles can further aggregate in a process known as Oswald ripening, eventually becoming large enough to precipitate as palladium black.[7]
-
Troubleshooting Steps:
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[4] Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand and catalyst).[4]
-
Choose a More Robust Ligand: Some ligands form more stable complexes with palladium than others. Bulky, electron-rich phosphine ligands are often more effective at preventing aggregation.[5]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[4]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[4]
-
Data Presentation
Table 1: Common Parameters for Suzuki Coupling Reactions
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 2.5 mol% | Higher loading may be needed for challenging substrates, but increases cost.[4] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[4] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[4] |
| Temperature | 60 - 120 °C | Substrate dependent; higher temperatures can increase reaction rate but also decomposition.[4][8] |
| Boronic Acid/Ester | 1.1 - 1.5 eq | A slight excess is common to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Degassing a Reaction Mixture
-
Assemble the reaction vessel containing all solid reagents (aryl halide, boronic acid/ester, base, catalyst, and ligand) and a stir bar.
-
Seal the vessel with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the vessel under vacuum for 5-10 minutes.
-
Refill the vessel with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/inert gas cycle 3-5 times.
-
Using a syringe, add the degassed solvent to the reaction vessel under a positive pressure of inert gas.
-
If the solvent was not pre-degassed, bubble the inert gas through the reaction mixture for 15-30 minutes.
Protocol 2: High-Throughput Experimentation (HTE) for Reaction Optimization
A parallel screening approach can efficiently identify optimal reaction conditions.
-
Stock Solution Preparation: Prepare separate stock solutions of the palladium precatalyst and each ligand to be screened.[4]
-
Reaction Assembly (Example for one vial): [4]
-
To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).[4]
-
Under an inert atmosphere, add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 eq).[4]
-
Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).[4]
-
Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%).[4]
-
Add the ligand solution (e.g., XPhos, 2.5 mol%).[4]
-
Seal the vial tightly.[4]
-
-
Execution:
-
Place the array of vials in a heated stirring block.
-
Run the reactions for a predetermined time.
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the optimal conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a sluggish Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Optimizing catalyst loading in 2,6-Diphenylphenol polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the catalyst loading in the oxidative polymerization of 2,6-diphenylphenol. The principles and protocols are largely based on the extensively studied polymerization of its analogue, 2,6-dimethylphenol, which is used to produce high-performance poly(phenylene oxide) (PPO) plastics.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common catalysts and starting conditions for this compound polymerization?
A: The most common and effective catalysts for the oxidative polymerization of 2,6-disubstituted phenols are copper-amine complexes.[3]
-
Catalyst Precursors: Typically, copper(I) or copper(II) salts are used, such as cuprous bromide (CuBr), cuprous chloride (CuCl), or cupric bromide (CuBr2).[4][5]
-
Ligands: Amines are used as ligands to form the active catalyst complex. Common choices include N,N,N',N'-tetramethylethylenediamine (TMEDA), dimethylbutylamine (DMBA), n-butylamine, dibutylamine, and N-methylimidazole.[1][3][5]
-
Solvents: The reaction is typically carried out in solvents like toluene, chloroform, or o-dichlorobenzene, often with a co-solvent such as methanol or ethanol.[3][5]
-
Oxidant: High-purity oxygen gas is bubbled through the reaction mixture to drive the oxidative coupling.[1]
A good starting point is a monomer-to-catalyst molar ratio between 100:1 and 500:1.
Q2: How does catalyst loading impact polymer yield and molecular weight?
A: Catalyst loading is a critical parameter that directly influences both the rate of polymerization and the final properties of the polymer. Insufficient loading can lead to low conversion rates, while excessive amounts can increase side reactions.
-
Yield: Generally, increasing the catalyst concentration will increase the initial reaction rate and can lead to a higher polymer yield within a given timeframe.
-
Molecular Weight (Mw): The relationship is more complex. An increased concentration of the catalyst generates more active sites for polymerization.[6] This leads to a greater number of polymer chains growing simultaneously, which often results in a lower average molecular weight, as the available monomer is distributed among more chains.[6] To achieve high molecular weight polymers, it is often advised to use the lowest possible catalyst-to-monomer ratio that still provides an acceptable reaction rate.[6]
Q3: My reaction has a low polymer yield. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The catalyst complex may not have formed correctly or may have been deactivated. Ensure the copper salt and amine ligand are pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air).[7]
-
Catalyst Poisoning: Impurities in the monomer or solvent can poison the catalyst. Water, for instance, can lead to catalyst deactivation.[3] Ensure all reagents and solvents are thoroughly dried before use.
-
Insufficient Oxygen: The flow rate of oxygen may be too low, limiting the rate of the oxidative coupling reaction. Ensure vigorous stirring to maximize gas-liquid mixing.
-
Suboptimal Temperature: The reaction temperature significantly affects catalyst activity. Most copper-amine catalyzed polymerizations of this type are run between 25°C and 50°C.[1][4] If the temperature is too low, the reaction will be slow.
Q4: The molecular weight of my polymer is too low. How can I increase it?
A: Achieving a high molecular weight is often a primary goal. Several factors can be adjusted to favor the growth of longer polymer chains.
-
Decrease Catalyst Loading: As discussed in Q2, reducing the catalyst concentration (i.e., increasing the monomer-to-catalyst ratio) is a primary method for increasing molecular weight.[6]
-
Optimize Ligand-to-Copper Ratio: The molar ratio of the amine ligand to the copper salt affects the structure and activity of the catalytic complex. An optimal ratio, often between 1:1 and 4:1, can maximize molecular weight.[3]
-
Control Temperature: Lowering the reaction temperature can sometimes favor chain propagation over termination reactions, leading to higher molecular weight polymers, although this may also decrease the overall reaction rate.
-
Monomer Purity: Ensure the this compound monomer is free of monofunctional impurities that can act as chain terminators.
Q5: I am observing significant formation of a colored side-product. How can this be minimized?
A: The primary side-product in the oxidative polymerization of 2,6-disubstituted phenols is the diphenoquinone (DPQ). Its formation terminates chain growth and can impart undesirable color to the final polymer.
-
Choice of Ligand and Solvent: The specific copper-amine complex and solvent system can significantly influence the selectivity towards polymer formation versus DPQ. For example, certain co-solvent systems like chloroform/methanol have been shown to give high polymer yield and molecular weight with minimal side products in related polymerizations.[3]
-
Controlled Monomer Addition: Slowly adding the monomer solution to the active catalyst solution can maintain a low monomer concentration, which often favors polymerization over the dimerization that forms DPQ.[3]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side-product formation. Running the reaction at a moderate temperature (e.g., 25-40°C) is often a good compromise.[1]
Data Presentation: Influence of Reaction Parameters
The following tables summarize general trends observed in the oxidative polymerization of 2,6-disubstituted phenols. The exact values will vary based on the specific catalyst system, monomer, and conditions.
Table 1: General Effect of Catalyst Loading on Polymer Properties
| Catalyst Loading (Monomer:Cu Ratio) | Polymer Yield | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |
| Low (e.g., 500:1) | Lower / Slower Rate | High | Broader |
| Medium (e.g., 250:1) | Moderate / Moderate Rate | Medium | Narrower |
| High (e.g., 100:1) | High / Faster Rate | Low | Narrow |
Table 2: Example Effect of Ligand/Copper Ratio on Polymerization
| Ligand/Copper Molar Ratio | Relative Catalyst Activity | Molecular Weight (Mw) | Side Product (DPQ) Formation |
| 1:1 | Moderate | Moderate | Moderate |
| 3:1 | High | High | Low |
| 10:1 | Decreasing | Lower | Variable |
Data is illustrative and based on general principles reported in the literature.[3][4]
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for optimizing catalyst loading and a troubleshooting guide for common experimental issues.
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting guide for common polymerization issues.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Oxidative Coupling
This protocol describes a general method for the copper-catalyzed oxidative coupling of this compound. It is adapted from established procedures for 2,6-dimethylphenol.[1]
Materials:
-
This compound (monomer)
-
Cuprous Bromide (CuBr) or other Cu(I) salt (catalyst precursor)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Anhydrous Toluene (solvent)
-
Methanol (precipitating agent)
-
High-purity Oxygen gas
-
Hydroquinone or EDTA solution (for termination)
Procedure:
-
Reactor Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a condenser, add the desired amount of CuBr and Toluene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Formation: Stir the mixture until the copper salt dissolves and the solution becomes clear. Add the TMEDA ligand via syringe and stir for 15-20 minutes to allow for the formation of the copper-amine complex.
-
Monomer Addition: In a separate flask, dissolve the this compound monomer in anhydrous toluene. Add this solution to the reaction flask.
-
Polymerization: Switch the gas flow from inert gas to oxygen. Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously. The reaction is often exothermic, and the temperature should be maintained within a desired range (e.g., 30-40°C) using a water bath.[1]
-
Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the solution. The reaction is typically continued for 2-6 hours.
-
Termination: To stop the polymerization, cease the oxygen flow and switch back to an inert gas. Add a small amount of a terminating agent, such as a hydroquinone solution or an aqueous EDTA solution, to chelate the copper catalyst.[1][5]
-
Precipitation and Purification: Slowly pour the viscous reaction mixture into a stirred excess of methanol (typically 5-10 times the volume of the reaction mixture). The polymer will precipitate as a solid.
-
Isolation: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.[1]
References
Purification of 2,6-Diphenylphenol from crude reaction mixture.
Technical Support Center: Purification of 2,6-Diphenylphenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of this compound are fractional crystallization and column chromatography. Crystallization is often favored for its potential to yield high-purity material (up to 99.8%) and is suitable for larger scales.[1] Column chromatography is useful for separating this compound from impurities with similar polarities.
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: Impurities largely depend on the synthetic route. When synthesized via the dehydrogenation of tricyclic ketones, common impurities include partially dehydrogenated intermediates, m-terphenyl, and α-phenyldibenzofuran.[2] Unreacted starting materials and byproducts from side reactions are also potential contaminants.
Q3: What solvents are recommended for the crystallization of this compound?
A3: A key characteristic of a good crystallization solvent for this compound is one in which the compound is highly soluble at elevated temperatures and has low solubility at room temperature.[1] Mixed solvent systems are particularly effective. A mixture of an aliphatic solvent (like isopropanol or n-hexane) and an aromatic solvent (like toluene) is commonly used.[1][3] For instance, a mixture of 85-90% isopropanol and 10-15% toluene has been shown to produce high-purity crystals.[1]
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is consistently reported to be in the range of 101-103 °C.[4][5][6][7] A broad melting range or a melting point below this range typically indicates the presence of impurities.
Q5: Can I use distillation to purify this compound?
A5: While distillation can be used to remove low-boiling fractions and recover solvents, it is generally less effective for separating this compound from structurally similar, high-boiling impurities that may have formed during synthesis.[8] Fractional crystallization or column chromatography are the preferred methods for achieving high purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Crystals | The solvent volume is too high, keeping the product in solution. | Reduce the amount of solvent used to prepare the saturated solution. The weight ratio of solvent to solute should generally be between 0.5:1 and 5.0:1.[1] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| The final cooling temperature is not low enough. | Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) to minimize the solubility of the product. | |
| Product Oils Out Instead of Crystallizing | The solution is supersaturated, or the cooling is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool down much more slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization over oiling out. |
| The chosen solvent is not appropriate. | Experiment with different solvent systems. A solvent in which the compound has slightly lower solubility at elevated temperatures might be necessary. | |
| Low Purity of Crystals | Impurities are co-crystallizing with the product. | Perform a second crystallization (recrystallization).[1] Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities. |
| Inefficient removal of mother liquor. | Ensure the crystals are thoroughly washed with a minimal amount of cold solvent after filtration to remove residual mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between this compound and the impurities. A non-polar solvent system is generally a good starting point. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is often preferred for a more homogenous column bed.[9] | |
| This compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using pure hexane, slowly introduce a more polar solvent like ethyl acetate or dichloromethane. |
| Product Elutes with Impurities | The column is overloaded with the crude mixture. | Use an appropriate amount of crude material for the size of the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| The initial sample band was too broad. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.[10] |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound
This protocol is designed to achieve high-purity this compound from a crude mixture. A two-stage crystallization can yield purities of at least 99.8%.[1]
Materials:
-
Crude this compound
-
Isopropanol
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
First Crystallization:
-
Dissolve the crude this compound in a minimal amount of a solvent mixture of 85-90% isopropanol and 10-15% toluene by heating the solution.[1] The recommended solvent-to-solute weight ratio is between 0.5:1 and 5.0:1.[1]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum. This first crop can achieve a purity of at least 98.0%.[1]
-
-
Second Crystallization (Recrystallization):
-
Repeat the crystallization process using the crystals obtained from the first stage.
-
Dissolve the crystals in a minimal amount of the hot isopropanol-toluene solvent mixture.
-
Allow the solution to cool slowly, then place it in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
The final product can have a purity of at least 99.8%.[1]
-
Protocol 2: Column Chromatography of this compound
This protocol is suitable for purifying smaller quantities of this compound or for separating it from impurities with similar solubility characteristics.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (or other suitable polar solvent)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate) or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent (start with a low polarity solvent like hexane) to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the this compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
Table 1: Purity of this compound after Crystallization
| Crystallization Stage | Purity Achieved | Reference |
| Single Crystallization | ≥ 98.0% | [1] |
| Two Crystallizations | ≥ 99.8% | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 246.30 g/mol | [5] |
| Melting Point | 101-103 °C | [4][5] |
| Appearance | White to off-white crystals or powder | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
Visualizations
Caption: Experimental workflow for the purification of this compound by crystallization.
Caption: Troubleshooting logic for low purity issues during crystallization.
References
- 1. US3679766A - Crystallization of this compound - Google Patents [patents.google.com]
- 2. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 3. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 4. This compound CAS#: 2432-11-3 [m.chemicalbook.com]
- 5. This compound 98 2432-11-3 [sigmaaldrich.com]
- 6. This compound | 2432-11-3 [chemicalbook.com]
- 7. This compound | CAS#:2432-11-3 | Chemsrc [chemsrc.com]
- 8. JP2009269868A - Method for producing this compound or derivative thereof - Google Patents [patents.google.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
Identification of byproducts in 2,6-Diphenylphenol synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,6-diphenylphenol. Our aim is to help you identify and resolve challenges related to byproduct formation, leading to improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant byproduct formation in my this compound synthesis via the cyclohexanone route. What are the likely impurities and how can I minimize them?
A1: The synthesis of this compound from cyclohexanone involves the initial formation of tricyclic ketones followed by a dehydrogenation step. Byproducts can arise from incomplete reaction or side reactions during dehydrogenation.
Common Byproducts:
-
Partially Dehydrogenated Intermediates: These are the most common impurities when the reaction is incomplete. They include:
-
2-Cyclohexyl-6-phenylphenol
-
2,6-Dicyclohexylphenol
-
-
Over-dehydrogenation and Isomerization Products: These byproducts can form, particularly at elevated temperatures.[1][2] Examples include:
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m-Terphenyl
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Phenyldibenzofuran
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Triphenylene
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: The dehydrogenation temperature is a critical parameter. While higher temperatures can increase the conversion to this compound, they also favor the formation of undesirable byproducts like m-terphenyl and α-phenyldibenzofuran.[1] A preferred temperature range is typically between 300°C and 350°C.[1]
-
Catalyst Selection: The choice of catalyst can influence the product distribution. Palladium on alumina (Pd/Al2O3) is a commonly used catalyst.[2] The activity and selectivity of the catalyst can affect the formation of byproducts.
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of over-dehydrogenation byproducts.
Q2: My Suzuki coupling reaction to synthesize this compound is giving a low yield and multiple spots on TLC. What are the potential side products?
A2: The Suzuki coupling reaction, typically involving a di-substituted phenol (e.g., 2,6-dichlorophenol or 2,6-dibromophenol) and phenylboronic acid, is a versatile method for C-C bond formation. However, several side reactions can lead to impurities.
Common Byproducts in Suzuki Coupling:
-
Homocoupling Products: Coupling of two molecules of the same starting material can occur. This can result in the formation of biphenyl (from phenylboronic acid) or a dimer of the di-substituted phenol.
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Dehalogenation/Protonation: The halogen atom on the di-substituted phenol can be replaced by a hydrogen atom, leading to the formation of 2-phenylphenol. Similarly, the boronic acid can be protonated to form benzene.
-
Oxidation of Boronic Acid: Phenylboronic acid can be oxidized to phenol.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the boronic acid and palladium catalyst.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial for an efficient Suzuki coupling. The optimal choice will depend on the specific substrates being used.
-
Base Selection: The base plays a critical role in the catalytic cycle. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can influence the reaction rate and byproduct formation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the boronic acid may lead to higher levels of homocoupling byproducts.
Data Presentation: Byproduct Formation in Cyclohexanone Route
While specific quantitative data is highly dependent on the exact reaction conditions, the following table summarizes the expected trend of byproduct formation with increasing dehydrogenation temperature based on available literature.[1]
| Temperature Range | This compound (Desired Product) | Partially Dehydrogenated Intermediates | Over-dehydrogenation/Isomerization Byproducts |
| Low (e.g., < 300°C) | Lower Yield | Higher Percentage | Lower Percentage |
| Optimal (e.g., 300-350°C) | Highest Yield | Lower Percentage | Moderate Percentage |
| High (e.g., > 360°C) | Decreasing Yield | Lower Percentage | Higher Percentage |
Experimental Protocols for Byproduct Identification
Accurate identification of byproducts is essential for troubleshooting and optimizing the synthesis. The following are detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile byproducts.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Volume: 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Identification: Byproducts are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile compounds and for quantifying the purity of the final product.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of the sample dissolved in the mobile phase.
-
UV Detection: 254 nm and 280 nm.
-
Identification and Quantification: Peaks are identified by comparing their retention times with those of reference standards. Quantification is performed by creating a calibration curve with a known standard of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information for the definitive identification of byproducts, especially when reference standards are unavailable.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated byproduct in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish connectivity between atoms and fully elucidate the structure of unknown byproducts.
-
Identification: The chemical shifts, coupling constants, and correlation signals are analyzed to determine the structure of the impurity.
Mandatory Visualizations
Troubleshooting Workflow for Byproduct Identification
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
General Reaction Pathways and Byproduct Formation
References
Technical Support Center: Poly(2,6-diphenylphenylene oxide) Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address thermal stability issues encountered during experiments with poly(2,6-diphenylphenylene oxide) (PPO).
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Premature or Lower-Than-Expected Thermal Degradation
Question: My poly(2,6-diphenylphenylene oxide) sample is degrading at a significantly lower temperature than the literature value of >350°C. What could be the cause?
Answer: Premature thermal degradation of PPO is a common issue that can often be traced back to a few key factors. The primary suspect is typically the presence of oxygen, as PPO is susceptible to thermo-oxidative degradation.[1] Other potential causes include residual impurities from synthesis or processing.
Possible Causes & Solutions:
-
Presence of Oxygen: PPO's ether linkages are vulnerable to oxidation at elevated temperatures.[1]
-
Solution: Ensure all high-temperature experiments are conducted under a high-purity inert atmosphere, such as nitrogen or argon. Before analysis, it is recommended to thermally condition the PPO with a high-purity gas to remove residual components.[2]
-
-
Residual Catalysts: If you have synthesized the PPO yourself, residual copper catalysts from the oxidative coupling polymerization can accelerate thermal degradation.
-
Solution: Purify the polymer thoroughly after synthesis to remove any catalyst residues. This can be achieved by washing with appropriate agents to chelate and remove metal ions.
-
-
Impurities: Other impurities, such as unreacted monomers or side-products from synthesis, can lower the overall thermal stability.
-
Solution: Ensure the purity of your PPO sample using techniques like spectroscopy (FTIR, NMR) and chromatography (GPC) before conducting thermal analysis.
-
Issue 2: Discoloration (Yellowing) of the Polymer at High Temperatures
Question: My PPO sample turns yellow or brown upon heating, even below its main degradation temperature. Why is this happening?
Answer: Discoloration, particularly yellowing, is a classic sign of thermo-oxidative degradation in polymers. This occurs when the polymer chains react with oxygen, leading to the formation of colored byproducts called chromophores.
Possible Causes & Solutions:
-
Thermo-oxidation: This is the most common cause of yellowing. Even trace amounts of oxygen can initiate degradation reactions that lead to discoloration.
-
Solution: As with premature degradation, the most effective solution is to handle and analyze the polymer under a strictly inert atmosphere. Incorporating antioxidants into the polymer can also mitigate this effect.
-
-
UV Exposure: While primarily a thermal stability guide, it's worth noting that exposure to UV radiation can also cause discoloration and may lower the thermal stability of the polymer.
-
Solution: Store PPO samples in a dark place or in UV-blocking containers.
-
Issue 3: Unexpected TGA/DSC Results
Question: My TGA thermogram for PPO shows a two-stage degradation in air, but only a single stage in nitrogen. What does this mean?
Answer: This is a characteristic behavior for many polymers, including PPO, and highlights the difference between thermal and thermo-oxidative degradation.
Interpretation:
-
Single-Stage Degradation (Nitrogen): In an inert atmosphere, the degradation of PPO proceeds primarily through random chain scission of the polymer backbone.[1] This typically results in a single, well-defined weight loss step.
-
Two-Stage Degradation (Air): In the presence of air (oxygen), the degradation is more complex. The first stage is a combination of chain scission and oxidation. The second, higher-temperature stage often corresponds to the oxidation of the char residue formed during the initial degradation phase.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of pure poly(2,6-diphenylphenylene oxide)?
A1: Pure poly(2,6-diphenylphenylene oxide) is known for its high thermal stability, with a degradation onset temperature typically around 350°C to 400°C in an inert atmosphere.[2][4]
Q2: How can I improve the thermal stability of my PPO?
A2: The thermal stability of PPO can be enhanced through the addition of stabilizers. Antioxidants are commonly used to protect against thermo-oxidative degradation. These are typically categorized as primary (radical scavengers, e.g., hindered phenols) and secondary (hydroperoxide decomposers, e.g., phosphites).[5] A combination of both is often most effective. The recommended dosage typically ranges from 0.1% to 1.0% by weight, depending on the specific application and desired level of protection.
Q3: What are the primary degradation products of PPO?
A3: Upon thermal degradation, poly(2,6-diphenylphenylene oxide) can decompose into a variety of aromatic compounds. In the presence of oxidizing agents, products such as acetophenone, benzaldehyde, and phenol can be formed.[2]
Q4: Does the molecular weight of PPO affect its thermal stability?
A4: Generally, higher molecular weight polymers tend to exhibit slightly higher thermal stability. However, for PPO, ensuring a pure, catalyst-free, and oxygen-free environment is more critical for achieving its maximum thermal performance.
Data Presentation
The following tables summarize typical quantitative data obtained from thermal analysis of PPO. Note that specific values can vary depending on the specific grade, purity, and experimental conditions.
Table 1: Typical Thermal Properties of Poly(2,6-diphenylphenylene oxide)
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | ~235°C | DSC |
| Decomposition Temperature (Td, 5% weight loss, N2) | > 400°C | TGA |
| Decomposition Temperature (Td, 5% weight loss, Air) | ~350 - 400°C | TGA |
Table 2: TGA Data Comparison in Different Atmospheres for PPO
| Atmosphere | Onset of Degradation (Tonset) | Temperature of Max. Decomposition Rate (Tmax) | Residue at 800°C |
| Nitrogen | ~420°C | ~450-460°C | ~40-50% |
| Air | ~380°C | Stage 1: ~450-460°CStage 2: ~600°C | < 5% |
Note: Data is representative and based on studies of related poly(phenylene oxide)s.[3]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation:
-
Ensure the PPO sample is dry and in a powder or small film form to ensure uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean TGA crucible (platinum or alumina).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with the desired gas (high-purity nitrogen for thermal stability, or air for thermo-oxidative stability) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert or controlled oxidative atmosphere.[3]
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30-50°C.
-
Ramp the temperature from the starting temperature to 800°C at a constant heating rate of 10°C/min.[3]
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (Tonset).
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG).
-
Quantify the percentage of weight loss at different temperatures and the final residual weight at 800°C.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PPO sample into a DSC pan.
-
Hermetically seal the pan to prevent any oxidative degradation.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
DSC Method (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to 250°C (above the expected Tg) at a heating rate of 10°C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from 250°C down to room temperature at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from room temperature to 250°C at 10°C/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
Mandatory Visualizations
References
- 1. Gpc study of thermo-oxidative degradation of poly(2,6-dimethyl-1,4-phenylene oxide) | Semantic Scholar [semanticscholar.org]
- 2. Poly(2,6-diphenylphenylene oxide) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. plastics-rubber.basf.com [plastics-rubber.basf.com]
Technical Support Center: Degradation Pathways of 2,6-Diphenylphenol Ligands in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-diphenylphenol-based ligands in catalytic reactions. The information is designed to help identify and address common issues related to ligand degradation and catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound ligand degradation in my catalytic reaction?
A1: Signs of ligand degradation often overlap with general catalyst deactivation. Key indicators include:
-
Decreased reaction rate or stalling: The reaction slows down significantly or stops before completion.
-
Low product yield: The desired product is obtained in lower yields than expected.
-
Formation of a black precipitate: This is often indicative of the formation of palladium black, a common decomposition product.[1]
-
Inconsistent results: Repetitions of the same reaction give variable yields and reaction times.
-
Color changes in the reaction mixture: Unexplained color changes may suggest the formation of undesired byproducts from ligand decomposition.
Q2: What are the most common degradation pathways for bulky biaryl phosphine ligands like this compound?
A2: While direct studies on this compound ligands are limited, based on structurally similar bulky biaryl phosphines (e.g., Buchwald ligands), the main degradation pathways are:
-
P-C Bond Cleavage: This is a common decomposition route for phosphine ligands where the bond between phosphorus and a carbon atom is broken. This can be promoted by the metal center.
-
Oxidation: The phosphorus(III) center is susceptible to oxidation to a phosphorus(V) species, typically a phosphine oxide. This can be caused by trace oxygen or other oxidants in the reaction mixture. Electron-rich phosphines are generally more prone to oxidation.
-
Dearomative Rearrangement: Palladium(II) complexes of biaryl phosphine ligands can undergo an unusual dearomative rearrangement, which can be a pathway to catalyst deactivation.[2]
Q3: How does the this compound moiety potentially influence ligand stability?
A3: The phenol group can influence stability in several ways:
-
Coordination to the metal center: The hydroxyl group could potentially coordinate to the metal center, which might alter the catalyst's stability and reactivity.
-
Proton source: The acidic proton of the phenol could participate in side reactions, such as protodeboronation in Suzuki-Miyaura coupling, which is a known pathway for boronic acid degradation.[3][4]
-
Electronic effects: The electron-donating or withdrawing nature of the phenol group can influence the electron density at the phosphorus center, thereby affecting the ligand's susceptibility to oxidation and its interaction with the metal.
Q4: What analytical techniques are recommended for monitoring the degradation of my this compound ligand?
A4: A combination of chromatographic and spectroscopic techniques is ideal:
-
³¹P NMR Spectroscopy: This is a highly effective method for directly observing the phosphorus-containing species in the reaction mixture. The appearance of new signals, particularly in the region characteristic of phosphine oxides, can confirm ligand oxidation.[5]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to separate and identify the starting ligand, its degradation products, and other components of the reaction mixture. LC-MS is particularly powerful for identifying the molecular weights of unknown byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield and Suspected Ligand Degradation
This is a common issue that can often be traced back to ligand instability under the reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Black Precipitate (Palladium Black)
The appearance of a black precipitate is a strong indicator of catalyst decomposition, where the palladium metal aggregates and falls out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for palladium black formation.
Potential Degradation Pathways
The following diagram illustrates plausible degradation pathways for a this compound-type ligand in a palladium-catalyzed cross-coupling reaction, based on known mechanisms for similar bulky biaryl phosphines.
References
Technical Support Center: Managing Steric Hindrance in Reactions Involving 2,6-Diphenylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of 2,6-diphenylphenol in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance in this compound and what are its main consequences?
A1: The steric hindrance in this compound is a direct result of the two bulky phenyl groups positioned at the ortho-positions (carbons 2 and 6) relative to the hydroxyl group.[1][2] These phenyl rings physically obstruct the space around the phenolic oxygen, significantly restricting the approach of reactants.[2] The primary consequences of this steric bulk include:
-
Reduced Nucleophilicity: The accessibility of the lone pairs on the phenolic oxygen is diminished, slowing down or preventing reactions that require the phenol to act as a nucleophile, such as O-alkylation and acylation.[3]
-
Altered Acidity: The bulky ortho-substituents can interfere with the solvation of the corresponding phenoxide anion, which can affect the acidity of the phenol.[4]
-
Challenges in Ortho-Functionalization: Direct functionalization of the aromatic ring at the positions adjacent to the hydroxyl group is difficult without specialized directing strategies.[5]
-
Requirement for Specialized Catalysts: Many standard reaction conditions are ineffective. Overcoming the steric barrier often necessitates the use of tailored catalysts, such as those based on copper, palladium, or ruthenium, with specific ligands designed to operate in sterically demanding environments.[6][7][8][9]
Q2: What general strategies can be employed to improve reaction outcomes with this compound?
A2: Several strategies can be used to manage the steric challenges associated with this compound:
-
Catalyst Selection: Employing catalyst systems known to be effective for hindered substrates is critical. For instance, copper-based catalysts with ligands like picolinic acid are effective for O-arylation, while palladium and ruthenium catalysts are used for C-H functionalization.[5][6]
-
Forcing Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] Longer reaction times may also be required. However, these conditions must be optimized carefully to avoid decomposition or side reactions.[10]
-
Use of Highly Reactive Reagents: Converting a co-reactant into a more reactive form can facilitate the reaction. For example, using an acid chloride instead of a carboxylic acid for acylation increases the electrophilicity of the acylating agent.[3]
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often effective for O-alkylation reactions as they can help generate a more "naked," and therefore more reactive, phenoxide anion.[11]
Q3: How can I achieve C-H functionalization on the this compound ring system?
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation or O-Arylation (Ether Synthesis)
| Possible Cause | Recommended Solution |
| Insufficient Reactivity of Phenoxide | The base may not be strong enough to fully deprotonate the sterically hindered phenol. Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Use a polar aprotic solvent like DMF or DMSO to minimize shielding of the phenoxide ion.[11] |
| Steric Clash with Electrophile | The alkylating or arylating agent is too bulky. If possible, use a less sterically demanding electrophile. For O-arylation with hindered aryl halides, specific catalyst systems are necessary. |
| Ineffective Catalyst System (for O-Arylation) | Standard palladium catalysts may be ineffective. A proven method for coupling hindered phenols is a copper-catalyzed system, such as using Copper(I) iodide (CuI) with picolinic acid as a ligand in DMSO with K₃PO₄ as the base.[6] This system has been shown to be effective for coupling 2,6-dimethylphenol with 2-iodotoluene, a similarly challenging transformation.[6] |
| Reaction Temperature Too Low | The activation energy for the reaction is high due to steric hindrance. Gradually increase the reaction temperature while monitoring for any signs of decomposition.[10] |
Issue 2: Failure of Acylation Reaction (Ester Synthesis)
| Possible Cause | Recommended Solution |
| Low Electrophilicity of Acylating Agent | Direct acylation with carboxylic acids is often unsuccessful. Activate the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride or anhydride, before adding it to the reaction mixture.[3] |
| Catalyst Ineffectiveness | Standard Friedel-Crafts catalysts may not work for C-acylation due to the hindered substrate. For regioselective ortho C-acylation, consider using modified catalysts like zinc chloride on alumina under microwave conditions.[14] For O-acylation, a strong base catalyst like DMAP may be required in conjunction with an activated acylating agent. |
| Reversible Reaction | The equilibrium may not favor the product. Use a stoichiometric amount of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl from an acid chloride) and drive the reaction to completion. |
Experimental Protocols & Data
Protocol 1: Copper-Catalyzed O-Arylation of a Hindered Phenol
This protocol is adapted from a general method for the synthesis of hindered diaryl ethers and is effective for substrates like 2,6-disubstituted phenols.[6]
Reaction Scheme: this compound + Aryl Halide --(CuI, Picolinic Acid, K₃PO₄, DMSO)--> 2,6-Diphenylphenyl Aryl Ether
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), picolinic acid (10-20 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate the tube and backfill with argon.
-
Add this compound (1 equivalent) and the aryl halide (1.2-1.5 equivalents).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or GC. Reaction times can be long (12-24 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Yields for Cu-Catalyzed Coupling of Hindered Phenols
Data adapted from couplings of ortho-substituted phenols with ortho-substituted aryl halides, demonstrating the capability of the system.[6]
| Phenol Substrate | Aryl Halide | Catalyst Loading (CuI) | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylphenol | 2-Iodotoluene | 5 mol % | 100 | 24 | 85 |
| 2,6-Dimethylphenol | 2-Bromotoluene | 10 mol % | 120 | 24 | 78 |
| o-Cresol | 2-Iodophenol | 5 mol % | 100 | 18 | 91 |
Protocol 2: Ruthenium-Catalyzed Oxidative C-H Acylation
This protocol provides a method for the direct ortho-acylation of phenols with aldehydes.[13]
Reaction Scheme: this compound + Aldehyde --([(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, K₂CO₃, PPh₃, Chlorobenzene)--> 2-Acyl-2,6-diphenylphenol
Procedure:
-
In a glove box, add the ruthenium catalyst (5 mol %), K₂CO₃ (30 mol %), and PPh₃ (20 mol %) to a Schlenk tube.
-
Add this compound (1 equivalent) and the aldehyde (2 equivalents).
-
Dissolve the solids in chlorobenzene.
-
Seal the tube, remove it from the glove box, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 8-16 hours.
-
After cooling, the reaction mixture can be directly purified by column chromatography to isolate the 2-acylphenol product.
Visualizations
Logical Workflow: Overcoming Steric Hindrance
This diagram illustrates the decision-making process when encountering low reactivity in reactions with this compound.
Experimental Workflow: Catalyzed Cross-Coupling
This diagram outlines the typical laboratory steps for performing a catalyzed cross-coupling reaction with a sterically hindered substrate.
Simplified Catalytic Cycle: C-O Cross-Coupling
This diagram shows a simplified representation of a copper-catalyzed Ullmann-type C-O coupling cycle, which is effective for hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Figure 2 from Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Low yield in 2,6-diphenylphenol synthesis from tricyclic ketones.
Technical Support Center: 2,6-Diphenylphenol Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the synthesis of this compound, particularly when starting from tricyclic ketones derived from cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound from cyclohexanone?
The synthesis is typically a two-stage process. The first stage involves the base-catalyzed autocondensation of cyclohexanone to form a mixture of tricyclic ketones. In the second stage, this ketone mixture is dehydrogenated over a catalyst to yield the final product, this compound.[1]
Caption: Overall workflow for this compound synthesis.
Q2: My yield of the tricyclic ketone intermediate is low. What are the likely causes?
Low yield in the initial condensation step is often related to improper reaction conditions. Key factors include:
-
Temperature: Temperatures below 150°C can lead to slow and insufficient conversion of cyclohexanone. Conversely, exceeding 200°C can produce a significant amount of high-boiling point byproducts, which reduces the yield of the desired tricyclic ketones.[1] For example, a reaction at 250°C can result in over 25% high boilers with the tricyclic ketone yield not exceeding 40%.[1] The optimal range is typically 170°C to 190°C.[1]
-
Reaction Time: A duration of 0.5 to 3 hours is generally recommended. Shorter times result in incomplete conversion, while reaction times longer than 3 hours offer no significant improvement as the conversion ratio tends to level off.[1]
-
Catalyst Choice: A strong, soluble base is preferred for the autocondensation. Heterogeneous catalysts have been shown to result in lower conversion yields.[1]
Q3: What are the primary reasons for low yield during the final dehydrogenation step?
The dehydrogenation of the tricyclic ketone mixture to this compound is a complex process and is often the yield-limiting part of the synthesis.
-
Rate-Limiting Step: The overall reaction mechanism involves sequential dehydrogenation. The final dehydrogenation of the cyclohexyl group is the slowest step and is a key factor in low yields.[2][3]
-
Side Reactions: The target product can undergo further reactions, such as excessive dehydrogenation, hydrogenolysis (cleavage of bonds by hydrogen), and isomerization, leading to the formation of byproducts.[2][3]
-
Catalyst Deactivation: The catalyst, often palladium-based, can become coked and lose activity, especially under the high temperatures required for the reaction.[4] This reduces the overall conversion rate.
Caption: Dehydrogenation pathway highlighting the rate-limiting step.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low yield.
Caption: Logical troubleshooting flow for low product yield.
| Symptom | Possible Cause | Recommended Solution(s) |
| Low conversion of cyclohexanone | 1. Reaction temperature in the condensation step is too low.[1]2. Reaction time is too short.[1]3. Catalyst is ineffective (e.g., heterogeneous).[1] | 1. Increase temperature to the 170-190°C range.[1]2. Increase reaction time up to 2.5-3 hours.[1]3. Ensure a strong, soluble base catalyst is used.[1] |
| High percentage of "high boilers" in the intermediate | Condensation temperature is too high (above 200°C).[1] | Reduce the condensation temperature to the optimal 170-190°C range.[1] |
| Good intermediate yield, but low final product yield | 1. Inefficient dehydrogenation due to the slow final step.[2][3]2. Catalyst coking or deactivation.[4]3. Formation of byproducts via isomerization or hydrogenolysis.[2][3] | 1. Optimize dehydrogenation temperature (e.g., 250-300°C) and residence time in the reactor.[4]2. Consider regenerating or replacing the catalyst.3. Use a fixed-bed reactor to improve control over reaction conditions and minimize side reactions.[4] |
| Product is difficult to separate from the catalyst | Use of a slurry-type reactor with a fine catalyst powder.[4] | Switch to a tubular fixed-bed reactor, which allows the product to flow through while the catalyst remains in place, simplifying separation.[4] |
Experimental Protocols
The following are generalized protocols based on public documentation. Researchers should adapt these to their specific equipment and safety standards.
Protocol 1: Autocondensation of Cyclohexanone to Tricyclic Ketones
This protocol is based on the conditions described for achieving high yields of the tricyclic ketone intermediate.[1]
-
Reactor Setup: Charge a suitable reactor with cyclohexanone.
-
Catalyst Addition: Add a strong, soluble base catalyst (e.g., an aqueous solution of sodium hydroxide) to the cyclohexanone.
-
Heating and Reaction: Heat the mixture to a controlled temperature between 170°C and 190°C . Maintain this temperature with agitation for a period of 2 to 2.5 hours .[1]
-
Workup: After the reaction period, cool the mixture. Neutralize the base catalyst. The resulting product stream, which should contain 30-45% tricyclic ketones, can be purified or used directly in the next step.[1]
Protocol 2: Dehydrogenation of Tricyclic Ketones
This protocol outlines a continuous process using a fixed-bed reactor, which can improve control and yield.[4]
-
Catalyst Loading: Pack a tubular fixed-bed reactor with a suitable dehydrogenation catalyst (e.g., Pd/Al₂O₃).
-
System Preparation: Heat the reactor to the target temperature of 250-300°C . Introduce an inert shielding gas (e.g., nitrogen) to protect the catalyst and reactants.[4]
-
Dehydrogenation: Introduce the tricyclic ketone mixture from Protocol 1 into the heated reactor. Set the liquid hourly space velocity (LHSV) to between 0.1 and 10 h⁻¹.[4]
-
Product Collection: The reaction product flows out of the reactor continuously. Collect the effluent.
-
Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent, followed by vacuum filtering and drying to obtain the final high-purity product.[4] A selectivity as high as 70.63% has been reported using this method.[4]
Quantitative Data Summary
The tables below summarize key quantitative data from cited literature to guide optimization.
Table 1: Impact of Condensation Conditions on Tricyclic Ketone Yield[1]
| Parameter | Condition | Outcome |
| Temperature | < 150°C | Insufficient conversion |
| 170-190°C | Optimal: Highest yield of tricyclic ketones (target 30-45%) with low byproduct formation | |
| > 200°C | Significant yield loss due to formation of high-boiling point byproducts | |
| Reaction Time | < 0.5 hours | Insufficient conversion |
| 0.5 - 3 hours | Optimal: Conversion levels off after ~2.5 hours | |
| > 3 hours | No significant improvement in conversion |
Table 2: Dehydrogenation Process Parameters and Reported Performance
| Parameter | Condition | Reported Selectivity/Yield | Source |
| Reactor Type | Slurry Reactor (Conventional) | Prone to catalyst separation issues and coking.[4] A selectivity of ~42% was noted for a conventional method.[5] | [4][5] |
| Reactor Type | Tubular Fixed-Bed Reactor | Allows for continuous operation, easy product-catalyst separation, and high selectivity (up to 70.63%).[4] | [4] |
| Temperature | 250-300°C | Optimal range for the fixed-bed reactor method.[4] | [4] |
| Temperature | 240-400°C | A broad effective range noted for dehydrogenation with Pd or Pt catalysts.[5] | [5] |
References
- 1. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]
- 4. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
- 5. JP2009269868A - Method for producing this compound or derivative thereof - Google Patents [patents.google.com]
Minimizing homocoupling in Suzuki synthesis of 2,6-diphenylphenol.
Technical Support Center: Suzuki Synthesis of 2,6-Diphenylphenol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this sterically challenging reaction, with a specific focus on minimizing the formation of biphenyl via homocoupling of the phenylboronic acid reagent.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my this compound synthesis, and why is it a significant problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent (in this case, phenylboronic acid) couple to form a symmetrical biaryl (biphenyl).[1] This is particularly problematic in the synthesis of this compound because the steric hindrance of the target molecule can slow down the desired cross-coupling reaction, allowing the competing homocoupling pathway to become more prominent. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.[1]
Q2: I am observing a significant amount of biphenyl as a byproduct. What are the most likely causes?
A2: The two most common causes for the homocoupling of boronic acids are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species can then react directly with the boronic acid in a process that leads to homocoupling and regenerates Pd(0).[2][4]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous exclusion of oxygen is critical.[2] All solvents and the reaction mixture must be thoroughly degassed. A highly effective and straightforward method is to sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.[1] For particularly sensitive reactions, you can employ multiple "freeze-pump-thaw" cycles.[1] Additionally, performing a subsurface sparge with nitrogen just before adding the catalyst has been shown to be very effective at minimizing homocoupling.[2][5]
Q4: My Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂) seems to promote homocoupling. What should I do?
A4: Using a Pd(II) salt requires an in-situ reduction to the active Pd(0) catalyst, a step that can be inefficient and leave residual Pd(II) to initiate homocoupling.[4] There are two primary strategies to counter this:
-
Switch to a Pd(0) Pre-catalyst: Use a catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, adding 1-2 equivalents of a mild reducing agent like potassium formate can help convert Pd(II) to Pd(0) without interfering with the main catalytic cycle.[1][2]
Q5: The standard Pd(PPh₃)₄ catalyst isn't working well for this sterically hindered coupling. What ligands are recommended?
A5: The synthesis of tetra-ortho-substituted biaryls like this compound is a sterically demanding transformation that requires specialized ligands.[6][7] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called Buchwald ligands) is essential.[8][9] These ligands promote the difficult oxidative addition and reductive elimination steps required for hindered substrates.[6][10] Excellent choices to screen for this reaction include SPhos, XPhos, and RuPhos.[6][9]
Q6: What is the optimal choice of base and solvent for this specific transformation?
A6: The base and solvent system is crucial for sterically hindered couplings.[6]
-
Base: Inorganic bases are generally superior to organic ones for this purpose.[11] A reliable and frequently used base for challenging couplings is potassium phosphate (K₃PO₄), often used as a fine powder.[6] Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are common and effective choices for these types of reactions.[6]
Q7: How does reaction temperature affect homocoupling and the overall yield?
A7: Sterically hindered substrates often require more thermal energy to overcome high activation barriers.[6] If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100–140 °C.[6][12] However, be cautious, as excessively high temperatures can lead to the decomposition of the catalyst (seen as the formation of palladium black) and a lower yield.[12]
Q8: Can the type of boronic acid reagent influence the amount of homocoupling?
A8: Yes. Boronic acids can be prone to decomposition and side reactions.[1] Using more stable organoboron derivatives, such as boronate esters (e.g., pinacol esters, Bpin) or MIDA boronates, can sometimes suppress homocoupling.[1] These reagents provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can help favor the desired cross-coupling pathway.[1]
Troubleshooting Guide
This table summarizes common issues encountered during the synthesis of this compound and provides targeted solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Adjust |
| High Biphenyl Formation (Homocoupling) | 1. Presence of dissolved oxygen.[2][3] 2. Use of Pd(II) precatalyst without complete reduction.[1][4] 3. Inappropriate ligand choice.[13] | 1. Rigorously degas all solvents and the reaction mixture via inert gas sparging or freeze-pump-thaw.[1][2] 2. Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) OR add a mild reducing agent (e.g., potassium formate).[1][2] 3. Use a bulky, electron-rich phosphine ligand (e.g., SPhos). | Atmosphere: Inert (Argon or Nitrogen) Catalyst: Pd(0) vs. Pd(II) Additives: Reducing Agent |
| Low or No Yield of this compound | 1. Inefficient ligand for the sterically hindered substrate.[6][10] 2. Suboptimal base or solvent.[6] 3. Insufficient reaction temperature.[6] | 1. Screen bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6][9] 2. Use a strong inorganic base (e.g., K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene, dioxane).[6] 3. Increase the reaction temperature incrementally (e.g., from 80 °C to 110 °C).[6] | Ligand: Buchwald-type Base: K₃PO₄, t-BuOK Temperature: 80-140 °C |
| Catalyst Decomposition (Formation of Pd Black) | 1. Reaction temperature is too high.[12] 2. Inadequate ligand stabilization of the palladium center. | 1. Reduce the reaction temperature.[12] 2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species) and confirm the use of a suitable bulky phosphine ligand. | Temperature: < 140 °C Ligand/Pd Ratio: 1:1 to 2:1 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Synthesis of this compound
This protocol incorporates best practices for sterically hindered couplings.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
Degas the chosen anhydrous solvent (e.g., toluene) by sparging with argon for at least 30 minutes.[1]
-
-
Reaction Assembly:
-
To the reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., finely powdered K₃PO₄, 2-3 equivalents).
-
Add 2,6-dibromophenol (1 equivalent) and phenylboronic acid (2.2-2.5 equivalents).
-
Add the degassed solvent via cannula or syringe.
-
-
Oxygen Removal: Perform a final subsurface sparge of the reaction mixture with argon for 5-10 minutes.[2]
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Solvent Degassing via Subsurface Sparge
-
Equip a flask containing the solvent with a long needle or glass tube that reaches below the solvent surface.
-
Provide a second, wider needle as an outlet vent.
-
Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Maintain a positive pressure of inert gas over the solvent after degassing is complete.
Visualizations
Caption: Suzuki catalytic cycle vs. the competing homocoupling pathway.
Caption: Troubleshooting workflow for diagnosing homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2,6-Diphenylphenol Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the oxidative polymerization of 2,6-diphenylphenol. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, aiming to enhance experimental success and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, with a focus on catalyst-related problems.
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield or Incomplete Reaction | Catalyst Inactivity: The copper catalyst may be in the wrong oxidation state (e.g., Cu(II) instead of the active Cu(I) species for some systems) or improperly prepared. | 1. Ensure Active Catalyst: If using a Cu(I) salt, ensure it has not been oxidized to Cu(II). Use fresh, high-purity catalyst precursors. 2. Ligand Ratio: The ratio of the amine ligand to the copper catalyst is critical for solubility and activity. Optimize this ratio based on established literature protocols for similar polyphenylenoxide syntheses. |
| Catalyst Poisoning: Impurities in the monomer, solvent, or oxygen stream can act as poisons to the catalyst's active sites. | 1. Purify Reactants: Use high-purity this compound monomer, solvents, and oxygen. Consider recrystallizing the monomer if impurities are suspected. 2. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) before the introduction of oxygen to prevent premature oxidation of the catalyst. | |
| Decrease in Reaction Rate Over Time | Catalyst Fouling (Coking): Formation of insoluble polymeric byproducts or carbonaceous deposits on the catalyst surface can block active sites. | 1. Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions that lead to coke formation. 2. Solvent Selection: Ensure the chosen solvent effectively dissolves the growing polymer to prevent precipitation onto the catalyst. |
| Catalyst Leaching: The active copper species may be leaching from the support (if a heterogeneous catalyst is used) or precipitating from the reaction mixture. | 1. Adjust pH: In aqueous or biphasic systems, the pH can significantly impact copper solubility. For some copper-based catalysts, maintaining a neutral to slightly basic pH can minimize leaching.[1][2] 2. Ligand Stability: Ensure the amine ligand is stable under the reaction conditions and effectively chelates the copper ion. | |
| Change in Polymer Properties (e.g., Color, Molecular Weight) | Side Reactions Due to Catalyst Deactivation: Altered catalyst activity or selectivity can lead to the formation of undesirable byproducts, such as diphenoquinones, which can impart color and act as chain terminators. | 1. Control Temperature: Higher temperatures can promote the formation of diphenoquinone. Maintain a consistent and optimized reaction temperature. 2. Oxygen Flow Rate: An excessively high oxygen flow rate can sometimes lead to over-oxidation and the formation of byproducts. Ensure a controlled and steady oxygen supply. |
| Change in Active Species: The nature of the catalytic active sites may change over time, for example, through the agglomeration of catalyst particles (sintering) in heterogeneous systems. | 1. Catalyst Characterization: Analyze the fresh and spent catalyst using techniques like XRD, TEM, or XPS to identify changes in particle size, morphology, and chemical state. 2. Reaction Conditions: Avoid excessively high temperatures which can accelerate sintering. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of catalyst deactivation in the oxidative polymerization of 2,6-disubstituted phenols?
A1: The primary mechanisms for the deactivation of copper-based catalysts in this context are:
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, rendering them inactive.
-
Fouling (Coking): The deposition of carbonaceous materials or insoluble polymeric byproducts on the catalyst surface can physically block the active sites.
-
Leaching: The loss of the active metal species from the catalyst support into the reaction medium, which is particularly relevant for heterogeneous catalysts. The pH of the reaction medium can significantly influence leaching.[1][2]
-
Sintering: The agglomeration of small catalyst particles into larger ones at elevated temperatures, leading to a decrease in the active surface area.
Q2: My polymer has an undesirable color. Is this related to catalyst deactivation?
A2: Yes, it can be. The formation of colored byproducts, such as diphenoquinones, is often a result of side reactions that can be influenced by the state of the catalyst. An overly active or non-selective catalyst, or one that has been altered during the reaction, might promote the oxidative coupling of two monomer radicals to form these colored species, which can also terminate the polymerization process. Lowering the reaction temperature and ensuring a controlled oxygen supply can help minimize the formation of these byproducts.
Q3: How can I determine if my catalyst is deactivating during the reaction?
A3: You can monitor the reaction progress for signs of catalyst deactivation:
-
Reaction Rate: A noticeable decrease in the rate of oxygen consumption or monomer conversion over time can indicate a loss of catalytic activity.
-
Polymer Properties: A decline in the molecular weight of the polymer being produced in later stages of the reaction compared to the earlier stages can suggest a change in the catalyst's performance.
-
Visual Changes: The precipitation of the catalyst or a change in the color of the reaction mixture might indicate catalyst agglomeration, leaching, or the formation of deactivating species.
Q4: Can a deactivated copper-amine catalyst be regenerated?
A4: Regeneration of copper-based catalysts is often possible, depending on the deactivation mechanism.
-
For Fouling/Coking: A common method involves a carefully controlled oxidation (calcination in air at elevated temperatures) to burn off the carbonaceous deposits, followed by a reduction step (e.g., with hydrogen) to restore the active copper species.[3]
-
For Leaching: If the copper has leached into the solution, it may be possible to recover and re-impregnate it onto a support, though this is a more complex process.
-
Electrochemical Methods: Recent research has explored the in-situ regeneration of copper catalysts by applying anodic currents to partially oxidize and restore the catalytically active sites.[4] Another approach involves using reversible electrode polarity to regenerate the catalytic system.[5][6]
Quantitative Data on Catalyst Performance
The following table summarizes hypothetical data illustrating the impact of reaction conditions on catalyst performance and deactivation in a typical this compound polymerization.
| Run | Catalyst System | Temperature (°C) | Initial Rate (mol/L·min) | Activity Loss after 4h (%) | Final Polymer Mn ( g/mol ) |
| 1 | CuBr / Pyridine | 30 | 0.05 | 15 | 45,000 |
| 2 | CuBr / Pyridine | 50 | 0.12 | 40 | 30,000 |
| 3 | CuCl / TMEDA | 30 | 0.08 | 10 | 55,000 |
| 4 | CuCl / TMEDA (impure monomer) | 30 | 0.04 | 50 | 20,000 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Copper-Amine Catalyst
Objective: To identify the cause of deactivation by comparing the properties of fresh and spent catalysts.
Methodology:
-
Sample Preparation:
-
Carefully recover the spent catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent (e.g., toluene, followed by methanol) to remove any adsorbed polymer and residual reactants.
-
Dry the catalyst under vacuum at a low temperature (e.g., 60 °C).
-
-
Analytical Techniques:
-
X-ray Diffraction (XRD): To identify any changes in the crystalline structure or the formation of new phases (e.g., copper oxides).
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, which can indicate sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the copper on the catalyst surface and to detect any adsorbed poisons.
-
Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst surface by heating in an oxidizing atmosphere.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To analyze the reaction filtrate for leached copper, thereby quantifying catalyst leaching.
-
Protocol 2: Regeneration of a Fouled Copper-Based Catalyst
Objective: To restore the activity of a catalyst deactivated by coking.
Methodology:
-
Solvent Washing: Wash the recovered spent catalyst with a solvent in which the polymer is highly soluble to remove any non-covalently bound organic material.
-
Oxidative Treatment (Calcination):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of air and an inert gas (e.g., nitrogen).
-
The temperature should be high enough to burn off the coke but not so high as to cause significant sintering. A typical range for copper catalysts is 200-350 °C.[3] The exact temperature should be optimized based on TGA results.
-
Hold at the target temperature for several hours until the coke is removed.
-
-
Reduction:
-
After the oxidative treatment, cool the catalyst under an inert atmosphere.
-
Reduce the catalyst by heating it under a flow of hydrogen gas. The reduction temperature will depend on the specific nature of the copper species but is often in the range of 150-250 °C.[3]
-
-
Passivation: After reduction, carefully passivate the catalyst surface to prevent it from being pyrophoric upon exposure to air. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools.
Visualizations
Caption: Troubleshooting workflow for low yield in polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 4. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,6-Diphenylphenol and 2,6-di-tert-butylphenol as Bulky Ligands for Researchers
An in-depth analysis of the steric and electronic properties, coordination chemistry, and catalytic applications of 2,6-diphenylphenol and 2,6-di-tert-butylphenol, providing researchers, scientists, and drug development professionals with a comprehensive guide for ligand selection.
In the realm of coordination chemistry and catalysis, the design and selection of ligands are paramount to controlling the reactivity and selectivity of metal centers. Bulky phenol-based ligands, in particular, have garnered significant attention due to their ability to create specific steric environments that can stabilize reactive intermediates and influence substrate approach. Among these, this compound and 2,6-di-tert-butylphenol are two prominent examples. This guide provides a detailed comparison of these two ligands, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Steric Profiles
The fundamental differences between this compound and 2,6-di-tert-butylphenol stem from the nature of their ortho-substituents. The tert-butyl groups are bulky and aliphatic, while the phenyl groups are also sterically demanding but introduce electronic effects through their aromaticity. These differences have a profound impact on their steric and electronic properties.
| Property | This compound | 2,6-di-tert-butylphenol |
| Molar Mass | 246.30 g/mol | 206.32 g/mol |
| Predicted pKa | 10.02[1] | General phenol pKa ~10 |
| Appearance | White to off-white crystals or powder[1] | Colorless solid |
Table 1: Comparison of the fundamental physicochemical properties of this compound and 2,6-di-tert-butylphenol.
The acidity of phenols is a key electronic parameter. The predicted pKa of this compound is 10.02.[1] Generally, phenols have a pKa of around 10. The introduction of bulky 2,6-di-tert-butyl groups can lead to a severe steric inhibition to solvation of the corresponding phenoxide anions, which can affect the acidity.
Steric and Electronic Parameters: Quantifying the Bulk and Influence
It is generally understood that the t-butyl groups of 2,6-di-tert-butylphenol create a more localized and rigid steric pocket around the metal center compared to the phenyl groups of this compound, which can rotate and offer a more flexible, albeit still significant, steric hindrance.
Coordination Chemistry and Synthesis of Metal Complexes
Both this compound and 2,6-di-tert-butylphenol readily form metal complexes upon deprotonation of the phenolic proton. The synthesis of these complexes typically involves the reaction of the phenol with a suitable metal precursor in the presence of a base.
Experimental Protocol: General Synthesis of Metal Phenoxide Complexes
Materials:
-
2,6-disubstituted phenol (this compound or 2,6-di-tert-butylphenol)
-
Metal salt (e.g., metal halide, acetate, or alkoxide)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene, diethyl ether)
-
Base (e.g., n-butyllithium, sodium hydride, potassium hydride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2,6-disubstituted phenol in the anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add one equivalent of the base to the stirred solution. The formation of the phenoxide can be observed by a color change or gas evolution (in the case of hydrides).
-
Allow the reaction to stir for a specified time to ensure complete deprotonation.
-
In a separate Schlenk flask, dissolve the metal salt in the anhydrous solvent.
-
Slowly add the solution of the metal salt to the stirred solution of the phenoxide.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
The resulting metal complex can be isolated by filtration, removal of the solvent under vacuum, and recrystallization from a suitable solvent.
Characterization: The synthesized complexes are typically characterized by techniques such as NMR spectroscopy, X-ray crystallography, elemental analysis, and mass spectrometry.
Catalytic Performance: Applications in Oxidation Reactions
Metal complexes derived from bulky phenolate ligands are often employed as catalysts in various organic transformations, particularly in oxidation reactions. The steric bulk of the ligand can prevent catalyst deactivation through dimerization and can also impart selectivity to the catalytic process.
While a direct head-to-head comparison of the catalytic performance of metal complexes of this compound and 2,6-di-tert-butylphenol in the same reaction is not extensively documented, studies have shown the efficacy of both ligand types in promoting oxidation catalysis. For instance, copper complexes of 2,6-di-tert-butylphenol derivatives have been investigated for the oxidation of phenols.
Experimental Protocol: General Procedure for Catalytic Oxidation
Materials:
-
Substrate to be oxidized
-
Metal catalyst with bulky phenol ligand
-
Oxidant (e.g., molecular oxygen, hydrogen peroxide, tert-butyl hydroperoxide)
-
Solvent
-
Standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis
Procedure:
-
In a reaction vessel, dissolve the substrate and the metal catalyst in the solvent.
-
Add the internal standard for quantitative analysis.
-
Initiate the reaction by adding the oxidant. If using molecular oxygen, the reaction can be conducted under an oxygen atmosphere.
-
Maintain the reaction at a constant temperature and stir vigorously.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Calculate the conversion of the substrate and the yield of the product based on the calibration with the internal standard.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow for catalyst testing and a plausible catalytic cycle for an oxidation reaction.
Conclusion: Making the Right Choice
The choice between this compound and 2,6-di-tert-butylphenol as a bulky ligand depends critically on the specific requirements of the application.
-
2,6-di-tert-butylphenol is ideal for creating a well-defined, sterically hindered pocket around a metal center. Its aliphatic nature ensures that its influence is primarily steric, making it a good choice when electronic effects from the ligand are to be minimized. This ligand is often employed in applications where the prevention of bimolecular decomposition pathways is crucial.
-
This compound , on the other hand, offers a more complex steric and electronic profile. The phenyl groups, while providing significant bulk, also introduce π-systems that can engage in electronic interactions with the metal center or substrates. The rotational freedom of the phenyl groups can allow for a more adaptable coordination sphere. This ligand may be advantageous in reactions where electronic tuning of the catalyst is desired.
Ultimately, the optimal ligand choice will be determined by a careful consideration of the desired catalytic activity, selectivity, and stability. This guide provides a foundational understanding to assist researchers in navigating these choices and designing more effective metal complexes for their scientific endeavors.
References
Comparative properties of poly(2,6-diphenylphenylene oxide) and PEEK
A Comparative Guide to Poly(2,6-diphenylphenylene oxide) and PEEK for Researchers and Drug Development Professionals
In the realm of high-performance polymers, both poly(2,6-diphenylphenylene oxide) (PPPO) and polyetheretherketone (PEEK) stand out for their exceptional properties, making them suitable for demanding applications in research, scientific instrumentation, and medical devices. This guide provides a detailed comparison of their key characteristics, supported by experimental data and protocols, to aid in material selection for specific applications.
Overview
Poly(2,6-diphenylphenylene oxide), often known by its trademark Tenax®, is a porous polymer resin synthesized through the oxidative polymerization of 2,6-diphenylphenol.[1] It is particularly recognized for its high thermal stability and is widely used for trapping volatile and semi-volatile organic compounds from various matrices.[1][2]
Polyetheretherketone (PEEK) is a semi-crystalline thermoplastic belonging to the polyaryletherketone (PAEK) family.[3] It is renowned for its excellent mechanical strength, chemical resistance, and biocompatibility, retaining these properties at elevated temperatures.[3]
Comparative Data of Material Properties
The following tables summarize the key mechanical, thermal, and electrical properties of PPPO and PEEK, providing a quantitative basis for comparison.
Mechanical Properties
| Property | Poly(2,6-diphenylphenylene oxide) (PPPO) | PEEK |
| Density (g/cm³) | 0.25 | 1.32 |
| Tensile Strength (MPa) | Data not available | 90 - 100 |
| Flexural Modulus (GPa) | Data not available | 3.6 |
| Elongation at Break (%) | Data not available | 50 |
Note: Comprehensive mechanical property data for solid forms of poly(2,6-diphenylphenylene oxide) is limited as it is primarily used in a porous form (Tenax®).
Thermal Properties
| Property | Poly(2,6-diphenylphenylene oxide) (PPPO) | PEEK |
| Maximum Service Temperature (°C) | 350 | 250 (continuous) |
| Glass Transition Temperature (Tg) (°C) | Data not available | 143 |
| Melting Temperature (Tm) (°C) | Data not available | 343 |
| Thermal Conductivity (W/(m·K)) | Data not available | 0.25 |
Electrical Properties
| Property | Poly(2,6-diphenylphenylene oxide) (PPPO) | PEEK |
| Dielectric Strength (kV/mm) | Data not available | 17 - 25 |
| Dielectric Constant @ 1MHz | Data not available | 3.2 - 3.3 |
| Volume Resistivity (Ohm·cm) | Data not available | > 10^16 |
Chemical Resistance
Poly(2,6-diphenylphenylene oxide) (PPPO) / Tenax® : PPPO exhibits good thermal and chemical stability. However, it can react with strong oxidizing agents such as chlorine, ozone, and nitrogen oxides, which can lead to the formation of artifacts like acetophenone and benzaldehyde.[1] It has a low affinity for water.[2]
Polyetheretherketone (PEEK) : PEEK is known for its excellent chemical resistance to a wide range of organic and inorganic chemicals, including many acids, bases, and hydrocarbons.[4] It is, however, susceptible to attack by concentrated sulfuric and nitric acids.[4] PEEK exhibits very low moisture absorption and is resistant to hydrolysis, allowing for its use in steam or high-pressure water environments without significant degradation of its properties.
Experimental Protocols
Detailed methodologies for determining the key properties of these polymers are outlined below, referencing standardized testing protocols.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation : Test specimens are typically injection molded or machined into a "dog-bone" shape. The standard Type I specimen is commonly used for rigid plastics.[5]
-
Procedure : The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[6][7] An extensometer is used to measure the elongation of the specimen.
-
Data Acquired : Tensile strength, tensile modulus, and elongation at break are calculated from the load-elongation curve.[6]
Flexural Properties (ASTM D790)
This test method determines the flexural properties of plastics.
-
Specimen Preparation : Rectangular specimens of a specified size are used. For ASTM D790, a common specimen size is 3.2mm x 12.7mm x 125mm.[8]
-
Procedure : The specimen is placed on two supports, and a load is applied to the center (three-point bending). The test is conducted at a specified rate, and the load and deflection are recorded until the specimen breaks or reaches a maximum strain of 5%.[8]
-
Data Acquired : Flexural strength and flexural modulus are determined from the load-deflection data.[9]
Thermal Conductivity (ASTM E1530)
This method is used to evaluate the resistance to thermal transmission using a guarded heat flow meter.
-
Specimen Preparation : A flat, uniform sample, typically 25 mm to 50 mm in diameter, is prepared. The surfaces must be clean to ensure good thermal contact.[10]
-
Procedure : The specimen is placed between two plates in a heat flow meter apparatus. A controlled temperature gradient is established across the specimen, and the heat flux is measured by a calibrated heat flow transducer.[11]
-
Data Acquired : The thermal conductivity is calculated from the measured heat flux, the temperature difference across the specimen, and the specimen's thickness.[11]
Dielectric Strength (ASTM D149)
This test method measures a material's ability to withstand high voltage without electrical breakdown.
-
Specimen Preparation : Test specimens are typically plaques or films with a thickness between 0.8 to 3.2 mm.[12]
-
Procedure : The specimen is placed between two electrodes, and a voltage is applied and increased at a uniform rate until dielectric breakdown occurs. The test can be performed in air or insulating oil to prevent flashover.[3][12]
-
Data Acquired : The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.[12]
Synthesis Workflows
The synthesis of these two polymers follows distinct chemical pathways, which are visualized below.
References
- 1. Poly(2,6-diphenylphenylene oxide) - Wikipedia [en.wikipedia.org]
- 2. Tenax® TA Adsorbent Resin [sisweb.com]
- 3. infinitalab.com [infinitalab.com]
- 4. boundengineering.com [boundengineering.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 8. Flexural Properties Testing [intertek.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. coirubber.com [coirubber.com]
- 11. mdpi.com [mdpi.com]
- 12. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]
A Comparative Guide to HPLC and GC-MS Methods for Validating 2,6-Diphenylphenol Purity
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2,6-Diphenylphenol is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to assist in selecting the most appropriate technique for validating the purity of this compound.
Method Performance: A Comparative Analysis
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While both techniques can achieve excellent linearity and accuracy, GC-MS generally offers lower detection limits for volatile or semi-volatile compounds.
Table 1: Comparison of Typical Performance Characteristics for Phenolic Compound Analysis
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.998 | > 0.99 |
| Accuracy (% Recovery) | 90 - 112%[1] | 70 - 115% |
| Precision (%RSD) | < 6.28% (intra-day); < 5.21% (inter-day) | < 2% (repeatability); < 3% (intermediate) |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols) | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols) | 1 µg/L |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification. |
| Sample Throughput | Moderate to High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Note: The data presented in this table is based on typical values reported for the analysis of phenolic compounds and should be considered as a general guide. Method-specific validation is required for definitive performance characteristics.
HPLC with UV detection is a cost-effective and robust method suitable for routine quality control where high sensitivity is not the primary concern. A significant advantage of HPLC is its ability to analyze less volatile and thermally labile compounds without the need for derivatization.
GC-MS, on the other hand, offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is a major advantage for regulatory submissions and in-depth research applications. For many phenolic compounds, a derivatization step may be necessary to improve volatility and thermal stability for GC analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method described for the purity analysis of this compound[2].
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and water (80:20 v/v)[2].
-
Flow Rate: 0.5 mL/min[2].
-
Column Temperature: 30 °C[2].
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: To be determined by analyzing a standard solution of this compound and selecting the wavelength of maximum absorbance.
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity of this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general method for the analysis of phenolic compounds and can be adapted for this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polydimethylsiloxane capillary column is a common choice for phenol analysis.
-
Injector Temperature: 270 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/minute.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless injection of 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent such as methanol or dichloromethane.
-
Prepare a series of calibration standards by diluting a stock solution to different concentrations.
-
Derivatization (if necessary): For some phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be used to improve volatility and peak shape. To derivatize, a small amount of the sample solution is mixed with the derivatizing agent and heated before injection.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is determined by comparing the peak area of the this compound to the total ion chromatogram area, and the identity is confirmed by its mass spectrum.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for validating an analytical method for purity determination and the logical relationship in selecting between HPLC and GC-MS.
Caption: General workflow for analytical method validation.
Caption: Logical flow for selecting between HPLC and GC-MS.
References
A Comparative Guide to the Catalytic Performance of 2,6-Diphenylphenol-Based Complexes
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is a cornerstone of modern catalysis, enabling control over reaction rates, selectivity, and catalyst stability. Among the vast array of available ligand scaffolds, those incorporating bulky substituents are crucial for facilitating challenging transformations. The 2,6-diphenylphenol moiety represents a sterically demanding framework that has been successfully integrated into various metal complexes. Its significant bulk is known to influence the coordination sphere of the metal center, which can promote key steps in catalytic cycles, such as reductive elimination, and enhance catalyst longevity.[1][2]
This guide provides a comparative evaluation of the catalytic performance of complexes derived from this compound and its analogues. We present quantitative data from key applications, including Palladium-catalyzed cross-coupling reactions and Nickel-catalyzed olefin polymerization, comparing their efficacy against related systems. Detailed experimental protocols and workflow visualizations are provided to support further research and application.
Section 1: Palladium-Catalyzed Cross-Coupling and CO2 Fixation
Palladium complexes featuring bulky ligands are highly effective in cross-coupling reactions.[1] Novel Pd(II)-salicylaldimine complexes incorporating an N-2,6-diphenylphenol group have been synthesized and evaluated as catalysts for the Suzuki-Miyaura coupling of aryl bromides and the cycloaddition of CO2 to epoxides.[3] These complexes demonstrate the versatility of the this compound framework in promoting distinct chemical transformations.
A series of bis(N-2,6-diphenylphenol-R-salicylaldiminato)Pd(II) complexes were tested in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The data highlights the influence of substituents on the salicylaldimine ring on the catalytic yield.
Table 1: Performance of Pd(II)-Complexes in the Suzuki-Miyaura Reaction of 4-Bromotoluene
| Catalyst Complex | Substituent (R) | Yield (%) |
|---|---|---|
| 1 | H | 85 |
| 2 | 3-OCH₃ | 90 |
| 3 | 4-OCH₃ | 88 |
| 4 | 5-OCH₃ | 92 |
| 5 | 3-Me | 87 |
| 6 | 5-Me | 91 |
| 7 | 5-C(CH₃)₃ | 95 |
| 8 | 3-C(CH₃)₃ | 86 |
| 9 | 3,5-di-C(CH₃)₃ | 82 |
Data sourced from studies on novel Pd(II)-salicylaldimine complexes.[3]
The results indicate that electron-donating groups and moderately bulky substituents at the 5-position of the salicylaldehyde ring, such as tert-butyl (Complex 7), enhance the catalytic activity, leading to higher product yields.[3]
-
Catalyst Preparation : A Pd(II)-salicylaldimine complex (0.01 mmol) is placed in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) are added to the flask.
-
Solvent Addition : An appropriate solvent, such as a mixture of DMF and water, is added (e.g., 4 mL).
-
Reaction Execution : The mixture is stirred vigorously and heated to a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 6-12 hours).
-
Work-up and Analysis : After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield is determined by methods such as Gas Chromatography (GC) or purification via column chromatography.[4]
The same series of Pd(II) complexes were also evaluated for their ability to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, demonstrating their utility in carbon capture and utilization (CCU) chemistry.[3]
Table 2: Performance of Pd(II)-Complexes in the Cycloaddition of CO₂ to Propylene Oxide
| Catalyst Complex | Substituent (R) | Yield (%) |
|---|---|---|
| 1 | H | 78 |
| 2 | 3-OCH₃ | 85 |
| 3 | 4-OCH₃ | 82 |
| 4 | 5-OCH₃ | 88 |
| 5 | 3-Me | 80 |
| 6 | 5-Me | 86 |
| 7 | 5-C(CH₃)₃ | 93 |
| 8 | 3-C(CH₃)₃ | 79 |
| 9 | 3,5-di-C(CH₃)₃ | 75 |
Data sourced from studies on novel Pd(II)-salicylaldimine complexes.[3]
Similar to the Suzuki-Miyaura reaction, the complex featuring a tert-butyl group at the 5-position (Complex 7) provided the highest yield, suggesting that the steric and electronic properties of the ligand are key to high performance in this transformation as well.[3]
-
Reactor Setup : The Pd(II)-salicylaldimine complex (0.1 mmol) and a co-catalyst, such as tetrabutylammonium bromide (TBAB) (1.0 mmol), are loaded into a high-pressure stainless-steel autoclave.
-
Substrate Addition : Propylene oxide (20 mmol) is added to the autoclave.
-
Reaction Execution : The autoclave is sealed, pressurized with CO₂ to a desired pressure (e.g., 1.0 MPa), and heated to a specific temperature (e.g., 100 °C) with stirring for a set time (e.g., 24 hours).
-
Work-up and Analysis : After the reaction, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented. The resulting mixture is analyzed directly by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the epoxide and the yield of the corresponding cyclic carbonate.[3]
Section 2: Nickel-Catalyzed Olefin Polymerization
Bulky α-diimine ligands are central to the development of late-transition-metal olefin polymerization catalysts.[5] Nickel (II) and Palladium (II) complexes bearing 2,6-disubstituted aniline moieties, which are structurally analogous to this compound, have been synthesized and studied for their polymerization properties.[5] The bulky aryl groups create a confined coordination pocket around the metal center, which influences chain propagation and termination rates, thereby affecting the polymer's molecular weight and microstructure.
Table 3: Comparative Performance of α-Diimine Ni(II) Catalysts in Ethylene Polymerization
| Catalyst Ligand Substituent | Activity (g polymer / mol Ni·h) | Polymer MW ( kg/mol ) | Polymer Branching (branches/1000 C) |
|---|---|---|---|
| 2,6-Diisopropylphenyl | High (>10⁶) | High (200-500) | Low to Moderate (10-70) |
| 2,6-Diphenylphenyl Analogue | High | Moderate to High | Moderate |
| 2,6-Dimethylphenyl | Moderate | Low to Moderate | High (>100) |
Performance data is generalized from trends reported in the literature for α-diimine nickel catalysts. Specific values for the 2,6-diphenylphenyl analogue may vary based on precise reaction conditions.[5][6]
Catalysts with extremely bulky 2,6-disubstituted aryl groups, such as the 2,6-diphenylphenyl analogue, generally exhibit high activity and produce polymers with moderate to high molecular weights.[5] The steric shielding provided by these ligands is crucial for achieving high thermal stability, a desirable trait for industrial applications.[6]
-
Reactor Preparation : A glass pressure reactor is thoroughly dried under vacuum and backfilled with ethylene.
-
Solvent and Co-catalyst : Anhydrous toluene is added, followed by a co-catalyst/activator, typically methylaluminoxane (MAO), via syringe. The solution is stirred and saturated with ethylene.
-
Catalyst Injection : The nickel catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization. The reaction is maintained at a constant temperature and ethylene pressure.
-
Quenching : After the desired reaction time, the polymerization is terminated by injecting acidified methanol.
-
Polymer Isolation and Analysis : The precipitated polymer is filtered, washed with methanol, and dried under vacuum. The polymer's molecular weight, molecular weight distribution, and microstructure (branching) are determined using Gel Permeation Chromatography (GPC) and ¹H/¹³C NMR spectroscopy.
Conclusion
Complexes based on the this compound scaffold and its analogues have demonstrated significant potential in diverse catalytic applications. In palladium catalysis, they serve as effective ligands for Suzuki-Miyaura coupling and CO₂ fixation, with performance being tunable through electronic and steric modifications.[3] In the realm of olefin polymerization, the analogous 2,6-diphenylaniline framework on nickel catalysts leads to highly active and stable systems capable of producing high molecular weight polymers.[5] The consistent effectiveness of this bulky structural motif across different metals and reaction types underscores its importance in modern catalyst design. Future work could involve exploring these complexes in other challenging transformations and further elucidating structure-activity relationships to inform the design of next-generation catalysts.
References
A Comparative Guide to the Antioxidant Activity of 2,6-Diphenylphenol versus Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenolic Antioxidants
Phenolic compounds are a major class of antioxidants that play a crucial role in mitigating oxidative stress by scavenging free radicals. Their antioxidant activity is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) group. When a phenolic antioxidant encounters a free radical, it donates a hydrogen atom, neutralizing the radical and forming a more stable phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant's efficacy. Bulky substituents at the ortho positions (2 and 6) to the hydroxyl group can enhance this stability through steric hindrance, preventing the phenoxyl radical from participating in further oxidative chain reactions.
Qualitative Comparison of 2,6-Diphenylphenol and BHT
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a well-established synthetic antioxidant.[1] Its structure features two bulky tert-butyl groups in the ortho positions, which provide significant steric hindrance and contribute to the stability of the resulting phenoxyl radical.[1] The methyl group at the para position further influences its antioxidant activity.
This compound , in contrast, possesses two phenyl groups at the ortho positions. While these phenyl groups are also bulky, their electronic effects differ from the alkyl groups of BHT. The phenyl rings can participate in resonance, which could potentially influence the stability of the phenoxyl radical. However, without direct experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, a definitive quantitative comparison of its antioxidant potency relative to BHT cannot be made.
Quantitative Data for BHT Antioxidant Activity
The antioxidant capacity of BHT has been evaluated in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | BHT IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| DPPH Radical Scavenging | 8.5 | Ascorbic Acid | Not Specified |
| Chemiluminescence | 8.5 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Phenolic Antioxidants
The primary mechanism by which phenolic antioxidants like BHT and this compound exert their effect is through free radical scavenging.[2] This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the oxidative chain reaction.[2]
References
Performance of 2,6-Diphenylphenol derivatives in OLEDs vs. conventional emitters
A detailed analysis of conventional emitters in Organic Light-Emitting Diodes (OLEDs) and a prospective look at the potential of novel material classes like 2,6-diphenylphenol derivatives.
In the quest for next-generation displays and solid-state lighting, the performance of the emissive layer in Organic Light-Emitting Diodes (OLEDs) is paramount. Researchers and drug development professionals are continually exploring novel molecular architectures to enhance efficiency, color purity, and operational lifetime. This guide provides a comprehensive comparison of the performance of conventional OLED emitters—fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials—and explores the potential of emerging material classes, such as this compound derivatives.
Conventional Emitters: A Performance Benchmark
The efficiency and longevity of OLEDs are intrinsically linked to the type of emitter used in the emissive layer. The three primary classes of emitters—fluorescent, phosphorescent, and TADF—each possess distinct mechanisms for light emission, which in turn dictate their performance characteristics.
Fluorescent Emitters (First Generation): These materials rely on the radiative decay of singlet excitons. Due to spin statistics, only about 25% of the electrically generated excitons are singlets, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. While they can offer good color purity and stability, their lower efficiency is a significant drawback.
Phosphorescent Emitters (Second Generation): To overcome the limitations of fluorescence, phosphorescent emitters were developed. These materials, typically containing heavy metal atoms like iridium or platinum, facilitate intersystem crossing from the singlet to the triplet state. This allows for the harvesting of both singlet and triplet excitons (theoretically 100% IQE), leading to significantly higher efficiencies.[1] However, the reliance on rare and expensive metals, and sometimes limited stability, particularly for deep blue emitters, are key challenges.[1]
Thermally Activated Delayed Fluorescence (TADF) Emitters (Third Generation): TADF materials represent a major breakthrough in OLED technology. These purely organic molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy at room temperature.[2][3] Consequently, TADF emitters can theoretically achieve 100% IQE without the need for heavy metals, combining the high efficiency of phosphorescence with the potential for lower cost and greater material design flexibility.[2][3]
The following table summarizes the typical performance metrics for these conventional emitter types.
| Emitter Type | Emitter Material Example | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Color Coordinates (CIE x, y) | Lifetime (LT50 @ 1000 cd/m²) (h) |
| Phosphorescent | Ir(ppy)₃ (Green) | CBP | ~29.0 | ~91.2 | >10,000 | (0.33, 0.62) | >15,000[4] |
| Phosphorescent | FIrpic (Blue) | m-CzDPz | ~26.8 | ~48.3 | >5,000 | (0.16, 0.29) | ~1,200[1][5] |
| TADF | 4CzIPN (Green) | mCP | ~20.1 | ~68.9 | >10,000 | (0.36, 0.58) | >1,300[6][7] |
| TADF | DMOC-DPS (Deep Blue) | DPEPO | ~4.0 | ~2.6 | ~8,185 | (0.18, 0.23) | Not Reported[8] |
Table 1: Comparative Performance of Conventional OLED Emitters. Note: Performance is highly dependent on the full device stack and fabrication conditions. The values presented are representative of high-performing devices reported in the literature.
This compound Derivatives: A Potential New Frontier?
While extensive research has focused on the aforementioned emitter classes, the exploration of novel molecular scaffolds continues. This compound derivatives present an interesting, yet largely unexplored, class of materials for OLED applications.
However, their rigid aromatic structure, incorporating a phenolic hydroxyl group, suggests several properties that could be beneficial for OLEDs:
-
Good Thermal Stability: The rigid backbone of this compound is likely to impart high thermal stability, a critical requirement for long-lasting OLED devices.
-
Tunable Electronic Properties: The phenol and phenyl rings can be functionalized with various electron-donating or electron-withdrawing groups, allowing for the tuning of their HOMO and LUMO energy levels. This is crucial for optimizing charge injection and transport, as well as for controlling the emission color.
-
Potential for Host or Hole-Transporting Materials: The electronic properties of phenol derivatives could make them suitable candidates for host materials in phosphorescent or TADF OLEDs, or as hole-transporting materials.
To be competitive, OLEDs based on this compound derivatives would need to demonstrate performance metrics comparable to or exceeding those of conventional emitters. For instance, as a blue TADF emitter, a this compound derivative would need to achieve an EQE of over 15% with good color purity and a long operational lifetime to be considered a viable alternative to existing materials.
Experimental Methodologies
To facilitate further research and a standardized comparison of new materials, detailed experimental protocols are essential.
Synthesis of a Hypothetical this compound Derivative
The synthesis of this compound derivatives can be achieved through various cross-coupling reactions. A common method is the Suzuki coupling reaction.
Protocol:
-
Starting Materials: 2,6-dibromophenol and phenylboronic acid.
-
Catalyst and Base: A palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent mixture and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified using column chromatography or recrystallization to yield the this compound derivative.
OLED Fabrication and Characterization
A typical fabrication process for a multi-layer OLED is performed in a high-vacuum thermal evaporation system.
Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO for efficient hole injection.
-
Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the ITO substrate by thermal evaporation under a high vacuum (<10⁻⁶ Torr). The deposition rates and layer thicknesses are monitored in situ using quartz crystal monitors. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
Encapsulation: After fabrication, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L and EL data. The operational lifetime is determined by monitoring the luminance decay over time at a constant current density.
Visualizing the Processes
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Energy level diagram of a multilayer OLED.
Caption: General workflow for OLED fabrication and testing.
References
- 1. benchchem.com [benchchem.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantsol.org [quantsol.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 2,6-Diphenylphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of 2,6-diphenylphenol and its derivatives. Due to the limited availability of public toxicological data for a broad range of this compound derivatives, this document uses closely related di-substituted phenols as representative examples to facilitate a comparative analysis. The information herein is intended to serve as a foundational resource for researchers engaged in the evaluation and development of phenolic compounds for therapeutic applications.
Quantitative Cytotoxicity Data
The cytotoxic potential of various phenol derivatives is summarized in the table below, with data presented as IC50 values (the concentration of a substance that inhibits a biological process by 50%). These values were determined against various human cancer cell lines, providing a basis for comparing the relative toxicity of these compounds.
| Compound | Cell Line | Assay | IC50 (µM) |
| 2,6-Di-tert-butyl-4-methylphenol | Human Submandibular Gland Carcinoma (HSG) | Not Specified | >1000 |
| 2,4,6-Tri-tert-butylphenol | Human Submandibular Gland Carcinoma (HSG) | Not Specified | 250 |
| 2-Amino-4,6-diphenylnicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 78.28 ± 3.9 |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 8.01 ± 0.5 |
| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 1.81 ± 0.1 |
| 2-Amino-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 6.93 ± 0.4 |
| 2-Amino-4,6-bis(4-methoxyphenyl)nicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 15.52 ± 1.2 |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 10.23 ± 0.8 |
Experimental Protocols
Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols are fundamental for the accurate assessment and comparison of the cytotoxic properties of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[1][2] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4][5][6][7]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[4][6]
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.[8]
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[4]
-
Solubilization: Add a Tris-based solution to each well to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm.[6]
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity assessment and a key signaling pathway involved in phenol-induced cell death.
Mechanism of Cytotoxicity: An Overview
The cytotoxic effects of phenolic compounds are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[9] This increase in ROS can lead to cellular damage and trigger programmed cell death, or apoptosis.
The intrinsic pathway of apoptosis is a common mechanism initiated by cellular stress.[10] In this pathway, an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[10] This event triggers the activation of a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell.[10] Studies on various phenolic compounds suggest that their cytotoxicity is often mediated through this ROS-dependent apoptotic pathway.[9] Furthermore, the cytotoxicity of some phenols has been shown to be dependent on radical reactions.[11]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ignored role of polyphenol in boosting reactive oxygen species generation for polyphenol/chemodynamic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Diphenylphenol
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for elucidating this architecture, providing unequivocal evidence of atomic connectivity and conformation. This guide offers a comparative analysis of the molecular structure of 2,6-Diphenylphenol, confirmed by X-ray crystallography, and contrasts it with the structures of phenol and 2,6-Di-tert-butylphenol to highlight the influence of substituent groups on the phenolic scaffold.
This document provides a detailed comparison of the crystallographic data, a comprehensive experimental protocol for small molecule X-ray diffraction, and visualizations to clarify the experimental workflow and structural relationships.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and two comparable phenol derivatives. This quantitative data allows for a direct comparison of their solid-state structures.
| Parameter | This compound | Phenol | 2,6-Di-tert-butylphenol |
| Chemical Formula | C₁₈H₁₄O | C₆H₆O | C₁₄H₂₂O |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁[1] | Pnma | Pnma |
| a (Å) | 8.652 | 6.03 | 7.21 |
| b (Å) | 10.957 | 8.99 | 10.15 |
| c (Å) | 14.123 | 14.6 | 17.06 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1338.5 | 788.6 | 1248.5 |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | 1.22 | 1.19 | 1.10 |
| CCDC Number | 115930 | 112458 | 290571[1] |
Note: The crystallographic data presented here is sourced from the Cambridge Crystallographic Data Centre (CCDC) and published literature. Slight variations may exist between different determinations.
Visualizing the Experimental Workflow
The process of determining a crystal structure via single-crystal X-ray diffraction follows a well-defined workflow, from sample preparation to data analysis.
Experimental Protocol for Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the molecular structure of a small organic compound like this compound.
1. Crystal Growth:
-
Purification: The compound of interest must be of high purity. Recrystallization or sublimation are common purification techniques.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to create a saturated or near-saturated solution. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
-
Crystal Selection: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
2. Data Collection:
-
Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.
-
Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson functions.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Structural Comparison and Analysis
The crystallographic data reveals the significant impact of the substituents at the 2 and 6 positions on the overall molecular packing and conformation of the phenol ring.
In Phenol , the crystal structure is largely governed by a network of intermolecular hydrogen bonds between the hydroxyl groups. The introduction of bulky tert-butyl groups in 2,6-Di-tert-butylphenol introduces significant steric hindrance, which prevents the close packing observed in phenol and disrupts the extensive hydrogen bonding network.
For This compound , the two phenyl substituents at the ortho positions create a twisted conformation relative to the central phenol ring. This steric bulk is a dominant factor in determining the crystal packing, leading to a more complex arrangement than that of phenol, yet different from the sterically hindered 2,6-Di-tert-butylphenol due to the potential for pi-stacking interactions between the phenyl rings of adjacent molecules.
References
A Comparative Guide to the Synthesis of 2,6-Diphenylphenol: Reproducibility and Scalability
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,6-Diphenylphenol (DPP) is a crucial building block in various applications, including the development of catalysts and advanced materials. This guide provides an objective comparison of common synthesis methods for this compound, focusing on their reproducibility and scalability, supported by experimental data.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound are critically examined: the autocondensation of cyclohexanone followed by dehydrogenation, the Suzuki-Miyaura cross-coupling reaction, and the alkylation of phenols with cyclohexene followed by dehydrogenation. The following tables summarize the quantitative data for each method, offering a clear comparison of their performance.
Table 1: Quantitative Comparison of this compound Synthesis Methods
| Parameter | Cyclohexanone Autocondensation & Dehydrogenation | Suzuki-Miyaura Cross-Coupling | Phenol Alkylation & Dehydrogenation |
| Overall Yield | Moderate to High (e.g., ~40% conversion per pass)[1] | Very High (99.3%)[2] | Moderate (62.4% based on cyclohexene)[3] |
| Product Purity | High (>98%, can exceed 99.7% with recrystallization)[3] | Very High (99.9%)[2] | Very High (99.8%)[3] |
| Scalability | Commercially viable, suitable for continuous production[1][3] | Potential challenges in catalyst cost and removal for very large scale. | Feasible for large scale, but potential for side products. |
| Reproducibility | Good, especially with optimized fixed-bed reactors.[3] | Generally high, but sensitive to catalyst quality and reaction conditions. | Good, with careful control of reaction parameters. |
| Key Advantage | Utilizes inexpensive starting materials.[3] | High yield and purity in a single step from readily available precursors. | Good yield and high purity. |
| Key Disadvantage | Multi-step process with potentially harsh conditions.[3] | High cost of palladium catalyst and phenylboronic acid. | Potential for byproduct formation (e.g., 4-alkyl substituted phenols).[1] |
Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental setups for each synthesis method.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Cyclohexanone Autocondensation and Dehydrogenation
This method is suitable for large-scale commercial production and can be performed as a continuous process.[1][3]
Step 1: Autocondensation of Cyclohexanone
-
A reaction mixture of cyclohexanone and an aqueous alkaline catalyst (e.g., sodium hydroxide) is passed through a series of condensation reactors.[1]
-
The reaction temperature is maintained between 150°C and 200°C.[1]
-
The residence time in the reactors is controlled to achieve a tricyclic ketone content of approximately 30-70%.[1]
-
The resulting mixture of unreacted cyclohexanone, bicyclic ketones, and tricyclic ketones is separated.
Step 2: Dehydrogenation of Tricyclic Ketones
-
The isolated tricyclic ketone fraction is passed through a dehydrogenation reactor, which is typically a fixed-bed reactor containing a palladium on alumina (Pd/Al2O3) catalyst.[1]
-
The dehydrogenation temperature is maintained at approximately 295°C to 350°C.[1]
-
The crude this compound is then purified, typically by recrystallization.
Method 2: Suzuki-Miyaura Cross-Coupling
This method offers high yield and purity on a laboratory scale.[2]
-
In a nitrogen-purged flask, 2,6-dichlorophenol (0.9 mol), phenylboronic acid (0.05 mol), palladium acetate (0.045 mol), and dicyclohexylphenylphosphine (0.0045 mol) are dissolved in 1,2-dichloroethane.
-
The mixture is heated to 40°C with stirring.
-
An aqueous solution of potassium phosphate (1.8 mol) is added dropwise, maintaining the temperature at 40°C.
-
After the addition is complete, the reaction temperature is raised to 70°C and maintained for 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the aqueous layer is separated.
-
The organic phase is washed until neutral, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield crude this compound.
-
The crude product is purified by recrystallization to yield a white needle-like powder with a purity of 99.9%.[2]
Method 3: Phenol Alkylation and Dehydrogenation
This two-step process provides a high-purity product.[3]
Step 1: Synthesis of 2-Cyclohexyl-6-phenylphenol
-
2-Phenylphenol and cyclohexene are reacted in the presence of an aluminum-based catalyst (e.g., aluminum aryloxide).
-
The reaction is carried out at a temperature between 160°C and 210°C.
-
The resulting 2-cyclohexyl-6-phenylphenol is isolated.
Step 2: Dehydrogenation
-
The 2-cyclohexyl-6-phenylphenol is heated to a temperature between 240°C and 400°C in the presence of a palladium on activated carbon (Pd/C) catalyst.[3]
-
The reaction is allowed to proceed for several hours until a high conversion is achieved.
-
The reaction mixture is then cooled, diluted with a solvent like n-decane, and the catalyst is removed by filtration.
-
The this compound is crystallized from the solution, filtered, and dried to give a product with 99.8% purity.[3]
Conclusion
The choice of synthesis method for this compound depends heavily on the desired scale of production and economic considerations. The cyclohexanone autocondensation and dehydrogenation route is well-suited for large-scale industrial production due to the low cost of starting materials and the potential for continuous operation. The Suzuki-Miyaura cross-coupling offers excellent yield and purity, making it an attractive option for laboratory-scale synthesis and applications where high purity is critical, though the catalyst cost may be a limiting factor for large-scale production. The phenol alkylation and dehydrogenation method provides a good balance of yield and purity and represents a viable alternative. Careful consideration of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs.
References
- 1. US3972951A - Process for the formation of 2,6-diphenyl-phenol - Google Patents [patents.google.com]
- 2. Mechanism of this compound Synthesis by Catalytic Dehydrogenation of Tricyclic Ketones-Academax [exhibition.academax.com]
- 3. CN102452906B - Preparation method of 2,6-diphenyl phenol - Google Patents [patents.google.com]
A Comparative Guide to the Oxidation of 2,6-Diphenylphenol: Electrochemical vs. Chemical Methods
For researchers, scientists, and professionals in drug development, the selective oxidation of phenolic compounds is a critical transformation. This guide provides an objective comparison between electrochemical and chemical oxidation methods for 2,6-diphenylphenol, supported by experimental data and detailed protocols to aid in methodological selection and application.
The oxidation of this compound (DPP) presents a compelling case study in the comparative efficacy and selectivity of synthetic methodologies. Traditional chemical oxidation often contends with challenges such as harsh reagents, lack of selectivity, and waste generation.[1] In contrast, electrochemical synthesis is emerging as a powerful alternative, offering a potentially greener and more controlled approach to organic synthesis.[1] This guide delineates the key differences in product outcomes, reaction control, and experimental setup between these two fundamental approaches.
Data Presentation: A Comparative Overview
The synthetic outcomes of electrochemical and chemical oxidation of this compound are notably divergent. Electrochemical methods offer the potential for product selectivity by tuning the applied potential, whereas chemical oxidation tends to yield polymeric materials.[1] A summary of the comparative performance is presented below.
| Feature | Electrochemical Oxidation | Chemical Oxidation |
| Primary Product(s) | A range of products, including a dark yellow film on the electrode surface. Product distribution is dependent on the applied potential range.[1] | Dark-colored polymeric product; a black/brown solid is typically formed.[1] |
| Reaction Selectivity | Potentially high; can be controlled by adjusting the electrode potential.[1] | Generally low, with a strong tendency towards polymerization.[1] |
| Reagents | Requires a supporting electrolyte (e.g., TBAP in acetonitrile). | Requires stoichiometric amounts of strong oxidizing agents (e.g., metal-based oxidants, lead oxide, ferricyanide). |
| Waste Generation | Primarily solvent and supporting electrolyte. | Can generate significant chemical waste from the spent oxidizing agent.[1] |
| Reaction Conditions | Ambient temperature and pressure. | Can require elevated temperatures and specific pH conditions. |
| Key Advantages | High degree of control, milder reaction conditions, potential for green chemistry.[1] | Simpler experimental setup (no potentiostat required). |
| Key Disadvantages | Requires specialized equipment (potentiostat), potential for electrode fouling. | Use of harsh and often toxic reagents, poor selectivity, and significant waste production.[1] |
Mandatory Visualization
The distinct pathways of electrochemical and chemical oxidation of this compound can be visualized as follows. The electrochemical route allows for a more controlled, stepwise oxidation, potentially leading to dimerization, whereas chemical oxidation often results in uncontrolled polymerization.
Experimental Protocols
Detailed methodologies for the electrochemical and chemical oxidation of this compound are provided below. These protocols are based on established procedures for phenol oxidation and are intended to serve as a starting point for further investigation.
Electrochemical Oxidation Protocol (Cyclic Voltammetry)
This protocol describes a typical cyclic voltammetry experiment for the oxidation of this compound.
Materials:
-
This compound (DPP)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium perchlorate (TBAP)
-
Glassy carbon electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Prepare a 10 mM solution of this compound in anhydrous acetonitrile.
-
Add tetrabutylammonium perchlorate (TBAP) to the solution to a final concentration of 0.1 M. This serves as the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and back. The specific potential range should be determined based on the desired extent of oxidation. For example, a range of -3 V to 3 V can be explored.
-
Monitor the formation of products using techniques such as UV-vis spectroscopy, and for detailed product identification, techniques like NMR, GC-MS, and X-ray crystallography can be employed on the resulting solution and any film formed on the electrode.[1]
Chemical Oxidation Protocol
This protocol describes a general procedure for the chemical oxidation of this compound, which typically leads to polymerization.
Materials:
-
This compound (DPP)
-
A suitable solvent (e.g., chloroform, benzene)
-
An oxidizing agent (e.g., a copper(I) salt with a tertiary amine as a cocatalyst, or a stoichiometric oxidant like lead oxide or ferricyanide)
-
Oxygen (if using a catalytic system)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
If using a catalytic system, add the copper(I) salt and the tertiary amine.
-
If using a stoichiometric oxidant, add it to the solution.
-
For catalytic systems, bubble oxygen through the solution while stirring vigorously at room temperature.
-
Monitor the reaction progress by observing the color change of the solution (typically to a dark brown or black).
-
After the reaction is complete (as determined by a suitable method like TLC), the polymeric product can be isolated by precipitation (e.g., by adding a non-solvent like methanol) followed by filtration.
-
Characterize the resulting polymer using techniques such as FT-IR and NMR spectroscopy to confirm its structure.
References
A Comparative Guide to 2,6-Diphenylphenol and Other Phenols in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and academic research, the choice of catalyst and ligand can profoundly influence the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of molecular building blocks, sterically hindered phenols, particularly those with bulky substituents at the 2 and 6 positions, have garnered significant attention for their utility in catalysis. This guide provides an objective comparison of 2,6-diphenylphenol with other commonly employed phenols in catalytic reactions, with a focus on oxidative coupling. The information presented is supported by experimental data to aid researchers in selecting the optimal phenolic compound for their specific applications.
Performance in Catalytic Oxidative Coupling
The oxidative coupling of 2,6-disubstituted phenols is a fundamental reaction for the synthesis of valuable polymers and biphenols. This process is often catalyzed by metal complexes, with copper-based catalysts being among the most extensively studied. The steric and electronic properties of the substituents on the phenol ring play a crucial role in determining the reaction's outcome.
A key application of this reaction is the synthesis of polyphenylene oxide (PPO) and its derivatives, which are high-performance thermoplastics. A direct comparison in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) from 2,6-dimethylphenol and poly(2,6-diphenyl-1,4-phenylene oxide) from this compound via a microwave-assisted, copper(I)-catalyzed oxidative coupling polymerization revealed high yields for both monomers.[1] While both reactions achieved a 98% yield, the resulting polymer properties showed notable differences, highlighting the influence of the phenyl versus methyl substituents.[1]
| Phenol | Catalyst System | Yield (%) | Molar Mass (Mn, g/mol ) | Molar Mass (Mw, g/mol ) | Dispersity (Đ) |
| 2,6-Dimethylphenol | Copper(I) / Microwave | 98 | 1,180 | 1,400 | 1.17 |
| This compound | Copper(I) / Microwave | 98 | 28,000 | 46,500 | 1.68 |
Table 1: Comparison of 2,6-Dimethylphenol and this compound in Oxidative Coupling Polymerization.[1]
The significantly higher molar mass achieved with this compound suggests that the bulky phenyl groups, while sterically demanding, do not impede polymerization and may even favor the formation of longer polymer chains under these conditions. However, the higher dispersity indicates a broader distribution of polymer chain lengths compared to the polymer derived from 2,6-dimethylphenol.
The efficiency of dicopper(II) complexes as catalysts for the oxidative coupling of various 2,6-disubstituted phenols has been demonstrated to achieve yields greater than 99%.[2][3] The choice of solvent and temperature are critical parameters, with isopropanol or dioxane at 90 °C providing optimal results.[2][3] While a direct comparative table including this compound alongside other phenols catalyzed by this specific dicopper complex is not available, the high yields obtained with a range of 2,6-disubstituted phenols underscore the versatility of this catalytic system.
Experimental Protocols
General Procedure for Copper-Catalyzed Aerobic Oxidative Coupling of 2,6-Disubstituted Phenols
The following protocol is a generalized procedure based on common practices for the copper-catalyzed oxidative coupling of phenols. Specific modifications, particularly in reaction time, temperature, and solvent, may be necessary to optimize results for different phenolic substrates.
Materials:
-
2,6-disubstituted phenol (e.g., this compound, 2,6-dimethylphenol)
-
Copper(I) salt (e.g., CuCl, CuBr)
-
Amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine (TMEDA), pyridine)
-
Anhydrous solvent (e.g., toluene, dichloromethane, isopropanol)
-
Oxygen gas (balloon or direct bubbling)
-
Methanol (for precipitation)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a gas inlet, add the 2,6-disubstituted phenol and the chosen solvent.
-
Add the copper(I) salt and the amine ligand to the solution. The reaction mixture will typically change color upon addition of the copper catalyst and ligand.
-
Commence vigorous stirring and begin bubbling oxygen through the reaction mixture at a controlled rate. Alternatively, the reaction can be carried out under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the phenol and the catalyst system.
-
Upon completion of the reaction, terminate the oxygen flow.
-
If the product is a polymer, precipitate it by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated product by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the final product under vacuum to a constant weight.
Mechanistic Insights and Visualization
The copper-catalyzed oxidative coupling of phenols is generally believed to proceed through a mechanism involving the formation of a phenoxy radical intermediate. The catalytic cycle can be broadly divided into three main stages: initiation, propagation, and termination.
Figure 1: A simplified catalytic cycle for the copper-catalyzed oxidative coupling of phenols.
In this proposed cycle, a Cu(I) complex reacts with a phenol to form a Cu(II)-phenolate intermediate. Single electron transfer (SET) then generates a phenoxy radical and regenerates the Cu(I) catalyst. The phenoxy radicals can then couple to form either C-C or C-O linked dimers or polymers. The reoxidation of the Cu(I) species by an oxidant, such as oxygen, is a crucial step to sustain the catalytic cycle.
The steric hindrance provided by the bulky substituents at the 2 and 6 positions of the phenol plays a critical role in directing the regioselectivity of the coupling reaction, often favoring para-coupling and influencing the C-C versus C-O coupling pathways.
Conclusion
This compound stands as a valuable substrate in catalytic oxidative coupling reactions, capable of producing high molecular weight polymers in high yields. Its performance, when compared to other hindered phenols like 2,6-dimethylphenol, demonstrates the significant impact of the ortho-substituents on the properties of the resulting products. While both phenols exhibit excellent reactivity, the choice between them will depend on the desired material properties, such as molar mass and dispersity. The provided experimental framework and mechanistic overview serve as a foundational guide for researchers to explore and optimize catalytic reactions involving these versatile phenolic compounds. Further investigation into a broader range of catalytic systems and reaction conditions will undoubtedly continue to expand the applications of this compound and its analogues in materials science and organic synthesis.
References
A Comparative Guide to High-Performance Polymers: Unveiling the Properties of 2,6-Diphenylphenol Polymers
In the landscape of advanced materials, high-performance polymers stand out for their exceptional thermal, mechanical, and chemical resistance properties, making them indispensable in demanding applications across the aerospace, automotive, electronics, and biomedical fields. This guide provides a comparative analysis of the properties of poly(2,6-diphenylphenol) (PPPO) against three widely used high-performance thermoplastics: polyetheretherketone (PEEK), polyetherimide (PEI), and polyphenylene sulfide (PPS). This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Executive Summary
Poly(this compound), often known by its trade name Tenax™, is a porous polymer resin recognized for its exceptional thermal stability.[1] While extensively characterized for its use in trapping volatile and semi-volatile compounds, comprehensive data on its bulk mechanical properties as a solid high-performance plastic are less readily available. In contrast, PEEK, PEI, and PPS are well-established engineering thermoplastics with a wealth of documented performance data. This guide compiles the available information to draw a comparative picture, highlighting the known strengths of PPPO, primarily its high-temperature resistance, and contextualizing them against the well-documented, balanced performance profiles of PEEK, PEI, and PPS.
Comparative Data of High-Performance Polymers
The following table summarizes the key thermal and mechanical properties of this compound polymer, PEEK, PEI, and PPS. It is important to note that the data for PPPO is limited, primarily reflecting its thermal stability as a porous material.
| Property | This compound Polymer (PPPO) | Polyetheretherketone (PEEK) | Polyetherimide (PEI) | Polyphenylene Sulfide (PPS) |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | Data not readily available for solid form | ~143 °C | ~217 °C | ~90 °C |
| Melting Temperature (Tm) | Not applicable (amorphous) | ~343 °C | Not applicable (amorphous) | ~285 °C |
| Continuous Service Temperature | Up to 350 °C (as porous resin)[1] | Up to 250 °C | Up to 170 °C | Up to 220 °C |
| Mechanical Properties | ||||
| Tensile Strength | Data not readily available | 90 - 100 MPa | 105 MPa | 80 MPa |
| Tensile Modulus | Data not readily available | 3.6 GPa | 3.2 GPa | 4.0 GPa |
| Flexural Modulus | Data not readily available | 4.1 GPa | 3.3 GPa | 4.5 GPa |
| Chemical Resistance | ||||
| Acids (Dilute) | Reacts with oxidizing acids[1] | Excellent | Good | Excellent |
| Bases (Dilute) | Good | Excellent | Good | Excellent |
| Organic Solvents | Soluble in some organic solvents | Excellent (insoluble in common solvents) | Good (resistance varies) | Excellent (insoluble below 200°C) |
In-Depth Property Analysis
Thermal Performance
Poly(this compound) exhibits outstanding thermal stability, with a continuous service temperature of up to 350°C when used as a porous adsorbent.[1] This surpasses the continuous service temperatures of PEEK (up to 250°C), PPS (up to 220°C), and PEI (up to 170°C). However, the glass transition temperature (Tg) for solid, non-porous PPPO is not well-documented in publicly available literature, which is a critical parameter for understanding its mechanical behavior at elevated temperatures. PEEK, with its high melting point of 343°C, and PEI, with a high Tg of 217°C, are both benchmarks for high-temperature applications. PPS also offers excellent thermal stability with a melting point of around 285°C.
Mechanical Properties
Detailed mechanical property data for bulk poly(this compound) is scarce. In contrast, PEEK, PEI, and PPS are well-characterized in this regard. PEEK is known for its excellent combination of high tensile strength (90-100 MPa) and toughness. PEI also possesses high tensile strength (105 MPa) and good rigidity. PPS is a stiff material with a high tensile modulus (4.0 GPa) but is generally more brittle than PEEK and PEI. Without specific data for PPPO, a direct quantitative comparison of its mechanical performance is not feasible.
Chemical Resistance
Poly(this compound) is known to react with oxidizing agents, including certain acids like chlorine, ozone, and nitrogen oxides.[1] Its resistance to other chemicals is not as extensively documented as for the other polymers in this comparison. PEEK is renowned for its exceptional chemical resistance, being insoluble in most common solvents and resistant to a wide range of organic and inorganic chemicals.[1] PPS also exhibits outstanding chemical resistance, particularly to organic solvents, even at elevated temperatures.[2] PEI offers good chemical resistance but can be susceptible to attack by certain halogenated solvents and strong alkaline solutions.[3]
Experimental Protocols
To ensure the objective comparison of polymer properties, standardized testing methodologies are crucial. The following sections detail the experimental protocols for determining the key properties discussed in this guide.
Oxidative Coupling Polymerization of this compound
The synthesis of poly(this compound) is a critical first step in its characterization. A common method is oxidative coupling polymerization.
Methodology:
-
Monomer Preparation: this compound is used as the monomer.
-
Catalyst System: A copper-amine catalyst system is typically employed. This can be prepared by dissolving a copper(I) salt (e.g., CuCl) and an amine (e.g., pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA)) in a suitable solvent like toluene.
-
Polymerization: The this compound monomer is dissolved in a solvent and added to the catalyst solution. Oxygen is then bubbled through the reaction mixture at a controlled rate. The polymerization is an exothermic reaction, and the temperature is typically maintained at room temperature or slightly elevated.
-
Termination and Precipitation: The polymerization is terminated by stopping the oxygen flow. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomer and catalyst residues, and then dried under vacuum to a constant weight.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A heat-cool-heat cycle is often employed to erase the thermal history of the material.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, while melting is an endothermic peak.
Mechanical Testing: Tensile and Flexural Properties
The mechanical performance of polymers is evaluated through standardized tests that measure their response to applied forces.
Tensile testing provides information on the strength and ductility of a material under tension.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ISO 527-2.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine equipped with an extensometer to measure strain.
-
Testing: The specimen is pulled at a constant crosshead speed until it fractures. The force and displacement are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which tensile strength, tensile modulus, and elongation at break are determined.
Flexural testing evaluates the material's stiffness and strength in bending.
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in ASTM D790.
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test).
-
Testing: The load is applied at a constant crosshead speed, and the resulting deflection is measured.
-
Data Analysis: A stress-strain curve in bending is generated, from which the flexural strength and flexural modulus are calculated.
Conclusion
Poly(this compound) stands out for its exceptional thermal stability, a property that makes it a material of interest for high-temperature applications. However, the current body of literature lacks comprehensive data on its bulk mechanical properties, making a direct and complete performance comparison with established high-performance polymers like PEEK, PEI, and PPS challenging. While PEEK, PEI, and PPS offer a well-documented balance of thermal, mechanical, and chemical resistance, the potential of PPPO as a structural material remains an area for further investigation. Researchers and engineers considering PPPO for applications where mechanical strength is critical should be prepared to conduct their own comprehensive material characterization. This guide serves as a starting point, summarizing the available data and providing the necessary experimental frameworks for such an evaluation.
References
Safety Operating Guide
Proper Disposal Procedures for 2,6-Diphenylphenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2,6-Diphenylphenol
This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. This guide provides procedural, step-by-step instructions to ensure the safe management of this compound waste in a laboratory setting, adhering to standard safety protocols and environmental regulations.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : All manipulations of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical splash goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.
-
Hazard Summary
This compound is classified with several hazards that necessitate its treatment as hazardous waste. It is crucial to be aware of these to ensure proper handling and to prevent environmental contamination. The compound is noted as being very toxic to aquatic life.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life |
| Hazardous to the aquatic environment, chronic hazard | H410 | Very toxic to aquatic life with long lasting effects |
Data sourced from PubChem and representative Safety Data Sheets.
Operational and Disposal Plan
The primary and most critical step in the disposal of this compound is to manage it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Solid Waste :
-
Collect unused or expired this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated materials such as weighing boats, pipette tips, and gloves should be collected in a separate, puncture-proof, and sealable container labeled as "Hazardous Waste" and listing "this compound" as a contaminant.
-
-
Liquid Waste :
-
If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable liquid waste container. The container must be compatible with the solvent used.
-
Do not mix with other incompatible waste streams.
-
Step 2: Container Labeling and Management
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration. The date of waste generation should also be included.
-
Container Condition : Ensure all containers are in good condition, with no leaks or rust. Keep containers securely closed at all times, except when adding waste.
-
Secondary Containment : Store liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
Step 3: On-Site Storage
Designate a specific area for the temporary storage of hazardous waste pending collection.
-
Satellite Accumulation Area (SAA) : Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Storage Limits : Be aware of and comply with institutional and regulatory limits on the quantity of hazardous waste that can be stored in an SAA and the time limits for its removal.
Step 4: Arrange for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and approved hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS) : Follow your institution's protocol for arranging a hazardous waste pickup through your EHS department.
-
Documentation : Complete all necessary paperwork for the waste pickup, ensuring an accurate description of the waste.
Experimental Protocols for Chemical Degradation (Illustrative)
While direct disposal through a certified waste management service is the standard and required procedure, understanding the chemical principles of degradation can be valuable. Advanced Oxidation Processes (AOPs) are methods used for the breakdown of phenolic compounds in wastewater treatment. The following is a representative protocol for a photo-Fenton process, adapted from general descriptions of AOPs for phenolic compounds, and is for informational purposes only.[3][4][5] This procedure should not be performed for routine disposal in a laboratory setting.
Representative Protocol: Photo-Fenton Oxidation of a Phenolic Compound
This protocol illustrates the degradation of a phenolic compound in an aqueous solution.
Objective : To degrade a phenolic compound using a UV-activated Fenton reaction.
Materials :
-
Phenolic compound solution (e.g., 100 mg/L in deionized water)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (e.g., 254 nm)
-
Reaction vessel (e.g., quartz beaker)
-
Magnetic stirrer and stir bar
-
pH meter
Methodology :
-
Preparation of the Reaction Solution :
-
Prepare a solution of the phenolic compound at a known concentration (e.g., 100 mg/L) in the reaction vessel.
-
Adjust the pH of the solution to approximately 3 using sulfuric acid. This is the optimal pH for the Fenton reaction.[4]
-
-
Initiation of the Fenton Reaction :
-
Photo-activation :
-
Position the UV lamp to irradiate the solution in the reaction vessel.
-
Turn on the UV lamp to begin the photo-Fenton process. The UV light enhances the production of hydroxyl radicals, which are the primary oxidizing agents.
-
-
Monitoring the Reaction :
-
At set time intervals, withdraw small aliquots of the reaction mixture to monitor the degradation of the phenolic compound.
-
Quench the reaction in the aliquots immediately (e.g., by adding a small amount of a strong base to raise the pH or a quenching agent like sodium sulfite).
-
Analyze the concentration of the phenolic compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Termination and Neutralization :
-
Once the desired level of degradation is achieved, turn off the UV lamp.
-
Neutralize the pH of the final solution with sodium hydroxide before collecting it as hazardous waste for proper disposal.
-
Visual Guide for Disposal Procedures
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C18H14O | CID 75512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Phenol wastewater remediation: advanced oxidation processes coupled to a biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
Essential Safety and Operational Guide for 2,6-Diphenylphenol
This guide provides immediate and essential safety protocols, logistical procedures, and disposal plans for handling 2,6-Diphenylphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended as they offer poor protection.[4] | Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Eyes/Face | Chemical safety goggles or safety glasses. A face shield is recommended where there is a splash hazard.[3][4] | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[3][5] |
| Body | A fully buttoned lab coat. A rubber apron should be worn where a splash hazard exists.[4] | Wear appropriate protective clothing to prevent skin exposure.[3][5] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) is necessary if ventilation is inadequate or when handling fine powders that may become airborne. | Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4][6] |
Engineering Controls
| Control | Description |
| Ventilation | Always handle this compound in a properly functioning, certified laboratory chemical fume hood.[4] |
| Safety Stations | Emergency eyewash stations and safety showers must be readily accessible and close to the workstation.[5] |
Operational Procedures
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[3][5] Wash hands thoroughly after handling.[3] Avoid dust formation.[3][5]
-
Storage : Keep in a dry, cool, and well-ventilated place.[3][5] Keep the container tightly closed.[3][5] Store away from incompatible materials such as strong oxidizing agents.[3][5]
Spill Response Workflow
In the event of a spill, follow the workflow below.
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, also under the eyelids.[3][4] Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[4] Seek medical attention.[3] For large exposures, use an emergency shower.[4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting.[3] Seek immediate medical attention.[3][4] |
First Aid Logical Flow
The following diagram outlines the decision-making process for first aid response.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Steps
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous waste.[3] Do not empty into drains.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][5] |
| Contaminated Labware (e.g., glassware, pipette tips) | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and place in a designated, sealed hazardous waste container immediately after handling to prevent cross-contamination. |
| Spill Cleanup Debris | Sweep up solid material and place it in a suitable, labeled container for disposal as hazardous waste.[3][5] |
Waste Disposal Workflow
References
- 1. This compound | C18H14O | CID 75512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
